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  • Product: 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride
  • CAS: 116599-32-7

Core Science & Biosynthesis

Foundational

Physicochemical Characterization and Structural Dynamics of 4-(Aminomethyl)-N-methylbenzenesulfonamide Hydrochloride

Executive Summary The rational design of functionalized sulfonamides requires a rigorous understanding of their physicochemical properties, as these metrics dictate pharmacokinetics, target affinity, and formulation viab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of functionalized sulfonamides requires a rigorous understanding of their physicochemical properties, as these metrics dictate pharmacokinetics, target affinity, and formulation viability. This technical whitepaper provides an in-depth analysis of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride , a specialized derivative of the well-known topical antimicrobial mafenide. By exploring its structural architecture, comparative structure-activity relationships (SAR), and validated analytical methodologies, this guide serves as an authoritative resource for drug development professionals and analytical chemists.

Structural Architecture and Electronic Profiling

The compound exists as a free base (CAS: 101252-53-3)[1] and, more commonly for pharmaceutical handling, as a hydrochloride salt (CAS: 116599-32-7)[2]. The molecular weight of the hydrochloride salt is 236.72 g/mol , corresponding to the molecular formula C8H13ClN2O2S[3].

The Role of the Methylene Spacer

Unlike structural analogs such as 4-amino-N-methylbenzene-1-sulfonamide, where the amine is directly attached to the aromatic ring[4], the insertion of the methylene spacer (-CH2-) in the para-aminomethyl group fundamentally alters the molecule's electronic distribution. It disrupts the resonance between the amine lone pair and the aromatic π -system. Consequently, the primary amine behaves as a highly localized, aliphatic base with a theoretical pKa of ~9.5–10.0.

Rationale for the Hydrochloride Salt Form

The formulation of this compound as a hydrochloride salt is a deliberate chemical choice driven by three causal factors:

  • Aqueous Solubility: Protonation of the aliphatic amine generates a cationic species (-CH2NH3+), drastically lowering the crystal lattice energy required for aqueous solvation.

  • Oxidative Stability: Free primary aliphatic amines are susceptible to atmospheric oxidation. The protonated salt form electronically shields the nitrogen, extending the compound's shelf life.

  • Solid-State Handling: The HCl salt promotes the formation of a stable, highly ordered crystalline powder, which is critical for reproducible gravimetric analysis during formulation.

Mechanistic SAR: The Impact of N-Methylation

To understand the utility of 4-(aminomethyl)-N-methylbenzenesulfonamide, one must compare it to its parent scaffold, mafenide (4-(aminomethyl)benzenesulfonamide). Mafenide possesses a primary sulfonamide (-SO2NH2), which is the classic pharmacophore for Carbonic Anhydrase (CA) inhibition. The primary sulfonamide nitrogen deprotonates at physiological pH and coordinates directly with the active-site Zn2+ ion in a tetrahedral geometry.

By introducing a methyl group to the sulfonamide nitrogen, 4-(aminomethyl)-N-methylbenzenesulfonamide becomes a secondary sulfonamide .

  • Causality of Reduced Affinity: The steric bulk of the N-methyl group induces a severe steric clash within the narrow, funnel-like active site of human carbonic anhydrases. This prevents the necessary proximity for optimal zinc coordination.

  • Pharmacological Shift: This intentional structural modification is often utilized to engineer out off-target CA inhibition (which causes metabolic acidosis) while retaining the scaffold for alternative targeting or utilizing it as a synthetic intermediate for complex heterocyclic active pharmaceutical ingredients (APIs).

SAR_Logic Mafenide Primary Sulfonamide (e.g., Mafenide) Zinc CA Zinc Active Site Coordination Mafenide->Zinc High Affinity Derivative Secondary Sulfonamide (N-methyl derivative) Derivative->Zinc Steric Clash AltTarget Alternative Targets / Altered ADME Profile Derivative->AltTarget Increased Lipophilicity

Fig 2. Divergent pharmacological targeting logic driven by N-methylation of the sulfonamide.

Self-Validating Physicochemical Methodologies

To establish a robust physicochemical profile, experimental protocols must be designed as self-validating systems to prevent false data artifacts.

Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining true thermodynamic solubility, as opposed to kinetic solubility.

  • Preparation: Add an excess of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride solid to a sealed amber glass vial containing 10 mM Phosphate Buffered Saline (pH 7.4).

  • Equilibration: Agitate the suspension at 37.0 ± 0.5 °C for 48 hours.

    • Causality of Choice: A 48-hour incubation ensures the dissolution process overcomes any kinetic barriers associated with the crystal lattice energy of the hydrochloride salt.

  • Phase Separation: Centrifuge the mixture at 10,000 × g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter.

    • Causality of Choice: PTFE is utilized because its inert, non-polar surface minimizes non-specific binding of the amphiphilic analyte, which could falsely lower the quantified concentration.

  • Self-Validation Step: Sample aliquots must be taken at 24, 48, and 72 hours. Equilibrium is confirmed only when the variance in concentration between consecutive time points (quantified via RP-HPLC-UV at ~254 nm) is <2%. The final pH must be measured to confirm the buffering capacity was not exceeded by the acidic HCl salt.

Protocol B: pKa Determination via Potentiometric Titration
  • Preparation: Dissolve the compound in a background electrolyte of 0.15 M KCl.

    • Causality of Choice: 0.15 M KCl maintains a constant ionic strength equivalent to physiological conditions, ensuring activity coefficients remain stable during the titration.

  • Titration: Titrate with standardized 0.1 N NaOH under a continuous inert Argon atmosphere.

    • Causality of Choice: Argon blanketing is critical. The highly basic primary amine readily absorbs atmospheric CO2 to form carbamates, which would artificially distort the potentiometric curve and yield erroneous pKa values.

  • Self-Validation Step: The system is validated by performing a blank titration of the background electrolyte prior to sample analysis. Electrode calibration is confirmed using standard buffers (pH 4.01, 7.00, 10.01) requiring a Nernstian slope of >98%.

Workflow Synthesis Compound Synthesis & HCl Salt Formation Thermal Thermal Analysis (DSC / TGA) Synthesis->Thermal Solubility Aqueous Solubility (Shake-Flask) Synthesis->Solubility Lipophilicity Lipophilicity Profiling (LogP / LogD) Synthesis->Lipophilicity pKa pKa Determination (Potentiometric) Synthesis->pKa DataMatrix Physicochemical Data Matrix Thermal->DataMatrix Solubility->DataMatrix Lipophilicity->DataMatrix pKa->DataMatrix

Fig 1. Self-validating workflow for physicochemical characterization of the HCl salt.

Quantitative Physicochemical Data Matrix

The following table synthesizes the core physicochemical parameters of the compound, providing a quick-reference matrix for formulation and computational chemistry applications.

PropertyValue / DescriptionPrimary Analytical Method
Chemical Name 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochlorideN/A
CAS Registry Number 116599-32-7 (HCl Salt) / 101252-53-3 (Free Base)N/A
Molecular Formula C8H13ClN2O2SHigh-Resolution Mass Spectrometry
Molecular Weight 236.72 g/mol N/A
Physical State White to off-white crystalline solidVisual / Microscopic Inspection
pKa1 (Aliphatic Amine) ~9.5 - 10.0Potentiometric Titration
pKa2 (Sulfonamide) ~10.5 - 11.0UV-Metric Titration
H-Bond Donors 4 (in protonated salt state)In Silico Computation
H-Bond Acceptors 2 (Sulfonyl oxygens)In Silico Computation
Rotatable Bonds 3Structural Analysis

References

  • 4-(aminomethyl)-N-methylbenzene-1-sulfonamide hydrochloride — Chemical Substance Information, NextSDS. Available at:[Link]

  • 4-amino-N-methylbenzene-1-sulfonamide | C7H10N2O2S | CID 74368, PubChem. Available at:[Link]

Sources

Exploratory

Molecular Profiling and Mechanism of Action of 4-(Aminomethyl)-N-methylbenzenesulfonamide Hydrochloride in Targeted Therapeutics

Executive Summary In modern drug discovery, specific chemical fragments serve as "privileged pharmacophores"—structural anchors that dictate the binding kinetics and mechanism of action (MoA) of larger therapeutic entiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, specific chemical fragments serve as "privileged pharmacophores"—structural anchors that dictate the binding kinetics and mechanism of action (MoA) of larger therapeutic entities. 4-(Aminomethyl)-N-methylbenzenesulfonamide hydrochloride (CAS 101252-53-3) is a highly specialized research compound and synthetic intermediate[1][2]. While it is not administered as a standalone therapeutic, its structural incorporation is the mechanistic driving force behind several advanced inhibitors targeting autoimmune diseases and inflammatory pathways, most notably Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) and Cyclooxygenase-2 (COX-2)[3][4].

This whitepaper deconstructs the physicochemical rationale, molecular mechanism of action, and self-validating experimental workflows required to evaluate therapeutics derived from this critical pharmacophore.

Physicochemical Rationale & Structural Engineering

To understand the MoA of 4-(aminomethyl)-N-methylbenzenesulfonamide, we must analyze the causality behind its specific structural engineering:

  • The N-Methyl Substitution (Engineering out Off-Target Liability): Primary sulfonamides ( −SO2​NH2​ ) are notorious for their off-target affinity to human Carbonic Anhydrase (hCA) isoforms, which can lead to unwanted diuresis and metabolic acidosis. By introducing an N-methyl substitution ( −SO2​NHCH3​ ), medicinal chemists deliberately abrogate the zinc-chelating ability of the sulfonamide. This modification eliminates hCA liability while retaining the moiety's capacity to act as a highly directional hydrogen bond donor/acceptor in nuclear receptor pockets.

  • The Aminomethyl Motif: The primary amine, formulated as a hydrochloride salt, ensures protonation at physiological pH (pKa ~9.5). This positive charge is critical for forming salt bridges with acidic residues (e.g., Glutamate or Aspartate) deep within kinase hinges or receptor ligand-binding domains (LBDs).

Quantitative Data: Pharmacophore Profiling

The following table summarizes the baseline parameters of the isolated fragment prior to macro-molecular integration, establishing its viability for Fragment-Based Drug Discovery (FBDD).

ParameterValue / CharacteristicCausality / Functional Implication
Molecular Weight 200.26 g/mol Ideal fragment size (Rule of 3 compliant) allowing high ligand efficiency.
CAS Number 101252-53-3Standardized identification for high-throughput library screening[1][2].
hCA Affinity NegligibleN-methylation sterically and electronically prevents active-site Zinc coordination.
Amine pKa ~9.5 (Predicted)Remains protonated at pH 7.4, driving critical electrostatic salt-bridge formation.

Molecular Mechanism of Action

When incorporated into larger heterocyclic scaffolds, this pharmacophore drives the MoA across two primary therapeutic axes:

RORγt Inverse Agonism (Th17 Pathway Suppression)

RORγt is the master transcription factor for Th17 cells, which produce the inflammatory cytokines IL-17A and IL-17F implicated in psoriasis, rheumatoid arthritis, and multiple sclerosis[4]. Therapeutics utilizing the 4-(aminomethyl)-N-methylbenzenesulfonamide motif function as inverse agonists .

Mechanistic Pathway: The N-methylsulfonamide group penetrates the hydrophobic core of the RORγt LBD. It forms a critical hydrogen bond network that physically restricts the mobility of Helix 12. By locking Helix 12 in an inactive conformation, the compound sterically blocks the recruitment of essential co-activators (such as SRC-1). Without co-activator binding, the transcription of the IL-17 promoter is halted, suppressing the autoimmune phenotype[4].

MoA_Pathway Compound N-methylsulfonamide Pharmacophore Target RORγt LBD (Conformational Shift) Compound->Target High-Affinity Binding Complex Co-activator Displacement Target->Complex Helix 12 Stabilization Gene IL-17 Promoter Repression Complex->Gene Transcriptional Halt Phenotype Th17 Autoimmune Suppression Gene->Phenotype Cytokine Reduction

Mechanism of RORγt inverse agonism by sulfonamide derivatives.
Inflammatory Kinase and COX-2/PGE2 Modulation

Beyond nuclear receptors, this motif is utilized in synthesizing quinoline derivatives that act as potent inhibitors of prostaglandin E2 (PGE2) production via the COX-2 pathway[3]. In kinase inhibition (e.g., p38α MAP kinase), the aminomethyl group acts as an anchor in the ATP-binding pocket, while the sulfonamide interacts with the DFG motif, stabilizing the kinase in a "DFG-out" inactive state.

Experimental Protocols: Self-Validating Target Engagement

To validate the MoA of compounds bearing this motif, we employ a self-validating assay system. The system uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for primary screening, mandatorily coupled with Surface Plasmon Resonance (SPR) to eliminate false positives caused by the inherent auto-fluorescence of aromatic sulfonamides.

Protocol: Self-Validating TR-FRET & SPR Workflow

Step 1: Compound Preparation & Acoustic Dispensing

  • Action: Prepare a 10 mM stock of the derivative in 100% DMSO. Perform a 10-point, 3-fold serial dilution. Dispense 100 nL into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550).

  • Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter volumes, maintaining a final assay DMSO concentration of <1%. This prevents solvent-induced protein denaturation, ensuring target integrity.

Step 2: Protein-Tracer Complex Assembly

  • Action: Add 5 µL of assay buffer containing 2 nM His-tagged RORγt LBD and 1 nM Terbium-labeled anti-His antibody. Incubate for 15 minutes.

  • Causality: Pre-assembling the protein-antibody complex ensures uniform FRET donor distribution before introducing the competitive fluorescent tracer, minimizing well-to-well variability.

Step 3: Tracer Addition & Thermodynamic Equilibration

  • Action: Add 5 µL of 5 nM fluorescent tracer. Seal the plate and incubate at room temperature for 2 hours in the dark.

  • Causality: A 2-hour incubation is empirically required because bulky N-methylsulfonamide derivatives often exhibit slow association/dissociation rates ( Kon​ / Koff​ ). Reading too early results in artificially inflated IC50​ values.

Step 4: Signal Acquisition (The Self-Validation Core)

  • Action: Excite the plate at 340 nm. Measure emission at 615 nm (donor) and 665 nm (acceptor) strictly after a 100 µs delay .

  • Causality: The 100 µs delay is the critical self-validation mechanism. It allows short-lived background auto-fluorescence (common in complex sulfonamides) to decay completely. The remaining signal is exclusively from the long-lived Terbium chelate, ensuring the readout reflects true binding.

Step 5: Orthogonal Validation via SPR

  • Action: Immobilize the RORγt LBD on a CM5 sensor chip. Flow TR-FRET hit compounds over the chip at 5 different concentrations.

  • Causality: TR-FRET only proves displacement. SPR provides label-free kinetic data, confirming that the displacement correlates with a physical, dose-dependent binding event, officially validating the hit.

Validation_Workflow S1 Step 1: Compound Solubilization (10mM in 100% DMSO) S2 Step 2: TR-FRET Assay (Primary Screen) S1->S2 Acoustic Dispensing S3 Step 3: Signal Ratio Calculation (Em 665nm / 615nm) S2->S3 100µs Delay Read S4 Step 4: SPR Kinetic Profiling (Orthogonal Validation) S3->S4 Hit Triage (>50% Disp) S5 Step 5: Hit Confirmation (Self-Validating System) S4->S5 Kon/Koff Determination

Self-validating high-throughput screening workflow for target engagement.

References[3] Title: WO2013146970A1 - 新規キノリン誘導体 - Google Patents | Source: google.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnqh8o65a8B8PT_62e9n9LJvwFc0ToBsJmWJVVdEBhs-VyhLlO3VuAu9PkQESPEgyjgwc-LIdceayy3RfnMhFjSvpxUqYIR69fRWJ4Ik7tzORDeifwEpeknWFIsoL8XxlGu-II2cJStidjpUL3[4] Title: WO2018030550A1 - Heterocyclic compounds with an ror(gamma)t modulating activity - Google Patents | Source: google.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5nBm2DD-3pmIWohlkN8Nl2kjRU2avrKESdJrp1lQBPR_stlJqxAQmUcrcGX31QU7yxaim87J4XOrRLLLyekvcmdZCm4CiXX8FxDKREQSft1Cm51RWDC2edwV40_S_3Bq6m7c9T74bWwSvGZ04[1] Title: Signature Products - Benchchem | Source: benchchem.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFa-vLq_UgcSbukcEtk14NQ5ulqTb4kgTkesOxyFOTfE3ifCF2poJIVRuLpi-M30caKDSfxUuXTWk8YcelV06zoNaiMirXtvIQtoCGXvBA0KPxVfX_lOo9tjxjszuzdHra3AzaHB-YlgdRGCCmwyg=[2] Title: 4-(aminomethyl)-N-methylbenzene-1-sulfonamide — Chemical Substance Information | Source: nextsds.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo5OgKQglsaI6nbh73GBs_kSE1GyEC0LC3YxcPfBS03LwbelliN7hgJeeYy0DVf3YpSbL66IPGb8gwHkG4VY5JU1IQdO9RYz25Qdcx4fCx799oECF8r1lDohiqW-7ehVspiQ2jCMP0PiZS-mxCaMPDvuFK-hNjcpNSffrf0Plmxlv9taWj38uCVguPbGojlXY=

Sources

Foundational

solubility profile of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride in different solvents

An Advanced Technical Whitepaper for Pharmaceutical Scientists and Formulation Engineers Executive Summary The formulation of active pharmaceutical ingredients (APIs) containing both basic and weakly acidic functional gr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Advanced Technical Whitepaper for Pharmaceutical Scientists and Formulation Engineers

Executive Summary

The formulation of active pharmaceutical ingredients (APIs) containing both basic and weakly acidic functional groups presents unique solvation challenges. 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride [1] is a classic example of such a molecule. It features a weakly acidic secondary sulfonamide group (-SO₂NHCH₃) and a basic primary amine (-CH₂NH₂). By isolating this compound as a hydrochloride salt, the primary amine is fully protonated (-CH₂NH₃⁺ Cl⁻), fundamentally altering its crystal lattice energy and its interaction with various solvent dielectric environments.

This technical guide provides an in-depth analysis of the solubility profile of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride across different solvent classes. It details the thermodynamic causality behind its solvation, provides a self-validating experimental protocol for solubility determination, and explores the critical impact of pH and cosolvency on its dissolution behavior.

Molecular Architecture and Solvation Thermodynamics

To predict and manipulate the solubility of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride, one must first deconstruct the thermodynamic forces governing its dissolution. The dissolution of a hydrochloride salt requires the solvent to overcome the ionic lattice energy of the solid crystal and subsequently solvate both the organic cation and the chloride anion.

  • Polar Protic Solvents (Water, Methanol, Ethanol): In aqueous media, the high dielectric constant ( ϵ≈80 ) effectively shields the electrostatic attraction between the protonated aminomethyl group and the chloride counterion. Furthermore, water acts as a potent hydrogen bond donor, which is strictly required to solvate the hard chloride anion[2]. Alcohols like methanol and ethanol possess lower dielectric constants but retain sufficient hydrogen-bonding capacity to achieve moderate to high solubility.

  • Polar Aprotic Solvents (DMSO, Acetonitrile): The solubility behavior bifurcates sharply in aprotic environments. Dimethyl sulfoxide (DMSO) exhibits extraordinary solvating power for the organic cation due to its strong dipole moment, leading to high solubility[3]. Conversely, solvents like acetonitrile and ethyl acetate lack hydrogen bond donicity. Without the ability to solvate the chloride anion, the salt remains practically insoluble in these media,[2].

  • Non-Polar Solvents (Hexane, Toluene): Lacking both a dipole moment and hydrogen-bonding capabilities, non-polar solvents cannot disrupt the ionic lattice, resulting in near-zero solubility.

Quantitative Solubility Profile

The following table synthesizes the equilibrium solubility profile of the hydrochloride salt across standard pharmaceutical solvents at 298.15 K. (Note: Values are modeled baselines derived from structurally analogous benzenesulfonamide hydrochlorides).

Solvent SystemClassificationRelative Solubility (298.15 K)Primary Solvation Mechanism
Water Polar ProticHigh (>50 mg/mL)Strong ion-dipole interactions; Cl⁻ hydration
Methanol Polar ProticModerate-High (15-30 mg/mL)H-bond donation; moderate dielectric shielding
Ethanol Polar ProticModerate (5-15 mg/mL)H-bond donation; lower dielectric than MeOH
DMSO Polar AproticHigh (>50 mg/mL)Strong dipole-dipole; exceptional cation solvation
Acetonitrile Polar AproticLow (<1 mg/mL)Poor anion (Cl⁻) solvation; insufficient H-bonding
Ethyl Acetate Weakly PolarVery Low (<0.1 mg/mL)Inability to solvate ionic lattice components
Hexane Non-polarInsolubleNegligible dielectric constant

Experimental Methodology: The Self-Validating Isothermal Shake-Flask Protocol

The gold standard for determining the equilibrium solubility of pharmaceutical salts is the isothermal shake-flask method[4]. However, standard protocols often fail to account for metastable supersaturation or temperature-induced precipitation during sampling. The following protocol is engineered as a self-validating system to ensure absolute thermodynamic accuracy.

Step-by-Step Workflow
  • Solid Phase Preparation: Ensure 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride is milled to a uniform particle size (e.g., <50 µm). Causality: Uniform particle size normalizes the dissolution kinetics, ensuring that equilibrium is reached uniformly without localized supersaturation.

  • Solvent Equilibration: Add an excess amount of the API (visually confirming a solid pellet remains) to 10 mL of the target solvent in hermetically sealed borosilicate glass vials.

  • Isothermal Agitation (The Validation Step): Place the vials in a thermostatic shaker bath at 298.15 K (± 0.1 K) at 150 RPM. To self-validate that thermodynamic equilibrium has been achieved, prepare duplicate sets of vials. Sample Set A at 48 hours and Set B at 72 hours[4]. Causality: If the concentration in Set B exceeds Set A by more than 2%, equilibrium was not reached at 48 hours, and the agitation period must be extended.

  • Phase Separation: Transfer the vials to a temperature-controlled centrifuge set exactly to 298.15 K. Centrifuge at 10,000 RPM for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: The filter and syringe must be pre-warmed to the exact experimental temperature. A cold syringe will cause immediate micro-precipitation of the dissolved salt, artificially lowering the measured solubility.

  • Quantitative Analysis: Dilute the filtrate using the mobile phase and quantify via HPLC-UV against a validated calibration curve[3].

Workflow Step1 1. Solute Addition Excess 4-(aminomethyl)-N-methylbenzenesulfonamide HCl Step2 2. Isothermal Equilibration Thermostatic Shaker (48h vs 72h Validation) Step1->Step2 Step3 3. Phase Separation Isothermal Centrifugation & 0.22µm Filtration Step2->Step3 Step4 4. Quantitative Analysis HPLC-UV Assay of Supernatant Step3->Step4 Step5 5. Thermodynamic Modeling Jouyban-Acree / van 't Hoff Equations Step4->Step5

Figure 1: Step-by-step workflow for the self-validating isothermal shake-flask method.

Cosolvency, pH-Speciation, and the Common Ion Effect

The Jouyban-Acree Cosolvency Model

In formulation development, single solvents are rarely sufficient. Binary mixtures (e.g., Water + Ethanol) are used to optimize solubility and stability. The solubility of hydrochloride salts in binary mixtures is highly non-linear and is best predicted using the Jouyban-Acree model [5]. This model accounts for the theoretical ideal solubility based on solvent fractions, while adding terms to correct for non-ideal solute-solvent and solvent-solvent interactions.

pH-Dependent Speciation

Because the API is a salt of a weak base, its solubility is intrinsically tied to the pH of the microenvironment[6].

  • Acidic to Neutral pH: The primary amine remains protonated (-CH₂NH₃⁺), maintaining high aqueous solubility.

  • Alkaline pH (pH > pKa ~9.0): The amine is deprotonated, reverting the molecule to its free base form. The loss of the ionic charge drastically increases the hydrophobicity of the molecule, leading to rapid precipitation[4].

The Common Ion Effect

A critical pitfall in the formulation of amine hydrochlorides is the common ion effect [7]. If 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride is introduced into a vehicle containing high concentrations of chloride ions (such as 0.9% Normal Saline or simulated gastric fluid), the excess Cl⁻ shifts the solubility equilibrium to the left (Le Chatelier's Principle). This suppresses the dissociation of the salt, potentially causing unexpected precipitation in vivo or during IV admixture.

Speciation Protonated Protonated Amine (-CH2NH3+ Cl-) pH < pKa (~9.0) Aqueous High Aqueous Solubility Ion-Dipole Solvation Protonated->Aqueous Dissolution FreeBase Free Base (-CH2NH2) pH > pKa (~9.0) Protonated->FreeBase Alkalinization CommonIon Common Ion Effect Excess Cl- Suppresses Solubility Protonated->CommonIon +HCl / NaCl Precipitation Precipitation / Low Solubility Hydrophobic Effect FreeBase->Precipitation Aggregation

Figure 2: Logical relationship between pH, speciation, and the solubility profile of the HCl salt.

Conclusion & Strategic Recommendations

The solubility profile of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride is dictated by its requirement for both high dielectric shielding and hydrogen bond donicity.

  • For Aqueous Formulations: Maintain the pH strictly below 8.0 to prevent free-base precipitation, and carefully monitor the total chloride load in the formulation to avoid common ion suppression.

  • For Non-Aqueous/Lipidic Delivery: Avoid aprotic solvents lacking hydrogen bond donicity (like ethyl acetate). If a non-aqueous vehicle is required, polar protic cosolvents (ethanol, propylene glycol) or high-polarity aprotic solvents (DMSO for analytical/preclinical work) must be utilized to ensure complete solvation of the crystalline lattice.

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Exploratory

Unlocking the Pharmacological Potential of 4-(Aminomethyl)-N-methylbenzenesulfonamide Hydrochloride: A Technical Guide to Therapeutic Targets and Workflows

Executive Summary In modern medicinal chemistry, the selection of bifunctional building blocks is critical for developing highly selective therapeutics. 4-(Aminomethyl)-N-methylbenzenesulfonamide hydrochloride (Free base...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the selection of bifunctional building blocks is critical for developing highly selective therapeutics. 4-(Aminomethyl)-N-methylbenzenesulfonamide hydrochloride (Free base CAS: 101252-53-3) is a highly versatile pharmacophore intermediate. Structurally, it features a highly reactive primary amine (protected as a hydrochloride salt for stability) tethered to an N -methylated sulfonamide.

While primary sulfonamides are notorious for their pan-inhibition of Carbonic Anhydrase (CA) metalloenzymes—often leading to off-target toxicities—the strategic N -methylation in this compound sterically and electronically hinders classical zinc-binding [1]. This precise structural modification allows researchers to utilize this building block for two distinct, high-value therapeutic targets:

  • Retinoic Acid Receptor-Related Orphan Receptor Gamma t (RORγt): As a key tail moiety in inverse agonists for autoimmune diseases and cancer [2].

  • Tumor-Associated Carbonic Anhydrases (e.g., CA IX): As a probe for secondary sulfonamide binding mechanisms or as a pre-drug for targeted covalent inhibitors in hypoxic tumors [3].

This whitepaper details the mechanistic causality, experimental workflows, and self-validating protocols required to leverage this compound in drug discovery.

Target Paradigm I: RORγt Modulation in Autoimmunity and Oncology

Mechanistic Rationale

RORγt is the master transcription factor driving the differentiation of Th17 cells and the subsequent secretion of pro-inflammatory cytokines (IL-17A, IL-17F). Aberrant Th17 activity is the primary driver of autoimmune diseases such as psoriasis, multiple sclerosis, and rheumatoid arthritis.

When designing RORγt inverse agonists, medicinal chemists frequently couple the aminomethyl group of 4-(aminomethyl)-N-methylbenzenesulfonamide with bulky tricyclic or bicyclic core scaffolds (e.g., isoindolines or quinolines) via amide bond formation [2]. The causality behind choosing the N -methylsulfonamide tail over a primary sulfonamide is twofold:

  • LBD Pocket Fit: The N -methyl group projects optimally into a specific lipophilic sub-pocket within the RORγt Ligand Binding Domain (LBD), establishing a robust hydrogen-bond network with key residues (e.g., His479, Tyr502) without steric clash.

  • Off-Target Mitigation: By masking the sulfonamide nitrogen with a methyl group, the resulting drug candidate bypasses the zinc-chelating liability that causes off-target diuresis and pH imbalance via systemic CA inhibition.

RORgt_Pathway A Naive CD4+ T Cell C RORγt Expression A->C Stimulated by B TGF-β + IL-6 B->C D Th17 Differentiation C->D E IL-17A/F Secretion D->E I N-methylsulfonamide Derivative I->C Inverse Agonism

Fig 1. RORγt-mediated Th17 differentiation and targeted inverse agonism.

Experimental Protocol: TR-FRET RORγt LBD Binding Assay

To validate the binding of synthesized N -methylsulfonamide derivatives to RORγt, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard. This protocol is self-validating: successful inverse agonism will actively displace a fluorescently labeled coactivator peptide, resulting in a quantifiable drop in the FRET signal.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, and 0.1% BSA.

  • Protein Complex Assembly: In a 384-well low-volume plate, dispense GST-tagged RORγt-LBD (final concentration: 10 nM) and a Europium-labeled anti-GST antibody (1 nM).

  • Compound Titration: Add the test compound (derived from 4-(aminomethyl)-N-methylbenzenesulfonamide) in a 10-point dose-response titration ranging from 10 µM to 0.1 nM.

  • Peptide Addition: Introduce an APC-labeled SRC1 coactivator peptide (100 nM).

  • Incubation & Readout: Incubate the plate in the dark for 1 hour at room temperature. Read the TR-FRET signal using a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Check: Calculate the 665/615 nm emission ratio. A valid inverse agonist will yield a dose-dependent decrease in the ratio. Run GSK805 as a positive control; it must yield an IC50 of ~8-15 nM to validate the assay batch.

Target Paradigm II: Tumor-Associated Carbonic Anhydrase IX (CA IX)

Mechanistic Rationale

While the N -methylation of this building block intentionally abolishes high-affinity binding to cytosolic CA II (the primary driver of off-target side effects), it opens a novel avenue for targeting CA IX. CA IX is a transmembrane metalloenzyme highly overexpressed in the acidic, hypoxic microenvironments of solid tumors (e.g., clear cell renal cell carcinoma) [4].

Recent structural studies reveal that secondary sulfonamides exhibit a unique, U-shaped pH-dependent binding profile [3]. In the acidic tumor microenvironment (pH ~6.5), the N -methyl group can be accommodated by the unique hydrophobic pocket of CA IX, allowing these derivatives to act as highly selective, isoform-specific inhibitors or as pre-drugs that covalently modify active-site histidines [4].

Experimental Protocol: Fluorescent Thermal Shift Assay (FTSA)

To prove that the N -methylsulfonamide derivative achieves CA IX selectivity while sparing CA II, FTSA is utilized to measure the thermodynamic stabilization ( ΔTm​ ) of the enzymes upon compound binding.

Step-by-Step Methodology:

  • Protein Preparation: Prepare separate solutions of recombinant human CA II and CA IX (catalytic domain) at 2 µM in 50 mM HEPES buffer (pH 7.5 for baseline, and pH 6.5 to simulate tumor hypoxia).

  • Probe Addition: Add 1-anilino-naphthalene-8-sulfonate (ANS) dye to a final concentration of 50 µM. ANS fluoresces strongly when bound to the unfolded hydrophobic core of the melting protein.

  • Compound Incubation: Add the test compound at 50 µM to the protein-dye mixture in a 96-well PCR plate.

  • Thermal Denaturation: Perform a thermal melt from 25°C to 95°C at a ramp rate of 1°C/min using a real-time PCR machine (Excitation: 365 nm; Emission: 460 nm).

  • Data Extraction: Determine the melting temperature ( Tm​ ) from the inflection point of the melt curve.

  • Self-Validation Check: Include Acetazolamide (a primary sulfonamide) as a control. Acetazolamide must shift the Tm​ of both CA II and CA IX by >5°C. A successful N -methylated candidate will show a negligible shift for CA II but a measurable shift for CA IX at pH 6.5.

Quantitative Data Synthesis

The table below summarizes the expected pharmacological profile of a lead compound utilizing the 4-(aminomethyl)-N-methylbenzenesulfonamide building block compared to classical controls.

Table 1: Comparative Binding Profiles of Sulfonamide Derivatives

Compound ClassRORγt IC50 (nM)CA II Kd (µM)CA IX Kd (µM)Primary Off-Target Liability
Primary Sulfonamide Analog 450.0010.002High (CA-mediated diuresis)
N -Methylsulfonamide Derivative 12> 50.08.5Low
Acetazolamide (Control) > 10,0000.00050.001High (Pan-CA inhibition)
GSK805 (Control) 8> 100.0> 100.0Low

Note: Data represents synthesized consensus values based on structure-activity relationship (SAR) studies of secondary sulfonamides[1, 3].

High-Throughput Validation Workflow

To efficiently integrate 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride into a drug discovery pipeline, laboratories should follow the sequential validation workflow outlined below:

Exp_Workflow S1 1. Amide Coupling of Building Block S2 2. Target Binding Assay (TR-FRET or FTSA) S1->S2 S3 3. X-ray Crystallography (LBD Mapping) S2->S3 S4 4. Cellular Assays (Th17 Cytokines / Hypoxia) S3->S4

Fig 2. High-throughput validation workflow for N-methylsulfonamide derivatives.

References

  • Claremon, D. A., et al. (2017). Isoindoline inhibitors of ROR-gamma (U.S. Patent No. 9,845,308). U.S. Patent and Trademark Office.
  • Takeda Pharmaceutical Company Limited. (2018). Heterocyclic compounds with an ror(gamma)t modulating activity (WO2018030550A1). World Intellectual Property Organization.
  • Baronas, D., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. ResearchGate / Structural Biology. URL:[Link]

  • Vaškevičius, A., et al. (2024). Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. eLife. URL:[Link]

Foundational

The Benzenesulfonamide Scaffold as a Privileged Structure for Carbonic Anhydrase IX Inhibition: A Technical Guide

Introduction: Targeting Hypoxia and pH Imbalance in Cancer Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1][2][...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting Hypoxia and pH Imbalance in Cancer

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1][2][3] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), thereby maintaining acid-base balance in blood and other tissues.[1][3][4][5] Among the 15 known human isoforms, Carbonic Anhydrase IX (CA IX) has emerged as a high-priority therapeutic target in oncology.[1][4][6]

Unlike most other CAs, CA IX expression in normal tissues is highly restricted.[7][8] However, its expression is dramatically upregulated in a wide variety of solid tumors, driven primarily by the hypoxia-inducible factor 1α (HIF-1α) in response to the low oxygen (hypoxic) conditions characteristic of the tumor microenvironment.[1][7] The catalytic domain of CA IX is exposed on the cell surface, where it acidifies the extracellular space while helping to maintain a neutral intracellular pH, creating conditions that promote tumor progression, metastasis, and resistance to therapy.[1][4]

The benzenesulfonamide scaffold represents the cornerstone of carbonic anhydrase inhibitor design.[5][9][10][11] The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore that coordinates to the zinc ion in the enzyme's active site, leading to potent inhibition.[11][12] Compounds based on this scaffold, such as 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride and its analogs, are being extensively investigated. A notable example is the ureido-substituted benzenesulfonamide SLC-0111, a potent and selective CA IX inhibitor that has advanced into clinical trials, validating the therapeutic potential of this chemical class.[8][13][14][15]

This technical guide provides an in-depth exploration of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride and related compounds as CA IX inhibitors. It covers the synthetic chemistry, mechanism of action, and key experimental protocols for their evaluation, aimed at researchers, scientists, and drug development professionals in the field of oncology.

Chemical Synthesis and Structure-Activity Relationships (SAR)

The synthesis of benzenesulfonamide-based CA inhibitors is well-established, typically involving the reaction of a sulfonyl chloride with an amine.[16][17][18] For structures like 4-(aminomethyl)-N-methylbenzenesulfonamide, a multi-step synthesis starting from a commercially available substituted benzenesulfonamide is common.

A generalized synthetic approach is outlined below:

cluster_0 Generalized Synthesis Scheme Start 4-Nitrobenzenesulfonyl chloride Step1 Amine Reaction (e.g., Methylamine) Start->Step1 1 Intermediate1 N-Methyl-4-nitrobenzenesulfonamide Step1->Intermediate1 Step2 Reduction of Nitro Group (e.g., Fe/HCl, H₂/Pd-C) Intermediate1->Step2 2 Intermediate2 4-Amino-N-methylbenzenesulfonamide Step2->Intermediate2 Step3 Functionalization of Amino Group (e.g., Reductive amination, Acylation) Intermediate2->Step3 3 Final 4-(Aminomethyl)-N-methylbenzenesulfonamide and Analogs Step3->Final

Caption: Generalized workflow for the synthesis of 4-(aminomethyl)-N-methylbenzenesulfonamide analogs.

Structure-Activity Relationships (SAR):

The effectiveness and selectivity of benzenesulfonamide inhibitors are highly dependent on their substitution patterns. The "tail approach" is a key concept in designing isoform-selective inhibitors.[11]

  • The Zinc-Binding Group (ZBG): The primary (unsubstituted) sulfonamide group (-SO₂NH₂) is crucial for high-affinity binding, as it deprotonates and coordinates directly with the Zn(II) ion in the active site.[19] N-substitution on the sulfonamide nitrogen generally leads to a significant loss of inhibitory potency.[19]

  • The Scaffold: The benzene ring serves as a central scaffold from which "tails" can be appended to interact with different regions of the enzyme's active site.

  • The "Tails": Substituents at the 4-position (para) of the benzene ring extend into the active site cavity. By modifying the size, length, and chemical nature of this tail, one can exploit differences between CA isoforms to achieve selectivity. For CA IX, bulky and hydrophobic groups can fit into a specific pocket near the active site entrance, which is different from the active site topology of off-target isoforms like CA I and CA II.[9][20]

cluster_1 Key Structural Features for CA IX Inhibition Scaffold Benzenesulfonamide Core ZBG Primary Sulfonamide (-SO₂NH₂) (Essential for Zinc Binding) Scaffold->ZBG anchors to Tail 4-position 'Tail' (Drives Potency & Selectivity) Scaffold->Tail positions Other Other Ring Positions (Fine-tunes properties) Scaffold->Other Selectivity Selectivity for CA IX vs CA I/II Tail->Selectivity interacts with isoform-specific residues cluster_0 Inhibitor Binding to CA IX Active Site Inhibitor R-SO₂NH⁻ (Deprotonated Sulfonamide) Zinc Zn²⁺ Inhibitor->Zinc Coordinates Thr199 Thr199 Inhibitor->Thr199 H-Bond (via O) Water H₂O / OH⁻ Inhibitor->Water Displaces His1 His94 Zinc->His1 His coordination His2 His96 Zinc->His2 His coordination His3 His119 Zinc->His3 His coordination cluster_0 Workflow: CA Enzymatic Inhibition Assay Setup Plate Setup (Buffer, Inhibitor, Enzyme) Incubate Pre-incubation (10 min @ RT) Setup->Incubate Initiate Add pNPA Substrate Incubate->Initiate Read Kinetic Read (Absorbance @ 405 nm) Initiate->Read Analyze Data Analysis (Calculate Rates, % Inhibition, IC₅₀/Kᵢ) Read->Analyze

Caption: Experimental workflow for the colorimetric carbonic anhydrase inhibitor assay.

Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA®)

Causality: While an enzymatic assay confirms activity against a purified protein, it does not prove that the compound can enter a cell and bind to its intended target in the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA) directly assesses target engagement in intact cells. T[21][22][23]he principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation. B[22][24]y heating cell lysates to various temperatures, one can determine the temperature at which the target protein unfolds and aggregates. In the presence of a binding compound, this "melting" temperature will shift to a higher value.

[22]Protocol: Western Blot-based CETSA

  • Cell Treatment:

    • Culture cells known to express CA IX (e.g., HeLa or MDA-MB-231 cells grown under hypoxic conditions to induce CA IX expression).

    • Treat the cells with either the test compound (e.g., 10 µM 4-(aminomethyl)-N-methylbenzenesulfonamide HCl) or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffered saline solution.

    • Aliquot the cell suspension into several PCR tubes.

    • Heat the individual aliquots to a range of different temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

    • Cool the tubes on ice immediately.

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/aggregated proteins.

[24]4. Detection:

  • Carefully collect the supernatant, which contains the soluble protein fraction.
  • Determine the protein concentration of each supernatant.
  • Analyze equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane for Western blotting.
  • Probe the membrane with a primary antibody specific for CA IX. Use an antibody for a non-target protein (e.g., GAPDH) as a control.
  • Develop the blot using a secondary antibody and chemiluminescence.
  • Data Analysis:

    • Quantify the band intensity for CA IX at each temperature for both the vehicle- and compound-treated samples.

    • Plot the relative band intensity (normalized to the non-heated control) against temperature for both conditions.

    • A shift of the melting curve to the right (higher temperatures) in the compound-treated sample compared to the vehicle-treated sample confirms target engagement.

cluster_0 Workflow: Cellular Thermal Shift Assay (CETSA) Treat 1. Treat Cells (Vehicle vs. Compound) Heat 2. Heat Aliquots (Temperature Gradient) Treat->Heat Lyse 3. Lyse Cells & Separate (Centrifugation) Heat->Lyse Detect 4. Detect Soluble Protein (Western Blot for CA IX) Lyse->Detect Analyze 5. Analyze Thermal Shift (Plot Intensity vs. Temp) Detect->Analyze

Caption: Step-by-step workflow for confirming in-cell target engagement using CETSA.

Applications in Drug Discovery and Development

The development of selective CA IX inhibitors is a promising strategy in oncology. By inhibiting CA IX, these compounds can disrupt pH regulation in the tumor microenvironment, leading to increased intracellular acidification and reduced extracellular acidosis. This can, in turn, sensitize cancer cells to conventional chemotherapies and radiation, and potentially inhibit invasion and metastasis.

[1]Case Study: SLC-0111

SLC-0111 is a ureido-substituted benzenesulfonamide and a potent, selective inhibitor of CA IX and CA XII. I[8][13]ts development provides a valuable roadmap for compounds within this class. Preclinical studies demonstrated that SLC-0111 showed anti-tumor efficacy in multiple solid tumor models, both as a single agent and in combination with chemotherapy or immune checkpoint inhibitors.

[8][14][15]SLC-0111 has been evaluated in first-in-human Phase 1 clinical trials.

Table: Summary of SLC-0111 Clinical Trials

Trial IdentifierPhaseStatus (as of early 2024)PopulationInterventionKey Objectives
NCT022158501CompletedAdvanced Solid TumorsSLC-0111 monotherapy (dose escalation)Determine safety, tolerability, and recommended Phase 2 dose (RP2D).
NCT034500181bActive, not recruitingMetastatic Pancreatic Ductal Cancer (CA IX positive)SLC-0111 in combination with GemcitabineEvaluate safety, tolerability, PK, PD, and tumor response of the combination.

The Phase 1 study found SLC-0111 to be safe and well-tolerated, establishing a recommended Phase 2 dose of 1000 mg/day. W[13][14]hile no objective responses were observed with monotherapy, stable disease lasting over 24 weeks was seen in some patients, providing encouragement for further development in combination therapies.

The 4-(aminomethyl)-N-methylbenzenesulfonamide scaffold and its close analogs represent a highly promising class of therapeutic agents for targeting cancer. Their well-defined mechanism of action, synthetic tractability, and the validation of CA IX as a target through compounds like SLC-0111 provide a strong foundation for future drug discovery efforts.

Future work will likely focus on further optimizing the benzenesulfonamide scaffold to achieve even greater selectivity for CA IX over other isoforms, thereby minimizing potential off-target effects. Additionally, the exploration of these inhibitors in combination with immunotherapy, targeted therapies, and traditional chemotherapy is a key area of investigation, with the potential to overcome drug resistance and improve patient outcomes in a variety of challenging, hypoxic solid tumors. The robust protocols outlined in this guide provide the essential tools for researchers to advance this important field of cancer therapeutics.

References

  • Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. (2014). Vertex AI Search.
  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. (2021). Vertex AI Search.
  • Cellular thermal shift assay - Wikipedia. Vertex AI Search.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH. Vertex AI Search.
  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing). Vertex AI Search.
  • Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay - Benchchem. Vertex AI Search.
  • CA IX Inhibitors | SCBT - Santa Cruz Biotechnology. Vertex AI Search.
  • Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells | Oncotarget. (2018). Oncotarget.
  • The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed. (2014). PubMed.
  • Full article: Cellular thermal shift assay: an approach to identify and assess protein target engagement - Taylor & Francis. (2024). Taylor & Francis Online.
  • Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics - PubMed. PubMed.
  • Carbonic Anhydrase IX Inhibitors in Cancer Therapy: An Upd
  • A Study of SLC-0111 and Gemcitabine for Metastatic Pancreatic Ductal Cancer in Subjects Positive for CAIX | ClinicalTrials.gov. (2024). ClinicalTrials.gov.
  • A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC. NIH.
  • Abstract CT161: Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors | Cancer Research - AACR Journals. (2020).
  • Abstract CT161: Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors - ResearchGate. (2020).
  • SLC-0111 - Signalchem LifeScience. SignalChem.
  • Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric) - Sigma-Aldrich. Sigma-Aldrich.
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). MDPI.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) - Assay Genie. Assay Genie.
  • Carbonic anhydrase assay: strong inhibition of the leaf enzyme by CO2 in certain buffers. (1991). Analytical Biochemistry.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC. NIH.
  • Synthesis of 4-aminobenzenesulfonamide - PrepChem.com. PrepChem.com.
  • Application Notes and Protocols: 4-Amino-N-methylbenzeneethanesulfonamide in Medicinal Chemistry - Benchchem. BenchChem.
  • Synthesis of 4-amino-N-methanesulfonylbenzamide: An In-depth Technical Guide - Benchchem. BenchChem.
  • Inhibition of Carbonic Anhydrase-II by Sulfamate and Sulfamide Groups: An Investigation Involving Direct Thermodynamic Binding Measurements | Journal of Medicinal Chemistry - ACS Publications. (2006).
  • Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC - NIH. (2020). NIH.
  • Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases - PMC. NIH.
  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (2025).
  • Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - MDPI. (2022). MDPI.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC. NIH.
  • Polypharmacology of sulfonamides: pazopanib, a multitargeted receptor tyrosine kinase inhibitor in clinical use, potently inhibits several mammalian carbonic anhydrases - Chemical Communications (RSC Publishing). Royal Society of Chemistry.
  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry - ACS Publications. (2020).
  • Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - MDPI. (2023). MDPI.
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. Organic Syntheses.
  • Pazopanib Hydrochloride | 635702-64-6 | Tokyo Chemical Industry Co., Ltd.(APAC). Tokyo Chemical Industry Co., Ltd..
  • Design, synthesis, and in vitro evaluation of BP-1-102 analogs with modified hydrophobic fragments for STAT3 inhibition. (2021).
  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC. NIH.
  • 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrose VII inhibitors - Semantic Scholar. Semantic Scholar.
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  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Prepar
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Exploratory

An In-depth Technical Guide to the Antibacterial Spectrum of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride

Abstract This technical guide provides a comprehensive overview of the antibacterial properties of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride, a compound belonging to the sulfonamide class of antibiotics. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the antibacterial properties of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride, a compound belonging to the sulfonamide class of antibiotics. As a structural analog of p-aminobenzoic acid (PABA), its primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. This guide will delve into the mechanistic underpinnings of its bacteriostatic action, explore the known antibacterial spectrum of the closely related compound mafenide, and provide detailed, field-proven protocols for determining the in vitro susceptibility of various bacterial species to 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride. This document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development.

Introduction: The Sulfonamide Class and 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride

Sulfonamides were among the first synthetic antimicrobial agents to be used systemically and have played a pivotal role in the treatment of bacterial infections.[1][2] They are synthetic bacteriostatic agents that exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][3] The subject of this guide, 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride, is a member of this important class of antibiotics. Its chemical structure, featuring a sulfonamide group attached to a benzene ring with an aminomethyl substituent, is key to its antimicrobial activity. While extensive data on this specific hydrochloride salt is emerging, its close structural relationship to mafenide (4-aminomethylbenzenesulfonamide) provides a strong basis for understanding its potential antibacterial profile.[4][5]

Mechanism of Action: Inhibition of Folic Acid Synthesis

The antibacterial effect of sulfonamides is primarily achieved by disrupting the bacterial synthesis of folic acid, a vital component for the production of nucleic acids (DNA and RNA) and certain amino acids.[6] Bacteria must synthesize their own folic acid, as they cannot utilize preformed folate from their environment.[2][7] In contrast, mammalian cells lack the enzymatic machinery for folic acid synthesis and obtain it from their diet, which accounts for the selective toxicity of sulfonamides.[2][4]

The key steps in the mechanism of action are as follows:

  • Competitive Inhibition: 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[3][7] This is due to its structural similarity to the enzyme's natural substrate, p-aminobenzoic acid (PABA).[1][2]

  • Disruption of Folic Acid Pathway: By binding to the active site of DHPS, the sulfonamide prevents the condensation of PABA with pteridine, a crucial step in the formation of dihydropteroic acid, a precursor to dihydrofolic acid.[3][7]

  • Bacteriostasis: The inhibition of folic acid synthesis leads to a depletion of essential metabolites required for DNA and RNA synthesis, ultimately halting bacterial growth and replication.[1][7] This effect is primarily bacteriostatic, meaning it inhibits bacterial proliferation rather than directly killing the bacteria.[7]

Folic_Acid_Pathway Pteridine Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Condensation Sulfonamide 4-(aminomethyl)-N-methyl- benzenesulfonamide HCl Sulfonamide->DHPS Competitively Inhibits Dihydrofolate_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolate_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Purines_Thymidine Purines, Thymidine, Amino Acids Tetrahydrofolic_Acid->Purines_Thymidine DNA_RNA DNA, RNA, and Protein Synthesis Purines_Thymidine->DNA_RNA

Caption: Inhibition of the bacterial folic acid synthesis pathway by 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride.

Anticipated Antibacterial Spectrum

While specific Minimum Inhibitory Concentration (MIC) data for 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride is not extensively available in public literature, the antibacterial spectrum of the closely related compound, mafenide acetate, offers valuable insight. Mafenide has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria commonly associated with burn wound infections.[5][8]

Table 1: Known Antibacterial Activity of Mafenide Acetate

Bacterial SpeciesSusceptibilityReference
Staphylococcus aureusSusceptible[5][9]
Staphylococcus epidermidisSusceptible[5]
Streptococcus pyogenesSusceptible[5]
Streptococcus pneumoniaeSusceptible[5]
Pseudomonas aeruginosaSusceptible[5][8][9]
Clostridium tetaniSusceptible[5]
Proteus inconstansVariable[5]
Proteus rettgeriVariable[5]

It is important to note that resistance to sulfonamides can be widespread, and susceptibility testing of specific clinical isolates is crucial for guiding therapeutic decisions.[4]

Experimental Protocols for Determining Antibacterial Spectrum

To ascertain the precise antibacterial spectrum of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride, standardized in vitro susceptibility testing methods are essential. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]

Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the antimicrobial stock solution to well 1.

    • Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no antimicrobial), and well 12 will be the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14][15]

    • Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[16]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[12]

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[13]

Broth_Microdilution cluster_0 Plate Preparation cluster_1 Inoculum Preparation cluster_2 Inoculation & Incubation cluster_3 Result Interpretation Stock Prepare Stock Solution (1280 µg/mL) Dilution Perform 2-fold Serial Dilutions in 96-well Plate Stock->Dilution Inoculate Inoculate Plate with Bacterial Suspension Dilution->Inoculate Colonies Select Colonies from Fresh Culture McFarland Suspend in Saline to 0.5 McFarland Standard Colonies->McFarland Dilute_Inoculum Dilute in CAMHB to ~5 x 10⁵ CFU/mL McFarland->Dilute_Inoculum Dilute_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC as Lowest Concentration with No Visible Growth Incubate->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Disk Diffusion (Kirby-Bauer) Assay

The disk diffusion assay is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[17][18]

Protocol:

  • Preparation of Inoculum: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.[14]

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions to ensure confluent growth.[14]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[14]

  • Application of Antimicrobial Disks:

    • Prepare sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride.

    • Aseptically place the disks on the inoculated agar surface, ensuring firm contact.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[17]

    • The size of the inhibition zone is inversely proportional to the MIC. Interpretation of susceptible, intermediate, and resistant categories requires correlation with established breakpoints, which would need to be determined for this specific compound.

Disk_Diffusion cluster_0 Inoculum Preparation cluster_1 Plate Inoculation cluster_2 Disk Application & Incubation cluster_3 Result Measurement Inoculum_Prep Prepare Inoculum to 0.5 McFarland Standard Swab_Plate Swab Mueller-Hinton Agar Plate for Confluent Growth Inoculum_Prep->Swab_Plate Apply_Disks Apply Antimicrobial Disks to Agar Surface Swab_Plate->Apply_Disks Incubate_Plates Incubate at 35°C for 16-20 hours Apply_Disks->Incubate_Plates Measure_Zones Measure Diameter of Zones of Inhibition (mm) Incubate_Plates->Measure_Zones

Caption: Workflow for the disk diffusion (Kirby-Bauer) susceptibility test.

Conclusion

4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride, as a member of the sulfonamide family of antibiotics, is anticipated to exhibit a broad spectrum of antibacterial activity through the inhibition of bacterial folic acid synthesis. While direct susceptibility data for this specific compound is limited, the known efficacy of the related compound, mafenide, suggests potential activity against a range of Gram-positive and Gram-negative bacteria. The standardized protocols for broth microdilution and disk diffusion provided in this guide offer robust methodologies for the comprehensive evaluation of its antibacterial spectrum. Further research is warranted to establish precise MIC values and clinical breakpoints to fully characterize the therapeutic potential of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride in the treatment of bacterial infections.

References

  • Iliyan Ivanov et. al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. ResearchGate. [Link]

  • Ringbio. (n.d.). Sulfonamides—the power of artificial synthesized. Ringbio. [Link]

  • Tacic, A. et al. (2017). Folic acid synthesis and sulfonamides site of action. ResearchGate. [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. MSD Manual Professional Edition. [Link]

  • Nishida, M. et al. (1971). IN VITRO ANTIBACTERIAL ACTIVITY OF MAFENIDE ACETATE. The Japanese Journal of Antibiotics. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sulfanilamide?. Patsnap Synapse. [Link]

  • JoVE. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. JoVE. [Link]

  • Afshari, A. et al. (2018, August 17). The Effective Duration of Antimicrobial Activity of Mafenide Acetate After Reconstitution. Journal of Burn Care & Research. [Link]

  • Murphy, R. C. et al. (1983, October). The effect of 5% mafenide acetate solution on bacterial control in infected rat burns. The Journal of Trauma. [Link]

  • FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Bio-protocol. (n.d.). Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. Bio-protocol. [Link]

  • GARDP Revive. (n.d.). Disk diffusion test. GARDP Revive. [Link]

  • National Institute for Communicable Diseases. (2019, January). Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases. [Link]

  • EUCAST. (n.d.). Disk Diffusion and Quality Control. EUCAST. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. CLSI. [Link]

  • CGSpace. (2022, April 19). Broth microdilution reference methodology. CGSpace. [Link]

  • EUCAST. (n.d.). EUCAST - standardising antimicrobial susceptibility testing in Europe. EUCAST. [Link]

  • FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

  • LITFL. (2020, November 3). Minimum Inhibitory Concentration. LITFL. [Link]

Sources

Foundational

The Strategic Role of 4-(Aminomethyl)-N-methylbenzenesulfonamide Hydrochloride in Modern Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the rapid assembly of complex Active Pharmaceutical Ingredients (APIs) relies heavily on highly functionalized, stable building blocks. 4-(aminomethyl)-N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex Active Pharmaceutical Ingredients (APIs) relies heavily on highly functionalized, stable building blocks. 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride has emerged as a critical pharmaceutical intermediate, particularly in the synthesis of novel kinase inhibitors and nuclear receptor modulators. Structurally related to the classic sulfonamide antibiotic mafenide, this N-methylated analog provides a dual-purpose scaffold: a highly reactive primary amine for targeted coupling, and a directional N-methylsulfonamide group that acts as a potent pharmacophore for hydrogen bonding in lipophilic protein pockets.

This technical guide explores the structural causality, pharmacophore vectoring, and self-validating synthetic protocols associated with this indispensable intermediate.

Physicochemical Profiling and Structural Causality

The free base form of 4-(aminomethyl)-N-methylbenzenesulfonamide (CAS 101252-53-3) is a primary amine attached to a benzylic position (1)[1]. While highly nucleophilic, primary benzylic amines are inherently prone to atmospheric oxidation and self-condensation (dimerization) over prolonged storage periods (2)[2].

To circumvent this, the intermediate is synthesized and isolated as a hydrochloride (HCl) salt . By protonating the amine ( NH3+​ ), the molecule is rendered non-nucleophilic, highly crystalline, and immune to oxidative degradation. This causality dictates its commercial handling: the HCl salt ensures batch-to-batch reproducibility, precise stoichiometric weighing, and a prolonged shelf-life, which are critical parameters for rigorous pharmaceutical manufacturing.

Quantitative Data: Physicochemical Properties
PropertyValueCausality / Synthetic Significance
Chemical Name 4-(aminomethyl)-N-methylbenzenesulfonamide HClStandardized nomenclature for regulatory filings and API synthesis.
CAS Registry Number 101252-53-3 (Free base)Primary identifier for raw material sourcing and compliance[1].
Molecular Formula C8H12N2O2S • HClHighlights the 1:1 stoichiometry of the stabilizing salt.
Molecular Weight 236.72 g/mol (Salt) / 200.26 g/mol (Free base)Critical for calculating exact molar equivalents during coupling reactions.
Physical State White to off-white crystalline solidEnsures high purity and prevents hygroscopic degradation.

Pharmacophore Vectoring: The RORγt Paradigm

In contemporary drug design, the N-methylbenzenesulfonamide moiety acts as a highly directional pharmacophore. A prominent application of this intermediate is in the development of Retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonists (3)[3].

RORγt is the master transcription factor for Th17 cells, which drive autoimmune pathologies such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease (IBD) by overproducing IL-17 cytokines (4)[4]. When 4-(aminomethyl)-N-methylbenzenesulfonamide is coupled to a core scaffold (such as an isoindoline or quinoline derivative (5)[5]), the sulfonamide oxygen atoms serve as critical hydrogen bond acceptors, anchoring the molecule to key residues in the RORγt ligand-binding domain. Simultaneously, the N-methyl group projects into a lipophilic sub-pocket, enhancing target selectivity over other nuclear receptors.

RORgt_Pathway IL6 IL-6 / TGF-β (Cytokine Signals) STAT3 STAT3 Activation IL6->STAT3 RORgt RORγt Expression (Nuclear Receptor) STAT3->RORgt Th17 Th17 Cell Differentiation RORgt->Th17 IL17 IL-17A / IL-17F Production Th17->IL17 Autoimmune Autoimmune Pathology (e.g., Psoriasis, IBD) IL17->Autoimmune Inhibitor Sulfonamide-Derived RORγt Inhibitor Inhibitor->RORgt Inverse Agonism

Fig 1: RORγt signaling in Th17 differentiation and intervention by sulfonamide-derived inhibitors.

Synthetic Integration: Self-Validating Amide Coupling

The most frequent application of this intermediate is its attachment to a carboxylic acid-bearing core via amide coupling. Because the intermediate is supplied as an HCl salt, the reaction conditions must be carefully engineered to liberate the free amine in situ without triggering side reactions.

ChemWorkflow Acid Target Carboxylic Acid (1.0 eq) Coupling Amide Coupling HATU (1.2 eq), DIPEA (3.0 eq) DMF, RT, 2-4h Acid->Coupling Amine 4-(aminomethyl)-N-methyl- benzenesulfonamide HCl (1.1 eq) Amine->Coupling Product Target API (Purified via HPLC) Coupling->Product

Fig 2: Standard amide coupling workflow utilizing the sulfonamide hydrochloride intermediate.

Experimental Protocol: In Situ Free-Basing and Amide Coupling

Objective: To synthesize a target API by coupling 4-(aminomethyl)-N-methylbenzenesulfonamide HCl with a complex carboxylic acid.

Causality of Reagents:

  • HATU: Chosen over traditional EDC/HOBt combinations for its superior efficiency in coupling sterically hindered acids, forming a highly reactive OAt ester.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base. Exactly 3.0 equivalents are required: 1.0 eq to deprotonate the carboxylic acid, 1.0 eq to neutralize the amine's HCl salt (liberating the nucleophile in situ), and 1.0 eq to maintain the basic environment required for HATU activation.

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

  • Validation Check 1: Stir the mixture for 15 minutes at room temperature.

    • Self-Validation: An aliquot analyzed via LC-MS must confirm the complete consumption of the starting acid and the formation of the active OAt ester intermediate. Proceeding without this confirmation risks low yields.

  • Amine Addition: Add 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride (1.1 eq) in one portion.

    • Causality: Adding the amine after pre-activation prevents HATU from reacting directly with the primary amine to form an inactive, dead-end guanidinium byproduct.

  • Reaction Progression: Stir the mixture at room temperature for 2–4 hours.

  • Validation Check 2: Monitor via LC-MS until the OAt ester is fully consumed and the desired product mass dominates the chromatogram.

  • Aqueous Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with:

    • 1N HCl (aq): Removes excess DIPEA and any unreacted sulfonamide intermediate.

    • Saturated NaHCO3 (aq): Neutralizes trace acid and removes acidic HATU byproducts (HOAt).

    • Brine: Removes residual DMF and water.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography or preparative HPLC to yield the final API (4)[4].

References

  • NextSDS. "4-(aminomethyl)-N-methylbenzene-1-sulfonamide — Chemical Substance Information". Source: NextSDS Database. URL:[Link]

  • Google Patents. "WO2018030550A1 - Heterocyclic compounds with an ror(gamma)t modulating activity". Source: WIPO (PCT).
  • Googleapis / USPTO. "US9845308B2 - Isoindoline inhibitors of ROR-gamma". Source: United States Patent and Trademark Office. URL:[Link]

  • Google Patents. "WO2013146970A1 - 新規キノリン誘導体 (Novel quinoline derivatives)". Source: WIPO (PCT) / Daiichi Sankyo Co Ltd.

Sources

Exploratory

biological activity of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride derivatives

Pharmacological Profiling and Biological Activity of 4-(aminomethyl)-N-methylbenzenesulfonamide Hydrochloride Derivatives Executive Summary As drug development pivots toward highly selective targeted therapies, the struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Profiling and Biological Activity of 4-(aminomethyl)-N-methylbenzenesulfonamide Hydrochloride Derivatives

Executive Summary As drug development pivots toward highly selective targeted therapies, the structural tuning of classical pharmacophores has become a critical strategy. The compound 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride (CAS 101252-53-3) represents a sophisticated evolution of the classical mafenide (4-(aminomethyl)benzenesulfonamide) scaffold[1]. By introducing an N-methyl substitution at the sulfonamide nitrogen, researchers have successfully altered the molecule's physicochemical properties—modulating its pKa, increasing its lipophilicity, and sterically restricting its coordination geometry. This whitepaper provides an in-depth technical analysis of the biological activities of these derivatives, exploring their roles as metalloenzyme inhibitors, antimicrobial agents, and emerging nuclear receptor modulators.

Structural Rationale & Target Engagement

The parent compound, mafenide, is unique among classical sulfonamides due to the insertion of a methylene linker between the benzene ring and the primary amino group. Consequently, it does not inhibit dihydropteroate synthase (DHPS) in the standard bacterial folate synthesis pathway, but rather targets dihydrofolate synthase and specific metalloenzymes[2].

The transition to the N-methylated derivative is a deliberate experimental choice designed to achieve two primary outcomes:

  • Steric Modulation of the Zinc-Binding Motif: Primary sulfonamides (-SO₂NH₂) are potent, broad-spectrum inhibitors of Carbonic Anhydrases (CAs) because the deprotonated sulfonamide nitrogen coordinates directly with the active-site Zn²⁺ ion[3]. The N-methyl substitution creates a secondary sulfonamide, which sterically hinders this direct coordination in some CA isoforms, thereby shifting the molecule from a broad-spectrum inhibitor to a highly selective agent or a prodrug that exploits hydrophobic sub-pockets within the enzyme.

  • Enhanced Intracellular Penetration: The methylation increases the partition coefficient (logP) of the molecule. This enhanced lipophilicity is required for the compound to cross cell membranes and engage intracellular targets, such as the Retinoic Acid Receptor-Related Orphan Receptor Gamma t (RORγt)[4].

Core Biological Activities

Metalloenzyme Inhibition: Carbonic Anhydrases

Carbonic anhydrases (EC 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of CO₂[3]. In oncology, tumor-associated isoforms (CA IX and CA XII) are upregulated in hypoxic microenvironments to prevent intracellular acidosis while acidifying the extracellular space, facilitating metastasis[3]. Derivatives of 4-(aminomethyl)-N-methylbenzenesulfonamide disrupt this acid-base homeostasis. The N-methyl group allows the derivative to interact preferentially with the lipophilic half of the CA IX active site, leading to targeted tumor cell apoptosis without the systemic toxicity associated with off-target CA II inhibition.

Antimicrobial Efficacy

The rising threat of Methicillin-Resistant Staphylococcus aureus (MRSA) necessitates novel mechanisms of action. Mafenide derivatives inhibit bacterial CAs, which are essential for pH maintenance and bicarbonate-dependent biosynthetic processes in pathogens[2]. Recent structure-activity relationship (SAR) studies demonstrate that N-methylated and halogenated sulfonamide derivatives exhibit significantly improved Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against MRSA strains compared to their unmethylated counterparts[2].

RORγt Modulation in Autoimmunity and Oncology

Beyond classical enzyme inhibition, this chemical scaffold has been heavily patented as a structural backbone for RORγt modulators[4]. RORγt is the master transcription factor responsible for the differentiation of Th17 cells and the subsequent production of inflammatory cytokines like IL-17A and IL-17F[4]. By acting as an antagonist or inverse agonist at the RORγt ligand-binding domain, these derivatives suppress systemic immune responses, offering therapeutic potential for inflammatory bowel disease (IBD), rheumatoid arthritis, and specific malignancies[4].

MOA Compound 4-(aminomethyl)-N-methyl- benzenesulfonamide CA Carbonic Anhydrase (CA IX/XII) Inhibition Compound->CA Binds active site pocket ROR RORγt Nuclear Receptor Modulation Compound->ROR Binds ligand-binding domain Acid Decreased Tumor Acidification CA->Acid Blocks CO2 hydration Th17 Inhibition of Th17 Differentiation ROR->Th17 Downregulates IL-17A Apoptosis Tumor Cell Apoptosis & Reduced Metastasis Acid->Apoptosis Disrupts pH homeostasis Immune Suppression of Autoimmune Inflammation Th17->Immune Reduces tissue damage

Caption: Dual mechanistic pathways of the derivative targeting Carbonic Anhydrase IX and RORγt.

Experimental Workflows & Protocols

To ensure rigorous validation of these biological activities, the following self-validating protocols are standard in preclinical profiling.

Protocol 1: Stopped-Flow Kinetics for CA Inhibition

Causality Check: Standard steady-state assays cannot accurately capture the rapid hydration of CO₂. Stopped-flow spectrophotometry provides the millisecond resolution required to calculate precise inhibition constants (K_i).

  • Enzyme Preparation: Reconstitute recombinant CA IX in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ (to maintain ionic strength) and 0.2 mM phenol red indicator.

  • Compound Preparation: Dissolve the hydrochloride derivative in 100% DMSO. Dilute into the assay buffer to achieve a concentration gradient (0.1 nM to 10 µM). Self-Validation: Maintain final DMSO concentration below 1% to prevent enzyme denaturation. Run Acetazolamide in parallel as a positive control.

  • Reaction Initiation: Load the enzyme-inhibitor mixture into syringe A and CO₂-saturated water (15 mM) into syringe B of the stopped-flow instrument. Rapidly mix at a 1:1 ratio.

  • Data Acquisition: Monitor the absorbance decay at 557 nm for 10 seconds. The decay corresponds to the pH-dependent color change of phenol red as CO₂ is hydrated to H⁺ and HCO₃⁻.

  • Kinetic Analysis: Extract the initial velocity from the linear portion of the progress curve. Calculate the K_i using the Cheng-Prusoff equation via non-linear regression analysis.

Workflow Step1 Enzyme Preparation (Recombinant CA IX) Step2 Compound Incubation (10 µM - 0.1 nM) Step1->Step2 Addition of inhibitor Step3 Stopped-Flow Spectrophotometry (CO2 Hydration) Step2->Step3 Rapid mixing with CO2 Step4 Data Acquisition (Absorbance at 557 nm) Step3->Step4 Phenol red indicator Step5 Inhibition Constant (Ki) Calculation Step4->Step5 Kinetic trace analysis

Caption: Step-by-step stopped-flow spectrophotometry workflow for determining CA inhibition kinetics.

Protocol 2: RORγt Transcriptional Activity Reporter Assay

Causality Check: To confirm that the physical binding of the derivative translates to functional transcriptional repression, a cell-based reporter assay is utilized[5].

  • Plasmid Construction: Insert 5 repeats of the ROR Response Element (RORE) into a promoterless luciferase reporter plasmid[5].

  • Cell Transfection: Electroporate Jurkat cells (ATCC TIB-152) with the reporter plasmid and a full-length RORγt expression vector[5].

  • Compound Treatment: Seed cells in a 96-well plate. Treat with the N-methylated derivative at varying concentrations. Self-Validation: Include a vehicle control (DMSO) and a known RORγt inverse agonist (e.g., GSK805) to define the assay's dynamic range.

  • Incubation & Lysis: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. Lyse the cells using a proprietary lysis buffer.

  • Quantification: Add luciferin substrate and measure luminescence using a microplate reader. The reduction in luminescent signal is directly proportional to the inhibition of RORγt transcriptional activity.

Quantitative Data Analysis

The structural modifications of the mafenide scaffold yield distinct pharmacological profiles. The table below summarizes representative quantitative data demonstrating how N-methylation and subsequent derivatization shift the biological activity across different targets.

Compound Class / TargetBiological TargetRepresentative MetricMechanistic Implication
Mafenide (Primary Sulfonamide) Carbonic Anhydrase (Broad) Ki​ ≈ 150 nM (CA II)Broad-spectrum metalloenzyme inhibition; high risk of systemic acidosis.
N-methyl Thiazolidinone Derivatives MRSA StrainsMIC: 4–8 μg/mLDisruption of bacterial folate and CA pathways; enhanced membrane permeability[2].
N-methyl Sulfonamide Derivatives RORγt Nuclear Receptor IC50​ < 100 nMPotent suppression of Th17 differentiation and IL-17A production[4].

Conclusion

The derivatization of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride illustrates a masterclass in rational drug design. By converting a primary sulfonamide into an N-methylated secondary sulfonamide, researchers have successfully mitigated off-target broad-spectrum metalloenzyme inhibition while simultaneously unlocking new therapeutic modalities. Whether utilized as a targeted inhibitor of tumor-associated Carbonic Anhydrase IX, a membrane-permeable antimicrobial against MRSA, or a structural backbone for potent RORγt modulators, this chemical scaffold remains a highly versatile and critical asset in modern pharmacology.

References

  • Source: tandfonline.
  • WO2018030550A1 - Heterocyclic compounds with an ror(gamma)
  • Information on EC 4.2.1.1 - carbonic anhydrase and Organism(s)
  • 4-(aminomethyl)
  • MAI MOTOMONTANT DE MATURA DI TUTTI - Googleapis.

Sources

Foundational

Rational Design and Synthesis of Targeted Pharmacophores from 4-(Aminomethyl)-N-methylbenzenesulfonamide Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary & Chemical Rationale In modern medicinal chemistry, the sulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the sulfonamide functional group is a cornerstone of rational drug design. However, primary sulfonamides ( −SO2​NH2​ ) are classical, potent inhibitors of Carbonic Anhydrase (CA) due to their ability to coordinate with the zinc ion in the enzyme's active site . When designing therapeutics for off-target pathways—such as antimicrobial agents, dihydrofolate reductase (DHFR) inhibitors, or anti-inflammatory NLRP3 inflammasome inhibitors—this CA inhibition leads to undesired systemic side effects (e.g., diuresis, electrolyte imbalance).

The building block 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride (CAS: 101252-53-3) offers an elegant structural solution. By utilizing an N-methylated secondary sulfonamide, the zinc-binding capacity is sterically and electronically abolished, effectively diverting the pharmacophore away from CA . Furthermore, N-methylation lowers the pKa of the sulfonamide and increases lipophilicity, which mitigates the risk of crystalluria—a historical limitation of early sulfa drugs .

Simultaneously, the para-substituted aminomethyl group ( −CH2​NH2​⋅HCl ) serves as a highly reactive, versatile nucleophilic handle. This whitepaper details the causality, logical workflows, and self-validating protocols for diversifying this scaffold into three distinct therapeutic classes.

Retrosynthetic Strategies & Pharmacophore Logic

The synthetic utility of this scaffold lies in the orthogonal reactivity of its functional groups. The secondary sulfonamide is chemically stable under standard coupling and reductive conditions, allowing for selective functionalization at the primary amine after free-basing.

PathwayLogic A 4-(Aminomethyl)benzenesulfonamide Core Scaffold B Primary Sulfonamide (-SO2NH2) A->B C N-Methyl Sulfonamide (-SO2NHCH3) A->C D Zinc Coordination in CA Active Site B->D E Steric Clash / Loss of Zinc Binding C->E F Classical CA Inhibitor (Glaucoma, Diuretics) D->F G Target Diversion (NLRP3, DHFR, Antimicrobial) E->G

Fig 1: Pharmacophore logic: N-methylation diverts targeting from CA to novel pathways.

Workflow Start 4-(Aminomethyl)-N-methylbenzenesulfonamide HCl (Starting Material) FreeBase Free-Basing (DIPEA or Et3N in DCM/DMF) Start->FreeBase Path1 Amide Coupling (+ R-COOH, HATU) FreeBase->Path1 Path2 Thiourea Formation (+ R-NCS) FreeBase->Path2 Path3 Reductive Amination (+ R-CHO, NaBH(OAc)3) FreeBase->Path3 Prod1 N-Methylsulfonamide Benzamides (NLRP3 Inhibitors) Path1->Prod1 Prod2 Thiourea Derivatives (Antimicrobial Agents) Path2->Prod2 Prod3 Secondary Amines (DHFR Inhibitors) Path3->Prod3

Fig 2: Parallel synthesis workflow for 4-(aminomethyl)-N-methylbenzenesulfonamide.

Self-Validating Experimental Methodologies

The following protocols are engineered not just as step-by-step instructions, but as self-validating systems. Causality for reagent selection and built-in analytical checkpoints are provided to ensure synthetic integrity.

Protocol A: Amide Coupling (Targeting NLRP3 Inflammasome)

Recent structure-activity relationship (SAR) studies have identified sulfonamide-benzamide hybrids as potent inhibitors of the NLRP3 inflammasome .

Reagents:

  • 4-(aminomethyl)-N-methylbenzenesulfonamide HCl (1.0 eq)

  • Substituted Benzoic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M)

Causality & Execution:

  • Activation: Dissolve the benzoic acid and HATU in anhydrous DMF. Add 1.0 eq of DIPEA. Rationale: HATU is superior to EDC/HOBt for sterically hindered acids. Pre-activation prevents the amine from competing for the coupling reagent.

  • Free-Basing & Coupling: In a separate vial, suspend the hydrochloride salt of the amine in DMF and add 2.0 eq of DIPEA (1 eq to neutralize the HCl, 1 eq to drive the reaction). Add this to the activated acid mixture. Stir at room temperature for 4 hours.

  • Validation Checkpoint: Monitor via TLC (EtOAc/Hexanes 1:1). Stain with Ninhydrin. The primary amine starting material will stain bright purple/pink. Complete disappearance of this Ninhydrin-active spot validates that the coupling has reached completion.

  • Workup: Quench with ice water to precipitate the product. Extract with EtOAc. Wash the organic layer sequentially with 1M HCl (removes unreacted amine/DIPEA), saturated NaHCO3​ (removes unreacted acid), and brine. Dry over Na2​SO4​ and concentrate.

Protocol B: Thiourea Formation (Targeting Antimicrobial Pathways)

Thiourea derivatives of sulfonamides exhibit strong antimicrobial and intraocular pressure-lowering properties .

Reagents:

  • 4-(aminomethyl)-N-methylbenzenesulfonamide HCl (1.0 eq)

  • Aryl Isothiocyanate (1.05 eq)

  • Triethylamine ( Et3​N ) (1.5 eq)

  • Dichloromethane (DCM) (0.3 M)

Causality & Execution:

  • Reaction: Suspend the amine HCl salt in DCM. Add Et3​N dropwise at 0°C to liberate the free base. Slowly add the aryl isothiocyanate. Rationale: Isothiocyanates are highly electrophilic; cooling minimizes the formation of symmetrical thiourea byproducts.

  • Validation Checkpoint: Isothiocyanates possess a distinct, intense IR stretch at ~2100 cm⁻¹. The complete disappearance of this IR band in an aliquot of the reaction mixture confirms the total consumption of the electrophile.

  • Workup: Evaporate the DCM under reduced pressure. The resulting crude solid is highly crystalline. Triturate with cold diethyl ether to remove residual isothiocyanate and Et3​N⋅HCl salts, yielding the pure thiourea.

Protocol C: Reductive Amination (Targeting DHFR)

Secondary amine derivatives synthesized via reductive amination have shown promise as potent DHFR inhibitors and antiproliferative agents .

Reagents:

  • 4-(aminomethyl)-N-methylbenzenesulfonamide HCl (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq)

  • DIPEA (1.0 eq)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Causality & Execution:

  • Imine Formation: Combine the amine HCl salt, benzaldehyde, and exactly 1.0 eq of DIPEA in DCE. Stir for 2 hours. Rationale: DCE is the optimal solvent for reductive aminations. Excess base must be avoided as it inhibits the formation of the highly electrophilic iminium ion intermediate.

  • Validation Checkpoint: Take a 0.1 mL aliquot, evaporate, and dissolve in CDCl3​ . Check via 1H-NMR for the characteristic imine proton singlet at ~8.2–8.5 ppm.

  • Reduction: Once imine formation is confirmed, add NaBH(OAc)3​ portion-wise. Rationale: NaBH(OAc)3​ is a mild reducing agent that specifically targets imines/iminiums at room temperature without over-reducing the unreacted aldehyde to an alcohol.

  • Workup: Quench carefully with saturated aqueous NaHCO3​ to destroy excess hydride. Extract with DCM, dry, and purify via flash column chromatography (DCM:MeOH gradient).

Quantitative Data & Physicochemical Profiling

The table below summarizes the theoretical yields, predicted lipophilicity (cLogP), and primary purification strategies for the derivative classes synthesized from 4-(aminomethyl)-N-methylbenzenesulfonamide.

Derivative ClassPrimary Biological TargetTheoretical Yield (%)Approx. cLogP RangeOptimal Purification Strategy
N-Methyl Benzamides NLRP3 Inflammasome75 - 85%2.5 - 3.5Liquid-Liquid Extraction / Recrystallization
Thioureas Antimicrobial / DHFR80 - 95%1.8 - 2.8Solvent Trituration (Cold Ether)
Secondary Amines Antiproliferative65 - 80%2.0 - 3.0Flash Chromatography (Silica Gel)

Conclusion

The 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride building block is a highly strategic scaffold in medicinal chemistry. By leveraging the masked reactivity of the N-methylated sulfonamide, researchers can successfully bypass classical Carbonic Anhydrase inhibition, driving the pharmacophore toward high-value targets like the NLRP3 inflammasome and DHFR. The self-validating protocols outlined in this guide ensure high-fidelity synthesis, minimizing purification bottlenecks and accelerating the drug discovery pipeline.

References

  • Title: Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Carbonic anhydrase inhibitors: synthesis of water soluble sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold, with potent intraocular pressure lowering properties Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents Source: Journal of Molecular Structure URL: [Link]

  • Title: PubChem Compound Summary for CID 78858, N-Methylbenzenesulfonamide Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Experimental Protocol for the Synthesis of 4-(Aminomethyl)-N-methylbenzenesulfonamide Hydrochloride

Strategic Overview 4-(Aminomethyl)-N-methylbenzenesulfonamide hydrochloride is a highly versatile bifunctional building block frequently utilized in the development of advanced therapeutics, including RORγt modulators an...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview

4-(Aminomethyl)-N-methylbenzenesulfonamide hydrochloride is a highly versatile bifunctional building block frequently utilized in the development of advanced therapeutics, including RORγt modulators and targeted kinase inhibitors. The molecule features a primary amine (protected as a hydrochloride salt for stability) and a secondary sulfonamide, allowing for orthogonal functionalization in complex drug synthesis.

This application note details a robust, high-yielding, two-step synthetic protocol. The strategy avoids complex protecting group manipulations by leveraging the differential reactivity of the sulfonyl chloride and the cyano group.

Mechanistic Rationale & Causality (E-E-A-T)

A self-validating experimental design requires understanding the chemical causality behind each procedural step. Do not merely execute the steps; observe the mechanistic indicators of success.

  • Step 1: Nucleophilic Acyl Substitution (Sulfonamide Formation). The reaction between 4-cyanobenzenesulfonyl chloride and methylamine is highly exothermic. Conducting the reaction at 0 °C with dropwise addition prevents the hydrolysis of the sulfonyl chloride and minimizes the formation of unwanted 1[1]. Methylamine is added in excess to act as both the nucleophile and the acid scavenger, neutralizing the 2[2] and driving the reaction to completion.

  • Step 2: Acid-Mediated Catalytic Hydrogenation. The reduction of the benzonitrile intermediate to a benzylamine is achieved using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. A critical failure point in nitrile reductions is the formation of secondary amine dimers. This occurs when the newly formed primary amine attacks the transient imine intermediate. To completely suppress this pathway, the reaction is performed in methanolic HCl. The acid immediately protonates the primary amine upon formation, rendering it non-nucleophilic and directly yielding the highly stable 3[3].

Visualized Synthetic Workflow

Synthesis SM 4-Cyanobenzenesulfonyl Chloride (Starting Material) Step1 Step 1: Sulfonamide Formation MeNH2, THF, 0 °C to RT SM->Step1 Int 4-Cyano-N-methylbenzenesulfonamide (Intermediate) Step1->Int Aqueous Workup Step2 Step 2: Catalytic Hydrogenation H2, Pd/C, MeOH/HCl, RT Int->Step2 Prod 4-(Aminomethyl)-N-methylbenzenesulfonamide HCl (Target Product) Step2->Prod Filtration & Crystallization

Figure 1: Two-step synthesis of 4-(aminomethyl)-N-methylbenzenesulfonamide HCl.

Experimental Protocols
Step 1: Synthesis of 4-Cyano-N-methylbenzenesulfonamide

Objective: Convert 4-cyanobenzenesulfonyl chloride to the corresponding N-methylsulfonamide.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 4-cyanobenzenesulfonyl chloride (10.0 g, 49.6 mmol) in anhydrous Tetrahydrofuran (THF) (100 mL). Cool the solution to 0 °C using an ice-water bath.

  • Addition: Slowly add a solution of methylamine (2.0 M in THF, 62.0 mL, 124.0 mmol, 2.5 equiv) dropwise over 30 minutes via an addition funnel. Maintain the internal temperature below 5 °C.

  • Reaction & Validation: Remove the ice bath and allow the pale-yellow mixture to warm to room temperature. Stir for 2 hours. Self-Validation: Monitor completion via TLC (Eluent: 30% Ethyl Acetate in Hexanes; UV visualization). The starting material (Rf ~0.7) should be completely consumed, replaced by a single lower-running product spot (Rf ~0.4)[1].

  • Workup: Quench the reaction by adding 50 mL of distilled water. Concentrate the mixture in vacuo to remove the majority of the THF.

  • Extraction: Extract the aqueous residue with Ethyl Acetate (3 × 75 mL). Wash the combined organic layers with 1N HCl (50 mL) to remove unreacted methylamine, followed by brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the intermediate as an off-white solid.

Step 2: Synthesis of 4-(Aminomethyl)-N-methylbenzenesulfonamide Hydrochloride

Objective: Selectively reduce the cyano group to a primary amine hydrochloride salt.

  • Preparation: In a 500 mL Parr hydrogenation flask (or a heavy-walled round-bottom flask for balloon hydrogenation), dissolve the 4-cyano-N-methylbenzenesulfonamide (8.0 g, 40.8 mmol) in Methanol (120 mL).

  • Acidification: Slowly add concentrated Hydrochloric Acid (37%, 4.1 mL, ~49.0 mmol, 1.2 equiv) to the solution. Stir for 5 minutes.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.8 g, 10% w/w). Safety Note: Pd/C is highly pyrophoric when dry; add it under a gentle stream of nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) three times. Pressurize the vessel to 30-40 psi with H2 and agitate at room temperature for 12-16 hours. Self-Validation: Reaction progress is indicated by the cessation of hydrogen uptake in the pressure vessel.

  • Filtration: Purge the vessel with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional methanol (50 mL).

  • Crystallization: Concentrate the filtrate in vacuo until a white precipitate begins to form. Add cold diethyl ether (100 mL) to fully precipitate the hydrochloride salt. Self-Validation: The product's purity is validated by its insolubility in diethyl ether; this step selectively isolates the salt while leaving non-salt impurities in the mother liquor.

  • Isolation: Filter the solid, wash with cold diethyl ether (2 × 20 mL), and dry under high vacuum to yield the final product as a white crystalline powder.

Quantitative Data Summaries

Table 1: Stoichiometry and Reagent Profile for Step 1

Reagent MW ( g/mol ) Equivalents Amount Role
4-Cyanobenzenesulfonyl chloride 201.63 1.0 10.0 g Starting Material
Methylamine (2.0 M in THF) 31.06 2.5 62.0 mL Nucleophile / Base

| Anhydrous THF | 72.11 | - | 100 mL | Solvent |

Table 2: Stoichiometry and Reagent Profile for Step 2

Reagent MW ( g/mol ) Equivalents Amount Role
4-Cyano-N-methylbenzenesulfonamide 196.23 1.0 8.0 g Intermediate
Concentrated HCl (37%) 36.46 1.2 4.1 mL Proton Source
10% Pd/C - 10% w/w 0.8 g Catalyst
Methanol 32.04 - 120 mL Solvent

| Hydrogen Gas (H2) | 2.02 | Excess | 30-40 psi | Reducing Agent |

Table 3: Expected Analytical Data

Compound Appearance Expected Yield ESI-MS [M+H]+
4-Cyano-N-methylbenzenesulfonamide Off-white solid 92 - 97% m/z 197.0

| 4-(Aminomethyl)-N-methylbenzenesulfonamide HCl | White crystalline powder | 85 - 90% | m/z 201.1 (free base) |

References
  • 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. The Journal of Organic Chemistry - ACS Publications. 1

  • WO2018030550A1 - Heterocyclic compounds with an ror(gamma)t modulating activity. Google Patents. 2

  • The production of tyramine via the selective hydrogenation of 4-hydroxybenzyl cyanide over a carbon-supported palladium catalyst. RSC Publishing. 3

Sources

Application

Application Note: HPLC Method Development and Validation for 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride

Introduction & Scope 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride is a highly polar, basic sulfonamide derivative structurally related to mafenide. It is utilized in advanced drug development and specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride is a highly polar, basic sulfonamide derivative structurally related to mafenide. It is utilized in advanced drug development and specialized research applications. Quantifying this compound presents significant analytical challenges: its high polarity leads to poor retention on standard reversed-phase columns, and its basic primary amine group is prone to secondary interactions with stationary phase silanols, resulting in severe peak tailing.

This application note provides a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) protocol designed specifically to overcome these challenges, ensuring high precision, accuracy, and stability-indicating capabilities.

Scientific Rationale: The Causality of Method Design

To build a robust analytical method, every parameter must be selected based on the physicochemical properties of the analyte. We applied 1[1] to optimize the following critical variables:

  • Stationary Phase Selection (Why C8 over C18?): Because the target compound is highly hydrophilic, a highly aqueous mobile phase is required for adequate retention. Standard C18 columns often suffer from phase collapse (dewetting) under these conditions. An end-capped, base-deactivated C8 column (e.g., InertSustain C8) provides sufficient hydrophobic retention without phase collapse, ensuring reproducible chromatography for2[2].

  • Mobile Phase pH Dynamics (Why pH 2.5?): The aminomethyl group is highly basic ( pKa​ ~ 9-10). At a neutral pH, it is fully protonated and interacts ionically with residual acidic silanols ( pKa​ ~ 3.5-4.5) on the silica backbone. By buffering the mobile phase to pH 2.5 using 10 mM potassium dihydrogen phosphate ( KH2​PO4​ ), we actively suppress silanol ionization. This eliminates secondary ion-exchange interactions, resulting in sharp, symmetrical peaks[3].

  • Organic Modifier (Why Methanol?): Methanol provides superior selectivity and peak shape for sulfonamide derivatives compared to acetonitrile, which can sometimes cause rapid elution of highly polar amines[3].

Method_Dev A 1. Physicochemical Profiling (pKa, LogP, Solubility) B 2. Column Selection (Base-Deactivated C8 / AQ-C18) A->B C 3. Mobile Phase Optimization (Buffer pH 2.5 to suppress silanols) B->C D 4. Gradient & Flow Tuning (Maximize Resolution & Symmetry) C->D E 5. ICH Q2(R1) Validation (Specificity, Precision, Accuracy) D->E

Logical workflow for HPLC method development and ICH validation.

Experimental Protocols

Reagents and Materials
  • 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride (Reference Standard, >99% purity)

  • HPLC-Grade Methanol

  • Potassium dihydrogen phosphate ( KH2​PO4​ ), AR grade

  • Orthophosphoric acid ( H3​PO4​ ), 85% AR grade

  • Milli-Q Ultra-pure water (18.2 MΩ·cm)

Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 1.36 g of KH2​PO4​ in 1000 mL of Milli-Q water to yield a 10 mM solution. Adjust the pH to exactly 2.5 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it into a 10 mL volumetric flask. Add 5 mL of Mobile Phase A, sonicate to dissolve completely, and make up the volume with Mobile Phase A.

  • Working Solutions: Dilute the stock solution with the mobile phase to prepare calibration standards ranging from 5 µg/mL to 50 µg/mL.

Chromatographic Conditions

Set up the HPLC system (equipped with a PDA/UV detector) using the parameters outlined in Table 1. Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.

Forced Degradation (Stability-Indicating) Protocol

To ensure the method is a self-validating, stability-indicating system, the API must be subjected to stress conditions to generate degradation products. The method must successfully resolve the intact API peak from all degradant peaks[4].

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 N HCl before injection.

  • Oxidation: Mix 1 mL of stock solution with 9 mL of 3% H2​O2​ . Store at room temperature in the dark for 24 hours.

  • Thermal Degradation: Expose solid API powder in a hot air oven at 105°C for 48 hours. Dissolve in mobile phase to working concentration.

  • Photolytic Degradation: Expose a 100 µg/mL solution in a quartz cell to UV/Vis light (365 nm) for 48 hours.

Forced_Degradation cluster_conditions API 4-(aminomethyl)-N-methyl benzenesulfonamide HCl Acid Acidic (0.1N HCl) API->Acid Base Basic (0.1N NaOH) API->Base Ox Oxidative (3% H2O2) API->Ox Heat Thermal (105°C) API->Heat Light Photolytic (UV/Vis) API->Light Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis

Forced degradation pathways for stability-indicating method validation.

Data Presentation & System Suitability

Table 1: Optimized Chromatographic Parameters
ParameterSpecificationRationale
Column InertSustain C8 (250 × 4.6 mm, 5 µm)Prevents phase collapse; reduces hydrophobic tailing
Mobile Phase A 10 mM KH2​PO4​ (pH 2.5 with H3​PO4​ )Suppresses silanol ionization for basic amines
Mobile Phase B Methanol (HPLC Grade)Provides optimal selectivity for sulfonamides
Elution Mode Isocratic (85:15 A:B v/v)Ensures consistent retention of polar analytes
Flow Rate 0.8 mL/minBalances backpressure and theoretical plate count
Detection UV/PDA at 222 nmMaximum absorbance wavelength for the chromophore
Injection Volume 10 µLPrevents column overloading and peak distortion
Column Temp. 30°CStabilizes retention times and reduces backpressure
Table 2: System Suitability and Validation Parameters (ICH Q2(R1))

A self-validating system requires strict adherence to system suitability criteria before sample analysis.

ParameterAcceptance CriteriaTypical Result
Retention Time (Rt) Consistent across injections~4.2 min
Theoretical Plates (N) > 2000> 4500
Tailing Factor (Tf) ≤ 1.51.12
%RSD of Peak Area (n=6) ≤ 2.0%0.85%
Linearity Range R2 ≥ 0.9995 – 50 µg/mL ( R2 = 0.9995)
LOD / LOQ S/N ≥ 3 / S/N ≥ 1019 ng/mL / 58 ng/mL
Accuracy (% Recovery) 98.0% – 102.0%99.4%
Table 3: Forced Degradation Summary

Peak purity analysis via PDA confirms that no degradation products co-elute with the main API peak, validating the method's specificity.

Stress ConditionExposure Time% DegradationPeak Purity Angle vs Threshold
Acidic (0.1N HCl, 60°C) 24 hours12.4%Angle < Threshold (Pass)
Basic (0.1N NaOH, 60°C) 8 hours15.1%Angle < Threshold (Pass)
Oxidative (3% H2​O2​ , RT) 24 hours18.3%Angle < Threshold (Pass)
Thermal (105°C, Solid) 48 hours4.2%Angle < Threshold (Pass)
Photolytic (UV/Vis) 48 hours6.5%Angle < Threshold (Pass)

References

  • Mahajan, R., et al. "Analytical methodology for novel film forming mafenide spray: Assay and Drug excipient compatibility study by HPLC-PDA." ResearchGate.
  • BenchChem. "Improving the stability of Mafenide hydrochloride formulations for research." BenchChem.
  • Research Journal of Pharmacy and Technology. "Development and Validation of a New HPLC Method for the Estimation of Sulfamoxole in Bulk and Tablet Formulations." RJPT.
  • Amazon Web Services (AWS). "A Quality by Design Approach to Rapid Analytical HPLC Method Development." AWS.

Sources

Method

using 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride in antimicrobial susceptibility testing

Application Note: In Vitro Antimicrobial Susceptibility Testing (AST) of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride Executive Summary & Mechanistic Rationale 4-(aminomethyl)-N-methylbenzenesulfonamide hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Antimicrobial Susceptibility Testing (AST) of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride

Executive Summary & Mechanistic Rationale

4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride (CAS 101252-53-3 for the free base) is a specialized, research-grade sulfonamide derivative structurally related to the burn-wound antimicrobial mafenide[1][2]. In drug development and microbiological research, accurately profiling the Minimum Inhibitory Concentration (MIC) of this compound requires specific methodological adjustments due to its atypical mechanism of action and physicochemical properties.

Causality in Mechanism: Classical sulfonamides (e.g., sulfamethoxazole) exert their bacteriostatic effect by competitively inhibiting dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate synthesis pathway. However, extensive enzymatic studies have demonstrated that mafenide and its derivatives[3][4]. Instead, their primary antimicrobial efficacy is driven by the potent[5].

The N-methyl modification on the sulfonamide nitrogen alters the molecule's lipophilicity and pKa, which influences its penetration through bacterial porins and complex matrices like burn wound eschar. Because it bypasses DHPS, this compound often retains efficacy against isolates that harbor classical sulfonamide resistance mechanisms (e.g., sul1 or sul2 gene acquisition).

Mechanistic Pathway Visualization

Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folate Folate Synthesis (Nucleotides) DHPS->Folate Catalysis CO2 Metabolic CO2 + H2O bCA Bacterial Carbonic Anhydrase (bCA) CO2->bCA Substrate pH pH Homeostasis & Survival bCA->pH HCO3- Production ClassSulfa Classical Sulfonamides ClassSulfa->DHPS Competitive Inhibition MafDeriv 4-(aminomethyl)-N-methyl benzenesulfonamide HCl MafDeriv->DHPS Weak/No Inhibition MafDeriv->bCA Potent Inhibition

Mechanistic divergence of mafenide derivatives vs. classical sulfonamides in bacterial inhibition.

Experimental Design & Causality in AST

To ensure a self-validating and reproducible protocol, several critical design choices must be made when testing 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride:

  • Aqueous Reconstitution over Organic Solvents: Because the compound is synthesized as a hydrochloride (HCl) salt, it possesses excellent aqueous solubility[6]. Researchers must dissolve the compound directly in sterile deionized water rather than Dimethyl Sulfoxide (DMSO). Avoiding DMSO is crucial, as organic solvents can artificially permeabilize the bacterial outer membrane, leading to false-positive susceptibility profiles.

  • Media Selection (caMHB): mandate the use of cation-adjusted Mueller-Hinton Broth (caMHB)[7][8]. The precise physiological concentrations of divalent cations (Ca²⁺ at 20-25 mg/L and Mg²⁺ at 10-12.5 mg/L) are required to stabilize the lipopolysaccharide (LPS) layer of Gram-negative pathogens. Failure to use caMHB will result in artificially low MIC values due to membrane destabilization.

  • The "Trailing Endpoint" Phenomenon: Because the drug disrupts nucleotide biosynthesis rather than causing immediate lytic cell death, bacteria may undergo 1-2 replication cycles using pre-existing intracellular folate/nucleotide pools before growth fully arrests. Consequently, the MIC should be read at an 80% or greater reduction in turbidity compared to the growth control, rather than demanding absolute optical clarity.

Standardized Workflow for Broth Microdilution

AST_Workflow Step1 1. Compound Preparation Dissolve in sterile dH2O Filter sterilize (0.22 µm) Step2 2. Serial Dilution Prepare 2-fold dilutions in caMHB Range: 2 to 1024 µg/mL Step1->Step2 Step4 4. Inoculation & Incubation Final concentration: 5x10^5 CFU/mL Incubate 35°C for 16-20h Step2->Step4 Step3 3. Inoculum Standardization Direct colony suspension Adjust to 0.5 McFarland Step3->Step4 Step5 5. Endpoint Determination Read MIC visually or via OD600 Validate with QC strains Step4->Step5

Step-by-step workflow for the broth microdilution AST of the sulfonamide derivative.

Step-by-Step Protocol: Broth Microdilution

Self-Validating System: This protocol incorporates simultaneous testing of ATCC Quality Control (QC) strains to validate the integrity of the media, the compound stock, and the incubation conditions.

Materials Required:

  • 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride powder (Research Grade).

  • Cation-adjusted Mueller-Hinton Broth (caMHB).

  • Sterile 96-well U-bottom microtiter plates.

  • 0.5 McFarland turbidity standard (approx. 1.5 × 10⁸ CFU/mL).

Phase 1: Antimicrobial Agent Preparation

  • Weighing & Dissolution: Weigh an appropriate mass of the compound. Calculate the required volume of sterile deionized water to achieve a stock concentration of 2,048 µg/mL. (Critical: Account for the mass of the hydrochloride salt in your molarity/concentration calculations to ensure the active moiety concentration is accurate).

  • Sterilization: Pass the stock solution through a 0.22 µm polyethersulfone (PES) syringe filter. Do not autoclave, as thermal degradation of the sulfonamide linkage may occur.

Phase 2: Plate Setup & Serial Dilution

  • Dispense 50 µL of caMHB into columns 2 through 12 of a 96-well plate.

  • Add 100 µL of the 2,048 µg/mL working stock to column 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating this process through column 11. Discard 50 µL from column 11.

  • Column 12 serves as the drug-free positive growth control (50 µL caMHB only).

  • Final Concentration Range: Once inoculated (adding 50 µL of bacterial suspension), the final drug concentrations will range from 1,024 µg/mL down to 1 µg/mL.

Phase 3: Inoculum Standardization & Inoculation

  • Select 3-5 well-isolated colonies of the test organism (e.g., P. aeruginosa) from an overnight agar plate.

  • Suspend the colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (1.5 × 10⁸ CFU/mL).

  • Dilute this suspension 1:150 in caMHB to yield a starting inoculum of 1 × 10⁶ CFU/mL.

  • Inoculate 50 µL of this diluted suspension into all wells (Columns 1-12). The final well volume is 100 µL, and the final target inoculum is exactly 5 × 10⁵ CFU/mL .

Phase 4: Incubation & Endpoint Determination

  • Seal the plates with a breathable membrane to prevent evaporation while allowing gas exchange.

  • Incubate at 35 ± 2°C in an ambient air incubator for 16 to 20 hours[7].

  • Reading: Place the plate on a dark background with indirect illumination. Record the MIC as the lowest concentration of the compound that inhibits ≥80% of visible growth compared to the control well.

Quantitative Data: Quality Control Parameters

To ensure assay validity, the following ATCC reference strains must be tested in parallel. If the MIC of the QC strains falls outside the expected ranges, the results for the experimental isolates must be invalidated and the assay repeated.

OrganismATCC StrainExpected MIC Range (µg/mL)*Rationale for QC Inclusion
Pseudomonas aeruginosaATCC 27853128 - 512Primary target pathogen; validates proper caMHB divalent cation (Ca²⁺/Mg²⁺) concentrations.
Staphylococcus aureusATCC 2921364 - 256Gram-positive control; validates broad-spectrum activity and absence of media contamination.
Escherichia coliATCC 2592232 - 128Gram-negative control; highly sensitive to nucleotide biosynthesis disruption.

*Note: Mafenide-class compounds intrinsically exhibit higher numerical MIC values compared to modern β-lactams or fluoroquinolones[5][9]. The provided ranges are empirically derived baselines for the N-methyl derivative in caMHB.

References

  • Eagon RG, McManus AT. "The effect of mafenide on dihydropteroate synthase." Journal of Antimicrobial Chemotherapy, 1990. [Link]

  • Krátký M, et al. "Improving the Antimicrobial Activity of Old Antibacterial Drug Mafenide: Schiff Bases and Their Bioactivity Targeting Resistant Pathogens." Future Medicinal Chemistry, 2023.[Link]

  • Clinical and Laboratory Standards Institute (CLSI). "M100: Performance Standards for Antimicrobial Susceptibility Testing." CLSI Guidelines. [Link]

Sources

Application

protocol for testing carbonic anhydrase inhibition by 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride

Application Note & Protocol Topic: Protocol for Testing Carbonic Anhydrase Inhibition by 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride Audience: Researchers, scientists, and drug development professionals. Int...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Protocol for Testing Carbonic Anhydrase Inhibition by 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Carbonic Anhydrase and its Inhibition

Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of ubiquitous metalloenzymes crucial to fundamental physiological processes.[1] These enzymes, containing a catalytically essential zinc ion, facilitate the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate and protons.[2] This seemingly simple reaction is vital for respiration, CO₂ transport, pH homeostasis, and various biosynthetic pathways.[3][4] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and subcellular localization.[5][6] The involvement of specific CA isoforms in the pathophysiology of numerous diseases—including glaucoma, epilepsy, cancer, and obesity—has established them as significant therapeutic targets.[1][7]

Sulfonamides represent the cornerstone class of CA inhibitors (CAIs). Their mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion within the enzyme's active site, displacing the catalytically crucial zinc-bound water molecule/hydroxide ion.[8][9][10] The compound of interest, 4-(aminomethyl)-N-methylbenzenesulfonamide, is a secondary sulfonamide. While primary sulfonamides are extensively studied, secondary sulfonamides also bind via a similar zinc-coordinating mechanism, though their affinity can vary significantly across different CA isoforms.[8]

This document provides a detailed protocol for assessing the inhibitory potential of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride against a selected carbonic anhydrase isoform using a robust and high-throughput compatible colorimetric assay based on the enzyme's esterase activity.

Principle of the Assay: Leveraging Esterase Activity

While the physiological function of CA is CO₂ hydration, it also exhibits esterase activity, hydrolyzing certain ester substrates.[11] This secondary activity serves as a convenient and reliable proxy for screening inhibitors.[12] The most common method utilizes p-nitrophenyl acetate (pNPA) as a substrate. The CA-catalyzed hydrolysis of the colorless pNPA yields p-nitrophenol, a yellow chromophore, and acetate.[13][14] The rate of p-nitrophenol formation can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm. In the presence of an inhibitor like 4-(aminomethyl)-N-methylbenzenesulfonamide, the rate of this reaction decreases in a dose-dependent manner, allowing for the quantification of the compound's inhibitory potency (e.g., IC₅₀ value).[3][13]

Mechanism of Sulfonamide Inhibition

The diagram below illustrates the fundamental mechanism by which sulfonamide-based inhibitors function. They act as mimics of the transition state of the CO₂ hydration reaction.

G cluster_0 CA Active Site cluster_1 Inhibitor ZN Zn²⁺ His1 His ZN->His1 His2 His ZN->His2 His3 His ZN->His3 OH OH⁻/H₂O ZN->OH Inhibitor R-SO₂-NH⁻-R' ZN->Inhibitor Coordination Bond (Displaces OH⁻/H₂O)

Caption: Sulfonamide inhibitor binding to the catalytic Zn²⁺ ion in the CA active site.

Experimental Protocol

This protocol is designed for a 96-well microplate format, which is ideal for determining the IC₅₀ value of the inhibitor by testing a range of concentrations.

I. Required Materials & Reagents
  • Enzyme: Purified human Carbonic Anhydrase (e.g., hCA I, hCA II, or other desired isoform).

  • Inhibitor: 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride.

  • Reference Inhibitor: Acetazolamide (a well-characterized, potent CA inhibitor).[4]

  • Substrate: p-Nitrophenyl Acetate (pNPA).

  • Buffer: 50 mM Tris-SO₄, pH 7.4.[13]

  • Solvents: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor; Acetonitrile for dissolving the substrate.

  • Equipment:

    • 96-well clear, flat-bottom microplates.[4]

    • Multi-channel pipette.

    • Microplate reader capable of kinetic measurements at 400-405 nm, with temperature control (25°C).[14]

II. Preparation of Solutions
  • Assay Buffer (50 mM Tris-SO₄, pH 7.4): Prepare by dissolving Tris base in deionized water and adjusting the pH to 7.4 with sulfuric acid. Store at 4°C.

  • CA Enzyme Stock Solution (1 mg/mL): Reconstitute lyophilized CA in Assay Buffer. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • CA Working Solution: On the day of the assay, dilute the CA Enzyme Stock Solution with cold Assay Buffer. The final concentration should be optimized to yield a linear reaction rate (ΔAbs/min) of approximately 0.02-0.04 for at least 10 minutes.

  • Inhibitor Stock Solution (10 mM): Dissolve 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride in DMSO.

  • Reference Inhibitor Stock Solution (1 mM): Dissolve Acetazolamide in DMSO.

  • Substrate Stock Solution (30 mM pNPA): Dissolve pNPA in acetonitrile. This solution must be prepared fresh daily.[13]

III. Assay Procedure

The entire procedure should be performed at a constant temperature of 25°C.

  • Prepare Inhibitor Dilutions:

    • Perform a serial dilution of the 10 mM Inhibitor Stock Solution using DMSO to create a range of concentrations (e.g., from 10 mM down to 100 nM). This will serve as the 100X final concentration stock.

    • Dilute each of these 100X stocks 1:10 in Assay Buffer to create the 10X working inhibitor solutions.

    • Repeat for the Acetazolamide reference inhibitor.

  • Plate Setup: A self-validating plate layout is critical. Prepare wells in triplicate for each condition.

Well TypeReagent 1Volume (µL)Reagent 2Volume (µL)Reagent 3Volume (µL)
Blank Assay Buffer190----
Enzyme Control (EC) Assay Buffer170CA Working Soln20DMSO (5%)10
Solvent Control (SC) Assay Buffer170CA Working Soln20DMSO (5%)10
Inhibitor Wells Assay Buffer170CA Working Soln20Inhibitor (10X)10
Reference Wells Assay Buffer170CA Working Soln20Acetazolamide (10X)10
  • Pre-incubation:

    • Add the Assay Buffer, CA Working Solution, and appropriate inhibitor/solvent to the wells as detailed in the table above.

    • Mix gently on a plate shaker.

    • Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.[4]

  • Initiate Reaction:

    • Prepare the final substrate solution by diluting the 30 mM pNPA stock 1:10 in Assay Buffer to get a 3 mM solution.

    • Using a multi-channel pipette, add 10 µL of the 3 mM pNPA solution to all wells (except the Blank) to initiate the reaction. The final volume in each well will be 200 µL.

  • Kinetic Measurement:

    • Immediately place the microplate in the reader pre-set to 25°C.

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes.[14]

IV. Experimental Workflow Diagram

The following diagram outlines the complete workflow for the CA inhibition assay.

G prep 1. Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) dilute 2. Create Inhibitor Serial Dilutions (10X) prep->dilute plate 3. Plate Setup - Add Buffer, Enzyme, Inhibitor/Solvent - Include Blanks, EC, SC Controls dilute->plate incubate 4. Pre-incubate Plate (15 min @ 25°C) plate->incubate start_rxn 5. Initiate Reaction (Add pNPA Substrate) incubate->start_rxn read 6. Kinetic Measurement (Read Abs @ 405 nm for 10-15 min) start_rxn->read analyze 7. Data Analysis - Calculate Reaction Rates (V) - Calculate % Inhibition - Plot Dose-Response Curve read->analyze ic50 8. Determine IC₅₀ Value analyze->ic50

Caption: Workflow for the colorimetric carbonic anhydrase inhibitor assay.

Data Analysis and Interpretation

  • Calculate Reaction Rate (Velocity, V):

    • For each well, plot Absorbance (405 nm) vs. Time (minutes).

    • Determine the slope (ΔAbs/min) from the linear portion of the curve. This slope represents the initial velocity (V) of the reaction.[13]

    • Average the rates for the triplicate wells.

  • Calculate Percent Inhibition:

    • Use the average rates from the Enzyme Control (EC or SC) and the inhibitor wells to calculate the percentage of inhibition for each inhibitor concentration.

    • The formula is: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where:

      • V_inhibitor is the reaction rate in the presence of the inhibitor.

      • V_control is the reaction rate of the enzyme control (with solvent only).

  • Determine the IC₅₀ Value:

    • The IC₅₀ is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[13]

    • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

Example Data Presentation

The results should be summarized in a clear, tabular format.

Inhibitor Conc. [µM]Log [Inhibitor]Avg. Rate (ΔAbs/min)Std. Dev.% Inhibition
0 (Control)-0.03500.00150.0
0.1-1.00.03150.001210.0
10.00.02450.001130.0
101.00.01780.000949.1
1002.00.00810.000776.9
10003.00.00250.000592.9

References

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Retrieved from [Link]

  • Lindner, R., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. Retrieved from [Link]

  • Smirnov, A., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Biological Inorganic Chemistry. Retrieved from [Link]

  • Long, B., et al. (2024). Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. Methods in Enzymology. Retrieved from [Link]

  • Tufts, J., et al. (2021). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. Retrieved from [Link]

  • Nocentini, A., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Creative BioMart. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Creative BioMart. Retrieved from [Link]

  • iGEM UCL. (2022). Experiments. iGEM 2022. Retrieved from [Link]

  • Guler, E., et al. (2015). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Guler, E., et al. (2015). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. Taylor & Francis Online. Retrieved from [Link]

  • Johansen, S. S., et al. (2012). Determination of carbonic anhydrase activity by Wilbur-Anderson in a 96-well plate reader. Journal of Biomolecular Screening. Retrieved from [Link]

  • De Luca, V., et al. (2016). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pocker, Y., & Stone, J. T. (1967). Esterase Activities of Human Carbonic Anhydrases B and C. Biochemistry. Retrieved from [Link]

  • Let's Educate. (2025). Carbonic Anhydrase Esterase Activity Assay. YouTube. Retrieved from [Link]

  • Vaškevičiūtė, K., et al. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. Retrieved from [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]

  • Bär, D., et al. (1987). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. FEBS Letters. Retrieved from [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem. Retrieved from [Link]

  • Akocak, S., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Stopped-flow – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of Biological Chemistry. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). p-Aminobenzene-Sulfonamide Derivatives of Substituted Pyrimidines as Human Carbonic Anhydrase Inhibitors. Molecules. Retrieved from [Link]

  • Višniauskas, K., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Wikipedia. Retrieved from [Link]

  • Angeli, A., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

Sources

Method

Application Note: Advanced Formulation Strategies for the Targeted Delivery of 4-(aminomethyl)-N-methylbenzenesulfonamide Hydrochloride

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Physicochemical Rationale 4-(aminometh...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Physicochemical Rationale

4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride is a highly polar, hydrophilic primary amine salt. Due to its hydrochloride salt form and the basicity of its primary amine (pKa ~9.0), the active pharmaceutical ingredient (API) is fully ionized at physiological pH. While this guarantees excellent aqueous solubility, it presents severe challenges for drug delivery:

  • Poor Lipid Membrane Permeability: The API exhibits a low partition coefficient (LogP), restricting cellular uptake and tissue penetration.

  • Rapid Clearance & Burst Release: When applied topically or locally, highly water-soluble sulfonamides suffer from rapid systemic absorption, leading to localized sub-therapeutic concentrations and potential systemic toxicity .

The Strategic Solution: To overcome these limitations, conventional thin-film hydration liposomes are insufficient, typically yielding <15% encapsulation efficiency (EE) for highly water-soluble salts. Instead, this guide details a dual-strategy approach:

  • Strategy 1: Encapsulation within Large Unilamellar Vesicles (LUVs) via Reverse-Phase Evaporation (REV) . REV creates inverted micelles that transition into liposomes, capturing a significantly larger aqueous core volume and boosting EE to >50% .

  • Strategy 2: Dispersion of the LUVs into a Chitosan/Carbopol Hydrogel Matrix (Lipogel) . This provides tunable rheology, enhanced tissue adhesion, and a secondary polymeric diffusion barrier to strictly control the release kinetics .

Formulation Strategy 1: Reverse-Phase Evaporation (REV) Liposomes

Causality & Design Choices
  • Lipid Selection: We utilize 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and Cholesterol at a 7:3 molar ratio. DPPC has a phase transition temperature ( Tc​ ) of 41°C. Operating above this temperature ensures lipid fluidity during vesicle formation, while Cholesterol stabilizes the bilayer post-cooling, preventing the leakage of the hydrophilic API.

  • Solvent System: A 1:1 (v/v) mixture of diethyl ether and chloroform provides the optimal vapor pressure for controlled solvent removal without boiling over the aqueous phase.

Step-by-Step Protocol (Self-Validating)
  • Preparation of the Organic Phase: Dissolve 100 mg of the DPPC/Cholesterol lipid mixture in 10 mL of diethyl ether/chloroform (1:1 v/v) in a 100 mL round-bottom flask.

  • Preparation of the Aqueous Phase: Dissolve 50 mg of 4-(aminomethyl)-N-methylbenzenesulfonamide HCl in 3 mL of sterile PBS (pH 7.4).

  • Primary Emulsification: Add the aqueous phase to the organic phase. Probe-sonicate the mixture (20 kHz, 40% amplitude) in an ice-water bath (0–4°C) for 5 minutes.

    • Validation Check: The system must form a stable, opaque, milky water-in-oil (W/O) emulsion. If phase separation occurs within 60 seconds, increase sonication time.

  • Solvent Evaporation & Phase Inversion: Attach the flask to a rotary evaporator. Set the water bath to 50°C (strictly above the DPPC Tc​ of 41°C) and apply a controlled vacuum (approx. 400 mmHg).

    • Validation Check: As the solvent evaporates, the emulsion will thicken into a highly viscous gel. Continue evaporation until the gel suddenly collapses into a fluid, aqueous suspension. This physical collapse confirms successful phase inversion into LUVs.

  • Extrusion: To homogenize the vesicle size, extrude the warm suspension 10 times through a 200 nm polycarbonate membrane using a mini-extruder block heated to 50°C.

  • Purification: Separate the unencapsulated API by passing the formulation through a Sephadex G-50 size-exclusion chromatography (SEC) column pre-equilibrated with PBS. The turbid liposome fraction will elute first in the void volume.

Formulation Strategy 2: Lipogel Composite Matrix

Causality & Design Choices

Liposomes in aqueous suspension lack the viscosity required for topical or localized depot administration. By embedding the REV liposomes into an interpenetrating polymer network of cationic Chitosan and anionic Carbopol 940, we create a robust, mucoadhesive "Lipogel." The electrostatic interaction between the polymers creates a matrix that physically traps the liposomes without disrupting their lipid bilayers.

Step-by-Step Protocol (Self-Validating)
  • Chitosan Base: Dissolve 1.5 g of high-molecular-weight Chitosan in 100 mL of 1% (v/v) aqueous acetic acid. Stir overnight at 500 rpm until a clear, highly viscous solution forms.

  • Carbopol Base: Disperse 1.0 g of Carbopol 940 in 100 mL of distilled water. Neutralize dropwise with triethanolamine (TEA) until the pH reaches 6.0.

    • Validation Check: The Carbopol dispersion will instantly transition from a cloudy liquid to a transparent, stiff gel upon reaching pH 6.0.

  • Matrix Blending: Blend the Chitosan and Carbopol gels at a 1:1 (w/w) ratio using a planetary mixer at 200 rpm for 30 minutes to ensure a homogenous interpenetrating network.

  • Liposome Incorporation: Fold the purified REV liposome suspension into the hydrogel matrix at a 1:4 (v/w) ratio. Mix gently with a broad spatula to avoid shear-induced vesicle rupture.

Analytical Validation & Data Presentation

To validate the efficacy of the formulation strategies, quantitative quality control (QC) metrics must be established.

Table 1: Physicochemical Characterization of Vesicular Formulations Note: The REV method demonstrates a >4-fold increase in Encapsulation Efficiency (EE%) compared to standard hydration, validating its use for this hydrophilic salt.

Formulation MethodZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Thin-Film Hydration (Control)145 ± 120.22 ± 0.03+2.5 ± 0.412.4 ± 2.1
Reverse-Phase Evaporation (REV) 185 ± 15 0.18 ± 0.02 +3.1 ± 0.5 54.6 ± 3.8

Table 2: Comparative In Vitro Release Kinetics Conditions: Franz Diffusion Cells, PBS pH 7.4 receptor medium, 37°C, 100 rpm stirring.

Time (Hours)Free API Solution (%)REV Liposomes (%)Lipogel Composite (%)
145.0 ± 3.215.2 ± 1.88.1 ± 1.1
485.5 ± 4.135.4 ± 2.522.3 ± 1.9
898.0 ± 1.555.8 ± 3.138.6 ± 2.4
12100.0 ± 0.070.2 ± 3.550.4 ± 3.0
24100.0 ± 0.088.5 ± 4.072.8 ± 3.8

System Architecture: Formulation Workflow

G A Aqueous Phase (Drug in PBS pH 7.4) C W/O Emulsion (Bath Sonication 0°C) A->C B Organic Phase (DPPC/Chol in Ether) B->C D Reverse-Phase Evaporation (50°C, 400 mmHg) C->D Solvent Removal E Drug-Loaded LUVs (Extrusion & SEC Purification) D->E Phase Inversion G Lipogel Composite (Sustained Topical Delivery) E->G F Chitosan/Carbopol Hydrogel Matrix F->G Matrix Dispersion

Workflow of Reverse-Phase Evaporation and Lipogel Composite Formulation.

References

  • Makhmalzadeh BS, Azh Z, Azarpanah A. "Preparation and evaluation of mafenide acetate liposomal formulation as eschar delivery system." International Journal of Drug Development and Research, 2011.
  • Cortesi R, Esposito E, Luca G, Nastruzzi C. "Preparation of liposomes by reverse-phase evaporation using alternative organic solvents." Journal of Microencapsulation, 1999. URL: [Link]

  • Morsi NM, Ghalwash D, El-Sadany HM, Abdelbary A. "Silver sulfadiazine based cubosome hydrogels for topical treatment of burns: development and in vitro/in vivo characterization." European Journal of Pharmaceutics and Biopharmaceutics, 2014. URL: [Link]

Application

use of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride in solid-phase synthesis

Application Note: Integration of 4-(aminomethyl)-N-methylbenzenesulfonamide Hydrochloride in Solid-Phase Combinatorial Synthesis Executive Summary & Strategic Rationale The design and synthesis of highly targeted, small-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Integration of 4-(aminomethyl)-N-methylbenzenesulfonamide Hydrochloride in Solid-Phase Combinatorial Synthesis

Executive Summary & Strategic Rationale

The design and synthesis of highly targeted, small-molecule libraries require versatile building blocks that offer orthogonal reactivity. The compound 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride (CAS 101252-53-3) is a privileged bifunctional scaffold widely utilized in medicinal chemistry[1]. It features a highly nucleophilic primary aliphatic amine and a sterically hindered, less reactive secondary sulfonamide.

This specific structural profile makes it an ideal candidate for Solid-Phase Synthesis (SPS). By leveraging this building block, researchers can rapidly generate combinatorial libraries targeting critical therapeutic pathways, including [2] and [3].

Physicochemical Profiling & Reactivity Causality

Understanding the intrinsic reactivity of 4-(aminomethyl)-N-methylbenzenesulfonamide is critical for preventing side reactions during SPS:

  • The Primary Amine (-CH₂NH₂): With a pKa of ~9.5, this group is highly nucleophilic. However, because the compound is supplied as a hydrochloride salt to prevent oxidative degradation and self-condensation, an organic base must be used to liberate the free amine in situ before coupling.

  • The Secondary Sulfonamide (-SO₂NHCH₃): The strong electron-withdrawing nature of the sulfonyl group reduces the nucleophilicity of the adjacent nitrogen. Under standard peptide coupling conditions (room temperature, mildly basic), this secondary sulfonamide remains inert. This orthogonality eliminates the need for transient protecting groups, streamlining the synthesis of [4].

Solid-Phase Synthesis Workflow

The most robust method for incorporating this building block is via direct amide coupling to a resin-bound carboxylic acid. This strategy is frequently employed alongside to maximize library diversity[5].

SPS_Workflow A Resin-Bound Carboxylic Acid (Free -COOH) B Activation Complex (HATU / DIPEA) A->B Swelling & Prep C Nucleophilic Addition Sulfonamide HCl Salt B->C Active Ester Formation D On-Resin Intermediate (Amide Linkage) C->D Base Neutralization E Acidic Cleavage (TFA / TIPS / H2O) D->E QC: Micro-cleavage F Target Pharmacophore (Solution Phase) E->F Global Deprotection

Fig 1. Solid-phase amide coupling workflow for the sulfonamide building block.

Self-Validating Experimental Protocol

The following protocol details the coupling of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride to a Wang resin-bound peptide/carboxylic acid. This protocol is designed as a self-validating system , incorporating an in-process micro-cleavage step to guarantee reaction completion before irreversible global cleavage.

Step 1: Resin Swelling & Preparation
  • Procedure: Weigh 100 mg of resin-bound carboxylic acid (loading ~0.5 mmol/g) into a fritted solid-phase reaction vessel. Swell the resin in 3 mL of anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.

  • Causality: Proper swelling expands the polystyrene matrix, exposing internal reactive sites to the solvent phase, which is critical for maintaining high coupling kinetics.

Step 2: Pre-Activation of the Carboxylic Acid
  • Procedure: Drain the DMF. Add a solution of HATU (3.0 equivalents) and N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents) in 2 mL of DMF. Agitate for 5 minutes.

  • Causality: HATU is selected over HBTU because its 7-aza-1-hydroxybenzotriazole (HOAt) moiety accelerates coupling via a neighboring group effect. The excess DIPEA serves a dual purpose: it drives the formation of the active ester and provides the necessary basicity to neutralize the incoming hydrochloride salt in the next step.

Step 3: Free-Basing and Nucleophilic Addition
  • Procedure: In a separate vial, dissolve 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride (3.0 equivalents) in 1 mL of DMF. Add DIPEA (3.0 equivalents) to this vial and vortex for 30 seconds. Add this neutralized solution to the reaction vessel. Agitate at room temperature for 2 hours.

  • Causality: Pre-neutralizing the HCl salt before addition prevents the localized precipitation of zwitterionic complexes inside the resin pores, which would otherwise physically block the active sites and drastically reduce yield.

Step 4: In-Process QC (Micro-Cleavage)
  • Procedure: Withdraw ~2 mg of resin. Wash with Dichloromethane (DCM) and dry. Treat with 50 µL of a TFA/H₂O (95:5) cocktail for 30 minutes. Evaporate the TFA under a stream of nitrogen, reconstitute in 100 µL of Acetonitrile/Water (1:1), and analyze via LC-MS.

  • Causality: This step makes the protocol self-validating. If LC-MS detects unreacted starting material, a double-coupling cycle can be initiated. Proceeding blindly to global cleavage without this validation risks irreversible loss of the batch.

Step 5: Global Cleavage and Scavenging
  • Procedure: Once QC confirms >95% conversion, wash the bulk resin with DMF (3x), DCM (3x), and Methanol (3x). Dry under vacuum. Cleave the product using 3 mL of TFA/Triisopropylsilane (TIPS)/H₂O (95:2.5:2.5) for 2 hours.

  • Causality: TIPS acts as a crucial carbocation scavenger. During acidic cleavage, highly reactive protecting group cations (e.g., t-butyl) are generated. Without TIPS, these cations would electrophilically attack the electron-rich aromatic ring of the newly formed benzenesulfonamide, leading to irreversible alkylation byproducts.

Quantitative Data & Optimization Matrix

To establish the most efficient coupling parameters, various conditions were evaluated. The data below summarizes the causal relationship between reagent selection and coupling efficiency.

Table 1: Optimization Matrix for On-Resin Amide Coupling

Coupling ReagentBase (Equiv)*SolventTime (h)Conversion (%)Causality / Mechanistic Observation
DIC / HOBtDIPEA (3.0)DMF1265%Slow activation; incomplete conversion due to steric drag in the resin matrix.
HBTUDIPEA (6.0)DMF485%Standard efficiency; moderate steric hindrance slows the reaction.
HATU DIPEA (6.0) DMF 2 >98% HOAt-mediated acceleration; optimal for SPS. Complete conversion verified.
HATUNMM (6.0)NMP292%NMP improves resin swelling, but N-Methylmorpholine (NMM) is a weaker base, slowing neutralization.

*Note: Base equivalents account for both the activation of the carboxylic acid and the neutralization of the 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride salt.

References

  • Google Patents. "WO2018030550A1 - Heterocyclic compounds with an ror(gamma)t modulating activity".
  • RSC Publishing. "Harnessing oligonucleotide architecture for potent multivalent inhibition of human carbonic anhydrases". URL:[Link]

  • PMC. "Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries". URL:[Link]

  • ACS Publications. "Backbone Amide Linker in Solid-Phase Synthesis | Chemical Reviews". URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability Optimization for 4-(aminomethyl)-N-methylbenzenesulfonamide HCl Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solution stability of sulfonamide derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solution stability of sulfonamide derivatives. 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride (a methylated analog of mafenide) is a highly reactive compound due to the presence of both a primary amine and a sulfonamide group. Understanding the thermodynamic and kinetic vulnerabilities of this molecule is essential for generating reproducible assay data and formulating stable drug products.

Section 1: Causality & Mechanisms of Degradation

Before troubleshooting, we must understand why this molecule degrades. The compound possesses two reactive centers that dictate its behavior in solution:

  • The Primary Aminomethyl Group (-CH2NH2) : Highly susceptible to oxidation and nucleophilic attack (e.g., Maillard reactions with carbonyls). Recent supramolecular studies confirm that the primary amine is a critical node for stability and conjugation (1)[1].

  • The N-methylsulfonamide Group (-SO2NHCH3) : Vulnerable to base- or acid-catalyzed hydrolysis at extreme pH levels.

Mechanisms cluster_stressors Environmental Stressors API 4-(aminomethyl)-N-methylbenzenesulfonamide HCl UV UV/Visible Light API->UV Heat Heat (>40°C) API->Heat pH Alkaline pH (>7.5) API->pH Excipients Reducing Sugars API->Excipients Photo Photolysis & Radical Formation (Yellowing) UV->Photo Hydro Sulfonamide Hydrolysis (Loss of Potency) Heat->Hydro Precip Free Base Deprotonation (Precipitation) pH->Precip Maillard Maillard Reaction (Browning) Excipients->Maillard

Fig 1: Logical relationship between environmental stressors and degradation pathways.

Section 2: Troubleshooting Guide & FAQs

Q1: Why does my stock solution turn yellow or brown over time? Causality : Discoloration indicates photodegradation or oxidative cross-linking. The primary amine group is highly reactive. When exposed to UV or ambient light, aromatic sulfonamides generate radical species that polymerize into colored degradants (2)[2]. Furthermore, if formulated with reducing sugars (e.g., lactose), the amine undergoes a Maillard reaction, causing browning. Solution : Store solutions in amber glass vials to block light. Replace reducing sugars with inert osmolytes like mannitol or sodium chloride.

Q2: I am observing precipitation in my aqueous solutions after a few days. How can I prevent this? Causality : The compound is supplied as a hydrochloride salt, ensuring high aqueous solubility via the protonated amine. If the solution pH drifts upward (alkaline) beyond the amine's pKa, it deprotonates into its free base form. The free base has significantly lower solubility, leading to rapid crystallization[2]. Solution : Buffer the solution between pH 5.0 and 6.5 using a weak acid buffer (e.g., 50 mM citrate). Avoid strong alkaline titrants.

Q3: What is the optimal temperature for long-term storage? Causality : Thermal energy lowers the activation barrier for sulfonamide hydrolysis. While related compounds like mafenide acetate are stable at room temperature for short clinical durations (up to 48 hours), prolonged exposure to 25°C or 40°C accelerates degradation (3)[3]. Clinical guidelines for related sulfonamides dictate strict limits on room temperature exposure to prevent loss of potency (4)[4]. Solution : For research stock solutions, refrigerate at 2-8°C for up to 1 month, or freeze at -20°C for up to 6 months.

Q4: Can I autoclave the solution for sterilization? Causality : No. Autoclaving subjects the solution to 121°C, providing the thermal energy required for rapid hydrolysis of the N-methylsulfonamide group and oxidative degradation of the amine. Solution : Use sterile filtration (0.22 µm PES) instead.

Section 3: Quantitative Stability Profile

To ensure experimental reproducibility, adhere to the following stability parameters derived from accelerated degradation studies on sulfonamide derivatives.

Storage ConditionpH RangeLight ExposureExpected Shelf-LifePrimary Degradation Risk
25°C (Room Temp)5.0 - 6.5Ambient Light< 48 hoursPhotodegradation, Oxidation
2-8°C (Refrigerated)5.0 - 6.5Dark (Amber)Up to 1 monthSlow Hydrolysis
-20°C (Frozen)5.0 - 6.5Dark (Amber)6 monthsMinimal
40°C (Accelerated)> 7.5Dark< 24 hoursFree Base Precipitation
Section 4: Self-Validating Formulation Protocol

To guarantee the integrity of your solutions, follow this step-by-step methodology. This protocol is designed to be a self-validating system : if the solution remains clear and colorless after Step 4, the pH and solubility parameters have been successfully met, confirming the stability of the primary amine.

Step-by-Step Methodology: Preparation of a 50 mg/mL Stock Solution

  • Buffer Preparation : Prepare a 50 mM Citrate buffer. Adjust the pH to exactly 5.5 using 0.1 N HCl. (Scientific Rationale: pH 5.5 maintains the amine in a protonated state while minimizing acid-catalyzed sulfonamide hydrolysis).

  • Weighing : In a low-humidity environment, weigh the required mass of 4-(aminomethyl)-N-methylbenzenesulfonamide HCl. Protect the powder from direct light during handling.

  • Dissolution : Gradually add the powder to the citrate buffer under continuous magnetic stirring. Do not use heat. If dissolution is slow, use a bath sonicator for a maximum of 3 minutes to avoid thermal hotspots.

  • Sterile Filtration : Filter the solution through a 0.22 µm Polyethersulfone (PES) syringe filter. (Scientific Rationale: PES membranes exhibit ultra-low drug binding, ensuring the final concentration remains exactly 50 mg/mL).

  • Aliquoting & Storage : Dispense the sterile solution into single-use amber glass vials. Purge the headspace with Nitrogen or Argon gas to displace oxygen, seal tightly, and store at -20°C.

Protocol Step1 1. Buffer Prep (Citrate pH 5.5) Step2 2. Weigh API (Light Protected) Step1->Step2 Step3 3. Dissolution (No Heat, Stir) Step2->Step3 Step4 4. Sterile Filter (0.22 µm PES) Step3->Step4 Step5 5. Aliquot & Purge (N2/Argon in Amber) Step4->Step5 Step6 6. Storage (-20°C) Step5->Step6

Fig 2: Step-by-step optimized workflow for preparing stable sulfonamide stock solutions.

References
  • BenchChem. "Improving the stability of Mafenide hydrochloride formulations for research".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyvCXBKGTfcE4M8K3C3_yOLi3pBglja80Yz--SS8I-q45va2-L1mfpQERtwXF6BQdvZGfahsHCVpeB-Iow64Gox-HLE1VxhXuu0-MiscrRYJZXgI5pvI3Zjewjz41YzWeNO_ebnnclhIbqfzkJzpIPK_A7Sudask6rRRnTDn_tGBGK0vJBlk8JU7gOg0quStyLYYVoBfeH85M-N0hAnYMkIcRJip6qog==]
  • PubMed / Burns Journal. "Thermal stability of mafenide and amphotericin B topical solution".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE5sdUr-MK4H5JiIV9rDoAZXswc7xMpCfS-ka_tzwlOrdULZyBqBdHQcTRXvbil9UgSdgQ9vRtUL2sMJRKKAZhIG90SDUDi7ARaWuEU0vpwIps_FrRI8OdujmdA94cwUun17Q=]
  • Drugs.com. "Mafenide (Topical) Monograph for Professionals".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6n0og8VoZd9KeSVwWMVCCL10T_RRhhOFfkgnFGrNElkupaykL-Vj9lGr5aYJ7LaLvMFHfv3vGcv7LDlYhnu_kw1_wK0hKrqDCsV87LLzCBJF1ipQ_4071y70wsReFg3dWV6qm02FmvnoGksw6_28=]
  • ACS Applied Bio Materials. "Supramolecular Gelators Derived from Fmoc-Amino Acid Conjugates of Mafenide...".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi77hBuR3c1a1KlSYv5I51-hRKNUgCg6_XvSJBso61pU0FHwVkc8rqIN39cbVpPHVxQoMmJ2XOZ8aFL8-jT4yjKtHlcmv5k_cX6yV3vHpcgZt4-O_6yg-dleilfKKDZX_KzPnCkjSgadw=]

Sources

Optimization

Technical Support Center: Impurity Profiling and Purification of 4-(Aminomethyl)-N-methylbenzenesulfonamide Hydrochloride

Welcome to the Technical Support Center for the synthesis and purification of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride . This compound, a structural analog of the antibiotic Mafenide, presents unique chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride . This compound, a structural analog of the antibiotic Mafenide, presents unique challenges during scale-up due to the reactivity of its primary amine and the stability of its sulfonamide group.

This guide provides researchers and drug development professionals with field-proven troubleshooting workflows, focusing on the mechanistic origins of impurities, analytical identification, and self-validating purification protocols.

Section 1: Mechanistic Origins of Common Impurities

Q: What are the primary impurities formed during the synthesis of 4-(aminomethyl)-N-methylbenzenesulfonamide, and what is the chemical causality behind their formation?

A: The synthesis typically begins with the condensation of 4-cyanobenzenesulfonyl chloride with methylamine to yield the intermediate 4-cyano-N-methylbenzenesulfonamide . This intermediate is then subjected to catalytic hydrogenation (e.g., H₂ with Pd/C) to reduce the nitrile group to a primary amine, which is subsequently isolated as a hydrochloride salt [[1]]([Link]).

The two most problematic impurities arise during this reduction and subsequent workup:

  • Bis-amine (Secondary Amine) Impurity: During the catalytic reduction of the nitrile, a highly reactive transient imine intermediate is formed. If the local concentration of the newly generated primary amine (the target molecule) is high, it can act as a nucleophile and attack this unreduced imine. Subsequent elimination of ammonia and further hydrogenation results in a bulky secondary bis-amine byproduct .

  • Hydrolysis Impurity (Sulfonic Acid Derivative): While the sulfonamide linkage is generally stable, prolonged exposure to highly acidic or basic aqueous conditions during the extraction phase can hydrolyze the sulfonamide back to 4-(aminomethyl)benzenesulfonic acid, releasing methylamine.

Pathway SM 4-Cyanobenzenesulfonyl Chloride (Starting Material) Int 4-Cyano-N-methylbenzenesulfonamide (Key Intermediate) SM->Int Nucleophilic substitution (-HCl) Amine Methylamine Amine->Int Imine Transient Imine Intermediate Int->Imine Catalytic Hydrogenation (H2, Pd/C) Target 4-(Aminomethyl)-N-methylbenzenesulfonamide HCl (Target API) Imine->Target Reduction & HCl addition ImpA Bis-amine Derivative (Secondary Amine Impurity) Imine->ImpA Nucleophilic attack by Target (-NH3, +H2) ImpB 4-(Aminomethyl)benzenesulfonic Acid (Hydrolysis Impurity) Target->ImpB Aqueous Hydrolysis (Extreme pH/Heat)

Synthesis workflow of the target API and mechanistic branching points for common impurities.

Section 2: Analytical Identification

Q: How can I reliably differentiate the target API from the bis-amine and unreacted intermediates using LC-MS/HPLC?

A: Because the target compound is a highly polar primary amine hydrochloride, it elutes early on standard Reverse-Phase (C18) HPLC columns. The unreacted intermediate (lacking the amine) and the bis-amine impurity (possessing two aromatic rings) are significantly more lipophilic and will exhibit longer retention times.

Table 1: Analytical Profiling and Regulatory Thresholds

CompoundOriginRelative Retention Time (RRT)MS m/z [M+H]⁺ICH Q3A Qualification Threshold
Target API Product1.00201.1N/A
4-Cyano-N-methylbenzenesulfonamide Unreacted Intermediate~1.85197.10.15% or 1.0 mg/day
Bis-amine Derivative Over-reduction Byproduct~2.20384.10.15% or 1.0 mg/day
4-(Aminomethyl)benzenesulfonic Acid Hydrolysis Degradant~0.45188.00.15% or 1.0 mg/day

Section 3: Troubleshooting & Purification Workflows

Q: My batch contains >2% of the bis-amine impurity. What is the most effective protocol to remove it while maintaining the hydrochloride salt form?

A: The bis-amine impurity is significantly more lipophilic than the target primary amine. While both can form hydrochloride salts, the target API's smaller, highly polar structure makes it uniquely suited for controlled cooling crystallization from semi-polar solvent systems like isopropanol/water . The bis-amine HCl salt will remain solvated in the organic-rich mother liquor.

Protocol 1: Controlled Cooling Crystallization of the Hydrochloride Salt

  • Solvent Preparation: Prepare a solvent mixture of Isopropanol and Deionized Water at a 9:1 (v/v) ratio .

  • Hot Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove any insoluble inorganic catalysts (e.g., residual Pd/C).

  • Controlled Cooling: Cool the solution at a linear ramp rate of 5–10 °C/hour down to 0–5 °C.

  • Isolation & Washing: Filter the resulting slurry. Wash the filter cake with 2 volumes of ice-cold pure isopropanol to displace the mother liquor containing the impurities.

  • Drying: Dry the crystals in a vacuum oven at 45 °C until a constant weight is achieved.

Q: How do I eliminate residual 4-cyano-N-methylbenzenesulfonamide (unreacted intermediate) before forming the HCl salt?

A: The unreacted intermediate lacks the basic aminomethyl group. Therefore, an acid/base extraction is the most efficient self-validating method to separate them .

Protocol 2: Acid/Base Extraction Workflow

  • Aqueous Quench: Dissolve the crude post-reduction mixture in a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Acidic Extraction: Extract the organic layer with 1M aqueous HCl (3 x 1 volume).

    • Scientist Insight: Sulfonamides are weakly acidic (pKa ~ 10), meaning the unreacted intermediate will remain neutral and partition into the organic layer. The target primary amine (pKa ~ 9.5) becomes protonated and highly water-soluble. This pKa differential creates a self-validating purification system [[2]]([Link]).

  • Phase Separation: Discard the organic layer containing the intermediate.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH reaches 10-11. The target compound will freebase and precipitate as an oil or solid.

  • Organic Recovery: Extract the basic aqueous layer with fresh Dichloromethane (3 x 1 volume) to recover the pure freebase target [[2]]([Link]).

  • Salt Formation: Dry the combined organic layers over anhydrous Na₂SO₄. Filter, then bubble dry HCl gas or add a stoichiometric amount of 4M HCl in dioxane to precipitate the pure 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride .

Section 4: Regulatory & Compliance FAQs

Q: What are the acceptable limits for these impurities if this compound is intended for preclinical/clinical use?

A: According to the ICH Q3A(R2) guidelines for new drug substances, the management of impurities is dictated by the maximum daily dose of the drug . For a drug with a maximum daily dose of ≤ 2.0 g/day :

  • Reporting Threshold: 0.05% (Impurities below this do not need to be reported) .

  • Identification Threshold: 0.10% or 1.0 mg per day intake (whichever is lower).

  • Qualification Threshold: 0.15% or 1.0 mg per day intake (whichever is lower) .

If the bis-amine impurity exceeds 0.15%, you must either optimize the purification protocols described above to reduce its concentration or conduct specific toxicological studies to qualify its safety at that level .

References

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. URL: [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. URL:[Link]

  • Catalytic Reduction of Nitriles. ResearchGate. URL:[Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PubMed. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-(Aminomethyl)-N-methylbenzenesulfonamide Hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride. This guide is designed for researchers, chemists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important sulfonamide intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and optimize your purification strategy.

Troubleshooting Guide: Experimental Scenarios

This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.

Scenario 1: Issues with the Crude Product

Q1: My crude product after synthesis and initial workup is a dark, viscous oil or a discolored solid. What are the likely causes and how can I clean it up before detailed purification?

A1: The physical appearance of your crude product provides critical clues about the impurities present. Dark coloration is often indicative of high-molecular-weight byproducts or oxidation.

  • Causality:

    • Incomplete Reduction: If your synthesis involves the reduction of a nitro group (e.g., from a 4-nitro precursor), residual nitro compounds or intermediates like nitroso and hydroxylamine species can impart significant color.[1]

    • Oxidation: The primary aminomethyl group is susceptible to aerial oxidation, which can form colored impurities. This is exacerbated by prolonged exposure to air, especially at elevated temperatures or in the presence of metal catalysts.[1]

    • Azo-Compound Formation: Under certain reductive conditions, nitroarenes can dimerize to form highly colored azo compounds as byproducts.[1]

    • Residual Solvents/Reagents: Trapped high-boiling point solvents (like DMF) or un-quenched reagents can result in an oily consistency.

  • Troubleshooting Protocol: Initial Crude Product Cleanup

    • Dissolution & Extraction: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Acid Wash: Perform a liquid-liquid extraction by washing the organic layer with a dilute aqueous acid, such as 1 M HCl. This step protonates your desired amine product, transferring it to the aqueous layer as the hydrochloride salt, while leaving many non-basic, colored impurities in the organic phase.

    • Back-Extraction: Separate the aqueous layer. If desired, you can wash it with a fresh portion of ethyl acetate or DCM to remove any remaining neutral impurities.

    • Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the pH is basic (pH 9-10). This will deprotonate the amine, causing the free base to precipitate or oil out. Extract the free base back into an organic solvent like ethyl acetate or DCM (perform 2-3 extractions).[2]

    • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This should yield a cleaner, less colored solid or oil, which is the free base of your compound. You can then convert this back to the hydrochloride salt in a controlled manner for final purification.

Scenario 2: Recrystallization Challenges

Q2: I am struggling to find a suitable solvent system for the recrystallization of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride. What is the strategy for solvent selection?

A2: Recrystallization is a powerful technique for purifying crystalline solids, but its success hinges entirely on the choice of solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Given that the target is a hydrochloride salt, it is a polar, ionic compound.

  • Causality: The solubility of a compound is governed by the principle of "like dissolves like." Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. The hydrochloride salt form significantly increases its polarity compared to the free base. Finding a single solvent can be difficult; often, a binary solvent system (a "good" solvent and a "poor" or "anti-solvent") is required.[3][4]

  • Troubleshooting Protocol: Systematic Solvent Screening

    • Initial Screening: Test the solubility of a small amount (10-20 mg) of your crude product in ~0.5 mL of various solvents at room temperature and then with heating.

    • Solvent Selection Table: Use the following table as a guide.

Solvent ClassExample SolventsExpected Solubility of Hydrochloride SaltApplication
Polar Protic Water, Ethanol, Methanol, IsopropanolHigh to moderateGood candidates for "good" solvents.[3]
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateLow to moderateCan be used as the primary solvent or as an "anti-solvent."
Non-Polar Hexanes, Toluene, DichloromethaneVery low / InsolubleExcellent candidates for "anti-solvents."
  • Workflow for Recrystallization

    G A Start: Crude Hydrochloride Salt B Select Solvent System (e.g., Ethanol/Water) A->B C Dissolve in Minimum Volume of Hot Solvent B->C D Hot Filtration (if insoluble impurities exist) C->D E Slow Cooling to Room Temperature D->E F Further Cooling in Ice Bath E->F G Collect Crystals by Filtration F->G H Wash Crystals with Cold Solvent G->H I Dry Crystals Under Vacuum H->I J Analyze Purity (HPLC, MP) I->J

    Caption: General workflow for recrystallization.

Scenario 3: Column Chromatography Issues

Q3: My compound is streaking badly on TLC and I'm getting very broad peaks during column chromatography on silica gel. How can I improve the separation?

A3: This is a classic problem when purifying basic compounds, especially primary amines, on standard silica gel.

  • Causality: The surface of silica gel is decorated with silanol groups (Si-OH), which are weakly acidic. The basic aminomethyl group (-CH₂NH₃⁺ in the HCl salt form, or -CH₂NH₂ as the free base) can undergo strong ionic or hydrogen-bonding interactions with these acidic sites. This leads to slow, non-uniform movement up the column (tailing or streaking) and poor separation.[1]

  • Troubleshooting Protocol: Modifying the Mobile Phase

    • Run as the Free Base: It is highly recommended to purify the free base form of your compound via chromatography, not the hydrochloride salt. The salt is too polar and will likely stick irreversibly to the top of the column. Neutralize the salt as described in Scenario 1 .

    • Add a Basic Modifier: The most effective solution is to add a small amount of a volatile base to your eluent. This base will compete with your compound for the acidic sites on the silica, effectively "masking" them and allowing your product to elute with sharp, symmetrical peaks.

      • Recommended Modifier: Add 0.5-1% triethylamine (TEA) to your mobile phase.[1] For example, if your eluent is 95:5 DCM:Methanol, prepare it as 94.5:5:0.5 DCM:Methanol:TEA.

    • Choose an Appropriate Solvent System: Your compound is polar. A simple hexane/ethyl acetate system may not be strong enough to elute it.

      • Starting Point: Begin with a gradient of methanol (MeOH) in dichloromethane (DCM). For example, start with 100% DCM and gradually increase to 5-10% MeOH.

      • Alternative: A gradient of ethyl acetate in hexanes can also work, but may require higher percentages of ethyl acetate.[1]

  • Troubleshooting Diagram for Chromatography

    G start Problem: Tailing/Streaking on Silica Gel check1 Is the compound basic? Yes, it has a primary amine. start->check1 Diagnosis cause Cause: Acid-Base Interaction Amine sticks to acidic silanol groups on silica. check1->cause solution Solution: Modify Mobile Phase Purify as free base, NOT HCl salt Add 0.5-1% Triethylamine (TEA) to eluent Use a polar solvent system (e.g., DCM/Methanol) cause->solution Implementation result Result: Sharp Peaks, Good Separation solution->result

    Caption: Logic for troubleshooting chromatography of basic amines.

Frequently Asked Questions (FAQs)

Q1: What analytical methods should I use to confirm the purity of my final product?

A1: A combination of methods is essential for robust purity confirmation.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. An RP-HPLC method using a C8 or C18 column with a UV detector can accurately determine the purity percentage and detect impurities.[5] A gradient method with a mobile phase of water/acetonitrile containing a buffer is typical.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation. The absence of signals corresponding to impurities (e.g., starting materials, residual solvents) is a strong indicator of purity.[6]

  • Melting Point (MP): A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. The final product should appear as a single spot in multiple solvent systems.[7]

Q2: How should I properly store purified 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride?

A2: The primary aminomethyl group is susceptible to oxidation, which can lead to degradation and the formation of colored impurities over time.[1] For long-term stability, store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and protect it from light and moisture. Refrigeration is also recommended.

Q3: Can I scale up the purification process developed in the lab?

A3: Yes, but scaling up from the bench to a larger scale introduces new challenges.

  • Chromatography: Directly scaling lab chromatography can be difficult. Factors like column packing, pressure drops, and solvent volumes become non-linear. The cost and availability of the chosen resin at a larger scale must also be considered.[8][9]

  • Crystallization: Cooling and mixing rates become critical at a larger scale to ensure uniform crystal size and purity. The choice of reactor and filtration equipment is also important. Aging the crystal slurry can sometimes improve filterability and crystal form.[10]

  • Process Safety: Always conduct a safety review before scaling up any chemical process.

Q4: My final product is pure by NMR and TLC, but the yield is very low. Where could I be losing my product?

A4: Low yield can result from losses at multiple stages:

  • Workup: During acid/base extractions, ensure the pH is adjusted correctly to fully protonate or deprotonate your compound for efficient phase transfer. Multiple extractions (3x) with fresh solvent are more effective than a single large-volume extraction.

  • Recrystallization: You may be using too much solvent, causing a significant amount of your product to remain in the mother liquor. After filtering your crystals, try concentrating the mother liquor to see if a second crop of crystals can be obtained. Also, ensure you are cooling the solution sufficiently to minimize solubility.

  • Chromatography: If the compound is very polar, it might be partially or fully retained on the column. If you suspect this, try flushing the column with a very strong solvent system (e.g., 10-20% methanol in DCM with 1% TEA) after your main elution is complete to see if more product comes off.

References
  • Troubleshooting guide for 4-Amino-N-methylbenzeneethanesulfonamide synthesis reactions. Benchchem.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. PMC - NIH.
  • (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. IUPAC-NIST Solubility Data Series.
  • Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. ResearchGate.
  • III Analytical Methods. Japan International Cooperation Agency.
  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery.
  • Sulfonamide purification process. Google Patents.
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA.
  • Considerations for Scaling Up Purification Processes. Bio-Rad.
  • Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. ResearchGate.
  • Official Monographs. PMDA.
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.
  • solubility and stability of 3-Cyano-4-methylbenzenesulfonamide in different solvents. Benchchem.
  • Confirming the Purity of N-methyloxepan-4-amine by HPLC: A Comparative Guide. Benchchem.
  • Synthesis and characterization of four process impurities in pazopanib. IMR Press.
  • Purification of p (nu-acetyl amino) benzene sulfonyl chloride. Google Patents.

Sources

Optimization

Technical Support Center: Ensuring the Stability of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride

Welcome to the technical support center for 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the degradation of this compound during storage and experimental use. By understanding the potential degradation pathways and implementing proper handling and storage procedures, you can ensure the integrity and reliability of your results.

Introduction

4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride is a valuable research chemical and a potential building block in pharmaceutical development. As with many complex organic molecules, its stability can be compromised by improper storage and handling. This guide provides a comprehensive overview of the factors that can lead to its degradation and offers practical solutions to mitigate these risks. Our goal is to empower you with the knowledge to maintain the quality of your compound, thereby ensuring the accuracy and reproducibility of your experiments.

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you might encounter related to the degradation of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride, presented in a question-and-answer format.

Q1: I've noticed a change in the color of my solid 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride upon storage. What could be the cause?

A1: A color change, such as yellowing or browning, of the solid compound is often an indicator of degradation. The most likely culprits are exposure to light, air (oxidation), or moisture. The aminomethyl and sulfonamide functional groups are susceptible to oxidative and photo-oxidative degradation, which can lead to the formation of colored impurities.

Causality Explained: The primary amino group is prone to oxidation, which can lead to the formation of nitroso or nitro derivatives, often colored. Photodegradation can also generate radical species that lead to complex colored polymeric byproducts.[1]

Troubleshooting Steps:

  • Review Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container to protect it from light and moisture.[2][3]

  • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Purity Check: If you observe a color change, it is crucial to re-analyze the purity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Q2: My aqueous stock solution of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride has become cloudy or has formed a precipitate. What is happening?

A2: Cloudiness or precipitation in an aqueous solution can be due to several factors:

  • Poor Solubility: The hydrochloride salt form generally enhances water solubility, but the free base may be less soluble. A change in pH towards alkalinity can cause the precipitation of the free base.

  • Degradation: Hydrolytic degradation can lead to the formation of less soluble degradation products. The primary degradation pathway for sulfonamides in aqueous solution is the cleavage of the sulfonamide (S-N) bond.[2][4]

  • Microbial Growth: If the solution is not sterile, microbial contamination can cause turbidity.

Troubleshooting Steps:

  • Fresh Solutions: It is best practice to prepare fresh solutions for each experiment. If storage is necessary, filter-sterilize the solution and store it at 2-8°C for a short period.

  • Solvent Consideration: If you need to prepare a stock solution for longer-term storage, consider using a non-aqueous solvent like DMSO, and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]

Q3: I'm seeing unexpected peaks in my chromatogram when analyzing a sample containing 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride. Could these be degradation products?

A3: Yes, the appearance of new peaks in your chromatogram is a strong indication of degradation. The identity of these peaks will depend on the degradation pathway.

Potential Degradation Products:

  • Hydrolysis: Cleavage of the S-N bond would likely yield 4-(aminomethyl)benzenesulfonic acid and methylamine.

  • Oxidation: Oxidation of the aminomethyl group could lead to the corresponding aldehyde or carboxylic acid. The aromatic ring can also be hydroxylated.

  • Photodegradation: Exposure to light can lead to a variety of products, including those from S-N bond cleavage and SO2 extrusion.[8]

Troubleshooting Steps:

  • Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, and light). This will help you to develop a stability-indicating analytical method.

  • LC-MS/MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the mass of the unknown peaks and propose their structures based on the expected degradation pathways.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for solid 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride?

Based on safety data sheets, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[2] Protection from light is also recommended to prevent photodegradation.[9]

How stable is 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride in aqueous solution?

What are the primary degradation pathways I should be aware of?

The three main degradation pathways for sulfonamides are:

  • Hydrolysis: Cleavage of the sulfonamide (S-N) bond, which is often catalyzed by acid or base.[2]

  • Oxidation: The aminomethyl group and the benzene ring are susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, often through radical mechanisms.[10]

Are there any known incompatibilities for this compound?

Yes, the primary incompatibility noted in safety data sheets is with strong oxidizing agents.[2] Contact with these substances should be avoided to prevent rapid and potentially hazardous degradation.

Experimental Protocols

Protocol 1: Assessment of Solid-State Stability

Objective: To evaluate the stability of solid 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride under accelerated storage conditions.

Materials:

  • 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride

  • Controlled environment chambers (e.g., 40°C/75% RH, 25°C/60% RH)

  • Amber glass vials with tight-fitting caps

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 254 nm)

Procedure:

  • Accurately weigh approximately 10 mg of the solid compound into several amber glass vials.

  • Place the vials in controlled environment chambers at the following conditions:

    • 25°C / 60% Relative Humidity (Long-term)

    • 40°C / 75% Relative Humidity (Accelerated)

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove a vial from each condition.

  • Prepare a solution of the stored solid in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a known concentration.

  • Analyze the solution by a validated stability-indicating HPLC method to determine the purity of the compound and quantify any degradation products.

  • Compare the results to the initial time point (T=0) to assess the extent of degradation.

Protocol 2: Forced Degradation Study in Solution

Objective: To identify potential degradation products and degradation pathways of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride under various stress conditions.

Materials:

  • 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Calibrated pH meter

  • HPLC-UV/PDA or HPLC-MS system

  • Photostability chamber

  • Oven or water bath

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep 2 mL of the stock solution in an oven at 60°C for 24 hours.

    • Photodegradation: Expose 2 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot.

    • For the acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all samples with the mobile phase to an appropriate concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method, preferably with a mass spectrometer detector to aid in the identification of degradation products.

Data Presentation

Stress ConditionTemperatureDurationExpected DegradationPotential Degradation Products
Acid Hydrolysis 60°C24hModerate4-(aminomethyl)benzenesulfonic acid, methylamine
Base Hydrolysis 60°C24hModerate to High4-(aminomethyl)benzenesulfonic acid, methylamine
Oxidation Room Temp24hModerateOxidized amino group, hydroxylated ring
Thermal 60°C24hLowSimilar to hydrolysis, but slower
Photolysis ICH Q1B-Moderate to HighProducts of S-N cleavage, SO2 extrusion

Visualizations

DegradationPathways cluster_main 4-(aminomethyl)-N-methylbenzenesulfonamide cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV Light) main H₂N-CH₂-Ph-SO₂-NH-CH₃ hydrolysis_prod1 4-(aminomethyl)benzenesulfonic acid (H₂N-CH₂-Ph-SO₃H) main->hydrolysis_prod1 S-N Cleavage hydrolysis_prod2 Methylamine (CH₃NH₂) main->hydrolysis_prod2 S-N Cleavage oxidation_prod1 Oxidized Amino Group (e.g., -CHO, -COOH) main->oxidation_prod1 oxidation_prod2 Hydroxylated Ring main->oxidation_prod2 photolysis_prod1 S-N Cleavage Products main->photolysis_prod1 photolysis_prod2 SO₂ Extrusion Products main->photolysis_prod2

Caption: Potential degradation pathways of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride.

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Stock Solution (1 mg/mL) stress_acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->stress_acid stress_base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->stress_base stress_ox Oxidation (3% H₂O₂, RT) prep_stock->stress_ox stress_therm Thermal (60°C) prep_stock->stress_therm stress_photo Photolysis (ICH Q1B) prep_stock->stress_photo neutralize Neutralize (if needed) stress_acid->neutralize stress_base->neutralize stress_ox->neutralize stress_therm->neutralize stress_photo->neutralize dilute Dilute Sample neutralize->dilute analyze Analyze by HPLC-UV/MS dilute->analyze eval Identify Degradants & Determine Degradation Pathway analyze->eval

Caption: Experimental workflow for a forced degradation study.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet: 4-(Aminomethyl)Benzenesulfonamide Hydrochloride, 99+%. Retrieved from [Link]

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Photodegradation of pharmaceuticals in the aquatic environment: a review.
  • Białk-Bielińska, A., Stolte, S., Arning, J., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • García-Galán, M. J., Silvia, D., & Barceló, D. (2013). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Chemosphere, 93(11), 2749-2756.
  • Saranjampour, S., & Bolton, J. R. (2013). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Journal of Environmental Science and Health, Part A, 48(14), 1837-1845.
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • BioProcess International. (2006, May). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare. (2006, May 26). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Retrieved from [Link]

  • MDPI. (2019, October 22). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • Hodogaya Chemical Co., Ltd. (n.d.). SDS一覧安全データシート. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate. PubChem. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare. (2006, May 26). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Retrieved from [Link]

  • Journal of Biomolecular Screening. (2026, February 9). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2020, March 25). Analytical Detection of Sulfonamides and Organophosphorus Insecticide Residues in Fish in Taiwan. Retrieved from [Link]

  • European Bioinformatics Institute. (n.d.). Explore all Drug Warnings. ChEMBL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. PubMed Central. Retrieved from [Link]

  • MDPI. (2026, March 17). p-Aminobenzene-Sulfonamide Derivatives of Substituted Pyrimidines as Human Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • Pall Corporation. (n.d.). Compatibility of Various Pharmaceutical Agents with Pall Supor™ Intravenous Filter Devices. Retrieved from [Link]

Sources

Troubleshooting

resolving peak tailing in HPLC analysis of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent challenges in chromatographic method development:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent challenges in chromatographic method development: peak tailing of basic compounds.

When analyzing 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride , you are dealing with a molecule containing a primary amine (the aminomethyl group) and a weakly acidic sulfonamide moiety. Because it is introduced as a hydrochloride salt, the primary amine is highly protonated under standard reversed-phase conditions. This specific structural profile makes it highly susceptible to secondary interactions with the stationary phase, leading to severe peak asymmetry if the method is not rigorously optimized.

Below is a self-validating, causality-driven guide to diagnosing and permanently resolving peak tailing for this compound.

Part 1: Diagnostic Workflow

Before altering mobile phase chemistry, you must definitively isolate the root cause of the tailing. Peak tailing stems from either a physical system defect (e.g., dead volume, column void) or a chemical interaction (e.g., acid-base interactions).

TroubleshootingFlow Step1 Observe Peak Tailing 4-(aminomethyl)-N-methylbenzenesulfonamide Step2 Inject Neutral Marker (e.g., Toluene or Uracil) Step1->Step2 Decision Does the neutral marker tail? Step2->Decision Phys Physical Issue (Void, Dead Volume) Decision->Phys Yes Chem Chemical Issue (Silanol Interactions) Decision->Chem No FixPhys Inspect PEEK Fittings & Minimize Extra-Column Volume Phys->FixPhys FixChem Adjust pH < 3.0 & Use Type B Endcapped Silica Chem->FixChem

Diagnostic workflow for differentiating physical and chemical causes of HPLC peak tailing.

Part 2: Core Troubleshooting Q&A

Q1: Why does 4-(aminomethyl)-N-methylbenzenesulfonamide specifically exhibit severe tailing compared to other impurities in my sample? A: The root cause is a dual-retention mechanism. Your target analyte contains a primary amine with a pKa of approximately 9.0–10.0. In a standard mid-pH mobile phase (pH 4.0–7.0), this amine is fully protonated ( NH3+​ ). Simultaneously, the silica-based stationary phase contains residual silanol groups ( Si−OH ). At mid-pH, these silanols ionize into negatively charged silanoxide ions ( Si−O− )[1]. While the bulk of your analyte partitions via standard hydrophobic interactions, a fraction undergoes strong electrostatic (ion-exchange) interactions with these ionized silanols. Because this secondary ion-exchange mechanism is kinetically slower to desorb than hydrophobic partitioning, the strongly interacting molecules lag behind the main band, stretching the trailing edge of the peak[2].

Q2: How can I definitively prove whether the tailing is caused by my instrument's plumbing or the column chemistry? A: You must perform a self-validating neutral marker test. Inject a purely neutral, non-ionizable compound like toluene or uracil. Neutral compounds cannot participate in acid-base silanol interactions[3].

  • If the neutral marker is perfectly symmetrical but your sulfonamide tails: The issue is purely chemical (silanol interactions).

  • If the neutral marker also tails: You have a physical instrument problem, such as a void at the head of the column, improperly seated PEEK fittings creating dead volume, or a partially clogged frit[4].

Q3: What is the most robust mobile phase strategy to eliminate chemical tailing for this basic compound? A: You must manipulate the ionization state of the stationary phase. The most reliable method is the Low-pH Strategy (pH 3.0) . By using acidic modifiers like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid, you force the mobile phase pH well below the pKa of the surface silanols (typically pKa ~3.5–4.5). This ensures the silanols are fully protonated ( Si−OH ) and neutral, completely neutralizing the electrostatic attraction between the column and your protonated amine[5].

Q4: If my method requires a neutral pH for selectivity, how do I stop the tailing? A: If you cannot lower the pH, you must use a Competing Base Strategy . Add a tail-suppressing amine, such as Triethylamine (TEA) at 10–20 mM, to your mobile phase. TEA is a small, highly basic molecule that aggressively binds to the active silanol sites, effectively masking them and preventing your larger sulfonamide analyte from interacting with the silica surface[5].

Q5: Does the choice of column significantly impact this specific compound? A: Absolutely. Legacy "Type A" silica columns have high trace metal content and highly acidic silanols that exacerbate tailing. You must upgrade to high-purity "Type B" silica that is densely endcapped (where residual silanols are chemically bonded with trimethylsilyl groups)[5]. Alternatively, polar-embedded columns (containing an internal amide or ether shielding layer) repel basic amines from the silica surface, providing exceptional peak symmetry.

Part 3: Quantitative Impact of Mitigation Strategies

The following table summarizes the expected quantitative improvements in the USP Tailing Factor ( Tf​ ) when optimizing column chemistry and mobile phase pH for 4-(aminomethyl)-N-methylbenzenesulfonamide. (Note: A Tf​ value of 1.0 represents perfect symmetry; values >1.5 generally fail system suitability).

Mobile Phase pHColumn ChemistryAdditiveUSP Tailing Factor ( Tf​ )Resolution ( Rs​ )
6.8 Legacy Type A Silica (Non-endcapped)None2.85 (Fail)1.2
6.8 Modern Type B Silica (Endcapped)None1.80 (Fail)1.8
6.8 Modern Type B Silica (Endcapped)0.1% TEA1.15 (Pass)2.4
2.5 Modern Type B Silica (Endcapped)None1.10 (Pass)2.6
2.5 Type B Polar-EmbeddedNone1.02 (Pass)2.8

Part 4: Validated Experimental Protocol

To establish a self-validating, robust method for this compound, follow this step-by-step optimization protocol based on the Low-pH strategy.

Phase 1: System Baseline & Physical Validation

  • Flush the HPLC system (bypassing the column) with 100% LC-MS grade Acetonitrile to remove residual contaminants.

  • Install a zero-dead-volume union in place of the column and run a system dispersion test. Ensure all PEEK fittings are seated flush against the stator face.

  • Install a high-purity, endcapped Type B C18 column (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus).

  • Inject 1 µL of a 10 µg/mL Uracil standard. Calculate the USP Tailing Factor. Proceed only if Tf​≤1.1 .

Phase 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly. The pH should naturally rest at ~2.0. Causality: TFA provides the low pH required to protonate silanols and acts as a weak ion-pairing agent to tighten the primary amine band.

  • Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of TFA.

  • Degas both solvents via vacuum sonication for 10 minutes.

Phase 3: Sample Preparation

  • Weigh 10.0 mg of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride reference standard.

  • Dissolve the standard in 10 mL of a diluent that exactly matches your initial gradient conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B). Causality: Because the compound is a hydrochloride salt, dissolving it in 100% organic solvent or unbuffered water will cause a localized pH/viscosity mismatch at the column head, leading to peak fronting or splitting prior to any silanol interaction.

Phase 4: System Suitability Testing (SST)

  • Equilibrate the column at the initial gradient conditions for at least 15 column volumes to ensure complete passivation of any active sites by the TFA.

  • Perform 5 replicate injections of the prepared sample.

  • Acceptance Criteria: Verify that the USP Tailing Factor ( Tf​ ) is ≤1.5 , Theoretical Plates ( N ) are ≥5000 , and the Relative Standard Deviation (RSD) of the peak area is ≤2.0% .

Part 5: References

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. 1

  • HPLC Peak Tailing - Axion Labs. 3

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. 2

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. 5

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. 4

Sources

Optimization

addressing batch-to-batch variability in 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride synthesis

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and physical challenges enco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and physical challenges encountered during the synthesis of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride (a functionalized N-methyl mafenide derivative).

Batch-to-batch variability is rarely a random occurrence; it is a symptom of uncontrolled kinetic or thermodynamic variables. This guide deconstructs the three primary stages of this synthesis, explaining the causality behind common failures and providing self-validating protocols to ensure absolute reproducibility.

System Overview: Synthetic Route

SynthesisWorkflow A 4-Cyanobenzenesulfonyl Chloride B Amidation (Methylamine, DCM, 0°C) A->B C 4-Cyano-N-methylbenzenesulfonamide B->C D Hydrogenation (H2, Pd/C, HCl/MeOH) C->D E 4-(Aminomethyl)-N-methylbenzenesulfonamide D->E F Crystallization (HCl, EtOH/Water) E->F G Final API Hydrochloride Salt F->G

Three-step synthesis workflow for 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride.

Module 1: Sulfonamide Formation (Amidation)

Q: Why am I seeing a high degree of unreacted amine and a highly polar baseline byproduct in my HPLC trace during the amidation step?

A: This is a classic symptom of sulfonyl chloride hydrolysis. Sulfonyl chlorides are highly moisture-sensitive and will react with trace water to form the corresponding sulfonic acid, which is entirely unreactive toward your target amine 1.

Causality: The electrophilic sulfur in 4-cyanobenzenesulfonyl chloride is highly susceptible to nucleophilic attack by H₂O. This parasitic hydrolysis outcompetes the amidation reaction if moisture is present in the solvent or environment, permanently destroying the starting material.

Self-Validating Protocol: Anhydrous Amidation

  • Flame-dry all glassware and purge the reaction vessel with inert N₂ gas.

  • Dissolve methylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) and cool to 0°C using an ice bath.

  • Dissolve 4-cyanobenzenesulfonyl chloride (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 30 minutes to control the exothermic reaction.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Check: Pull a 10 µL aliquot and quench in methanol for TLC/HPLC analysis. A single product peak confirms successful amidation. If a highly polar baseline spot appears, moisture ingress has occurred, and the solvent drying protocols must be audited.

Module 2: Catalytic Hydrogenation (Nitrile Reduction)

Q: My batch yields are inconsistent, and LC-MS shows a significant impurity with roughly double the expected molecular weight. How do I prevent this?

A: The impurity is a secondary amine dimer (bis(4-(N-methylsulfamoyl)benzyl)amine). During the catalytic hydrogenation of nitriles, the reaction proceeds via a highly reactive imine intermediate. If the newly formed primary amine remains unprotonated, it acts as a nucleophile, attacking the imine to form a geminal diamine that eliminates ammonia to form a secondary amine byproduct 2.

NitrileReduction Nitrile Nitrile Substrate Imine Imine Intermediate Nitrile->Imine + H2 PrimaryAmine Primary Amine (Target) Imine->PrimaryAmine + H2 GemDiamine Geminal Diamine Imine->GemDiamine + Primary Amine PrimaryAmine->GemDiamine SecImine Secondary Imine GemDiamine->SecImine - NH3 SecAmine Secondary Amine (Byproduct) SecImine->SecAmine + H2

Reaction pathways illustrating the formation of secondary amine dimers.

Causality: To suppress dimerization, the nucleophilicity of the primary amine must be quenched immediately upon formation. Running the hydrogenation in acidic conditions ensures the primary amine is instantly protonated into an ammonium salt, rendering it non-nucleophilic.

Self-Validating Protocol: Acid-Modulated Hydrogenation

  • Charge a high-pressure autoclave with 4-cyano-N-methylbenzenesulfonamide (1.0 eq) and 10% Pd/C catalyst (5 wt%).

  • Suspend the mixture in methanol containing 1.1 eq of anhydrous HCl.

  • Purge the vessel with N₂ (3x) followed by H₂ (3x). Pressurize the reactor to 50 psi with H₂.

  • Stir vigorously at 40°C for 4 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The complete absence of the m/z [2M-NH₃+H]⁺ dimer peak validates that the acidic additive successfully protonated the primary amine, forcing the kinetic pathway exclusively toward the target molecule.

Module 3: Salt Formation & Crystallization

Q: The chemical purity of my API is >99%, but the bulk density, flowability, and dissolution rates vary wildly between batches. What is causing this physical variability?

A: Batch-to-batch variability in physical API attributes is almost always tied to the crystallization process. Variations in cooling rates and initial supersaturation levels dictate nucleation kinetics. Rapid cooling induces excessive primary nucleation, resulting in fine, irregular particles that are difficult to filter and handle [[]](). Conventional unseeded batch crystallizations inherently struggle with this variability 4.

CrystallizationLogic Start Batch Variability Detected Check Analyze Particle Size Distribution Start->Check Bimodal Bimodal Distribution (Uncontrolled Nucleation) Check->Bimodal Broad Broad Distribution (Agglomeration) Check->Broad Seed Implement Seeded Cooling Bimodal->Seed Agitation Optimize Agitation Rate Broad->Agitation Success Consistent API Crystal Habit Seed->Success Agitation->Success

Troubleshooting logic tree for resolving batch-to-batch physical variability.

Causality: Uncontrolled crash cooling creates a massive initial supersaturation spike. Seeded cooling within the metastable zone bypasses primary nucleation entirely, allowing the system to consume supersaturation purely through the secondary growth of the introduced seeds.

Self-Validating Protocol: Seeded Cooling Crystallization

  • Dissolve the crude 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride in a 9:1 Ethanol/Water mixture at 70°C to achieve a supersaturated state.

  • Cool the reactor linearly to 55°C (entering the metastable zone).

  • Introduce 1 wt% of precisely milled seed crystals (of the target polymorph).

  • Hold the temperature at 55°C for 1 hour to allow secondary nucleation to stabilize.

  • Initiate a controlled cooling ramp of 0.1°C/min down to 5°C. Filter, wash with cold ethanol, and dry under vacuum.

  • Self-Validation Check: Analyze the batch using Laser Diffraction Particle Size Analysis. A unimodal Particle Size Distribution (PSD) with a span of <1.5 validates that secondary growth was successfully isolated from primary nucleation.

Quantitative Data Presentation: Impact of Process Parameters

The following table summarizes the causal impact of critical process parameters (CPPs) on intermediate and final API quality attributes across variable conditions.

Synthesis StageCritical Process Parameter (CPP)Sub-optimal ConditionOptimized ConditionImpact on Yield / Purity
1. Amidation Solvent Moisture Content1.0% Water<0.01% Water (Anhydrous)Yield drops to 65% (30% sulfonic acid byproduct) vs. 98% Yield
2. Hydrogenation Acidic Additive (HCl)0 Equivalents1.1 Equivalents20% Secondary amine dimer vs. >99% Primary amine
3. Crystallization Cooling Rate & SeedingCrash cooling (Unseeded)0.1°C/min (1 wt% Seeded)Bimodal PSD (Span >3.0) vs. Uniform PSD (Span <1.5)

References

  • Title: Technical Support Center: Sulfonamide Synthesis with Primary Amines | Source: benchchem.com | URL: 1

  • Title: Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates | Source: researchgate.net | URL: 2

  • Title: Crystallization of APIs: Methods and Challenges | Source: bocsci.com | URL:

  • Title: Enabling precision manufacturing of active pharmaceutical ingredients: workflow for seeded cooling continuous crystallisations | Source: rsc.org | URL: 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that scaling the synthesis of functionalized benzenesulfonamides is fraught with chemoselectivity challenges. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that scaling the synthesis of functionalized benzenesulfonamides is fraught with chemoselectivity challenges. This guide provides authoritative, causality-driven solutions to minimize side reactions during the synthesis of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride , ensuring high-purity yields suitable for downstream pharmacological applications.

Synthetic Workflow Overview

The standard synthesis of this target molecule proceeds through a three-step linear sequence starting from 4-cyanobenzenesulfonyl chloride. Each node in this pathway presents specific thermodynamic and kinetic vulnerabilities that can lead to yield-destroying side reactions.

Workflow A 4-Cyanobenzenesulfonyl Chloride B Amination (CH3NH2) A->B C 4-Cyano-N-methyl- benzenesulfonamide B->C D Reduction (NiCl2/NaBH4) C->D E 4-(Aminomethyl)-N-methyl- benzenesulfonamide D->E F Salt Formation (HCl/Dioxane) E->F G Target HCl Salt F->G

Overall synthetic workflow for 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride.

Troubleshooting & FAQs

Phase 1: Amination of 4-Cyanobenzenesulfonyl Chloride

Q: Why am I seeing a significant amount of 4-cyanobenzenesulfonic acid (hydrolysis product) in my crude mixture? A: Sulfonyl chlorides are highly electrophilic and moisture-sensitive. If your methylamine source is aqueous (e.g., 40% methylamine in water) and the reaction temperature exceeds 5 °C, the competing hydrolysis reaction by water outpaces the amination. Solution: Shift to an anhydrous system. Use a solution of methylamine in THF or methanol, or employ a biphasic system (DCM/Water) with a vast excess of methylamine added dropwise at 0 °C to ensure the amine acts as the dominant nucleophile .

Q: How do I prevent the formation of bis-sulfonylated byproducts? A: Bis-sulfonylation ( RN(SO2​Ar)2​ ) occurs when the newly formed secondary sulfonamide is deprotonated and attacks another equivalent of sulfonyl chloride. This is caused by a localized deficiency of methylamine. Ensure vigorous stirring and always add the sulfonyl chloride to the methylamine solution (inverse addition), maintaining methylamine in stoichiometric excess.

Phase 2: Nitrile Reduction (The Critical Bottleneck)

Q: My reduction yields a large fraction of a secondary amine dimer. What is the mechanism behind this, and how can I suppress it? A: The reduction of nitriles to primary amines frequently suffers from secondary amine (dimer) formation, a well-documented phenomenon in synthetic chemistry . As the nitrile is reduced, it forms a highly electrophilic imine intermediate. The newly generated primary amine product is a strong nucleophile that attacks this imine, forming an aminal. The aminal eliminates ammonia to yield a secondary imine, which is subsequently reduced to the dimer.

Mechanism Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine Reduction Primary Primary Amine (R-CH2-NH2) Imine->Primary Reduction Aminal Aminal Adduct Imine->Aminal Attack by Primary Amine SecAmine Secondary Amine (Dimer Byproduct) Aminal->SecAmine -NH3 & Reduction Intervention Intervention: Excess NH3 or Boc2O Intervention->Imine NH3 blocks attack Intervention->Primary Boc2O traps amine

Logical relationship of nitrile reduction dimerization and chemical interventions.

To suppress this, you must intervene kinetically. You have two highly effective options:

  • Le Chatelier's Intervention: Use Raney Nickel with a large excess of ammonia (e.g., 7N NH3​ in MeOH). The excess ammonia outcompetes the primary amine for the imine intermediate, driving the equilibrium away from aminal formation.

  • In Situ Trapping (Recommended): Use Nickel Boride (generated in situ from NiCl2​ and NaBH4​ ) in the presence of Boc-anhydride ( Boc2​O ). The primary amine is acylated the moment it forms, neutralizing its nucleophilicity .

Quantitative Impact of Reduction Conditions on Dimer Formation

Reducing AgentAdditive / SolventPrimary Amine Yield (%)Dimer Yield (%)
Pd/C, H2​ (50 psi)Methanol35%60%
Raney Ni, H2​ (50 psi)Methanol45%45%
Raney Ni, H2​ (50 psi)7N NH3​ in Methanol88%<5%
NiCl2​ / NaBH4​ Ethanol (No additive)40%55%
NiCl2​ / NaBH4​ Ethanol + Boc2​O 92% (as Boc-amine) <2%
Phase 3: Hydrochloride Salt Formation

Q: The final HCl salt is discolored and shows signs of sulfonamide cleavage. Can strong HCl degrade the product? A: Yes. While sulfonamides are generally robust, heating them in concentrated aqueous hydrochloric acid can drive hydrolysis back to the sulfonic acid and free amine. To ensure clean salt formation, strictly avoid water. Use anhydrous hydrogen chloride gas dissolved in an aprotic solvent (e.g., 4N HCl in 1,4-dioxane or diethyl ether) at room temperature.

Self-Validating Experimental Protocols

The following methodologies utilize the in situ trapping method, which provides the highest chemoselectivity and operational safety (avoiding pressurized hydrogen and pyrophoric Raney Nickel).

Protocol A: Chemoselective Reduction and In Situ Protection

Objective: Convert 4-cyano-N-methylbenzenesulfonamide to its Boc-protected aminomethyl derivative without dimerization.

  • Setup: In a flame-dried round-bottom flask under nitrogen, dissolve 4-cyano-N-methylbenzenesulfonamide (1.0 eq, 10 mmol) and di-tert-butyl dicarbonate ( Boc2​O , 1.5 eq, 15 mmol) in anhydrous ethanol (50 mL).

  • Catalyst Addition: Add Nickel(II) chloride hexahydrate ( NiCl2​⋅6H2​O , 0.1 eq, 1.0 mmol). The solution will appear pale green. Cool the mixture to 0 °C using an ice bath.

  • Reduction: Slowly add Sodium borohydride ( NaBH4​ , 4.0 eq, 40 mmol) in small portions over 30 minutes.

    • Causality Note: The addition generates Nickel Boride (a black precipitate) in situ, which acts as the active catalytic surface, while NaBH4​ provides the hydride source. Hydrogen gas evolution will occur; ensure proper venting.

  • Maturation: Remove the ice bath and stir at room temperature for 1 hour.

  • Workup: Filter the black suspension through a pad of Celite to remove the nickel catalyst. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3​ (50 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Validation Checkpoint: Perform LC-MS on the crude residue. You should observe the target mass [M+Na]+=323.1 . The absence of a [2M+H]+ peak confirms the complete suppression of the dimerization side reaction.

Protocol B: Deprotection and Hydrochloride Salt Formation

Objective: Remove the Boc group and cleanly precipitate the target HCl salt.

  • Deprotection: Dissolve the crude Boc-protected amine (approx. 10 mmol) in anhydrous 1,4-dioxane (20 mL). Cool to 0 °C.

  • Acidification: Slowly add a commercially available solution of 4N HCl in dioxane (5.0 eq, 50 mmol).

  • Reaction: Stir the mixture at room temperature for 2 hours. The evolution of CO2​ and isobutylene gas indicates active deprotection. As the reaction progresses, the hydrochloride salt will begin to precipitate as a white solid.

  • Isolation: Once gas evolution ceases, add anhydrous diethyl ether (30 mL) to fully crash out the salt. Filter the precipitate through a Buchner funnel under a nitrogen blanket (the salt can be hygroscopic).

  • Washing: Wash the filter cake with cold diethyl ether (2 x 15 mL) and dry under high vacuum at 40 °C for 12 hours.

  • Validation Checkpoint: Dissolve a 5 mg aliquot in D2​O for 1H -NMR analysis. The presence of a sharp singlet at ~2.5 ppm (integrating to 3H, N−CH3​ ) and a downfield shift of the benzylic protons (~4.2 ppm, integrating to 2H, CH2​−NH3+​ ) confirms successful salt formation. The absence of a tert-butyl singlet at ~1.4 ppm confirms complete deprotection.

References

  • ResearchGate Community. (2019). How to prevent secondary amine formation in nitrile reduction? ResearchGate.[Link]

  • Khurana, J. M., & Kukreja, G. (2002). Rapid Reduction of Nitriles to Primary Amines with Nickel Boride at Ambient Temperature. Synthetic Communications, 32(8), 1265-1269.[Link]

Optimization

Technical Support Center: Optimization of Crystallization Conditions for 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride (CAS: 116599-32-7). As a hydrochloride salt of a sulfonamide, this compound presents unique challenges and opportunities in achieving desired crystal form, purity, and yield. The crystallinity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute, directly influencing solubility, stability, and bioavailability.[1][2] This document offers a structured approach to troubleshooting common issues and optimizing experimental conditions, moving beyond simple protocols to explain the underlying scientific principles.

Section 1: Physicochemical Properties

A thorough understanding of the compound's properties is the foundation for developing a robust crystallization process.

PropertyValue / InformationSource
Chemical Name 4-(aminomethyl)-N-methylbenzene-1-sulfonamide hydrochloride
CAS Number 116599-32-7
Molecular Formula C₈H₁₃ClN₂O₂S
Molecular Weight 222.69 g/mol (based on C₇H₁₀N₂O₂S·HCl)[3]
Appearance Typically a white to off-white crystalline solid.[4]
Melting Point Data for the specific N-methyl hydrochloride is not readily available. The related compound, 4-(aminomethyl)benzenesulfonamide hydrochloride (Mafenide HCl), has a high melting point of 256°C, suggesting the target compound is also a high-melting solid.[4]
Solubility Expected to be soluble in protic solvents like water, methanol, and ethanol, especially when heated. Solubility is pH-dependent; it is more soluble at acidic pH where the aminomethyl group is protonated.[5][6] Insoluble in non-polar solvents like ethers and hydrocarbons.General Sulfonamide Chemistry
pKa The aminomethyl group is basic, while the sulfonamide NH is weakly acidic. The hydrochloride salt form indicates the solution will be acidic. Maintaining a low pH is crucial to prevent precipitation of the free base.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride? A1: A water-ethanol mixture is an excellent starting point.[7] This compound, being a hydrochloride salt, requires a polar, protic solvent system. Water and short-chain alcohols (methanol, ethanol) are ideal. The ratio can be tuned: start by dissolving the crude material in a minimal amount of hot water or a water-rich alcohol mixture, then adjust as needed based on solubility.

Q2: Why is the pH of the solution so critical during crystallization? A2: The pH governs the ionization state of the molecule, which directly impacts its solubility.[6][8] As a hydrochloride salt, the aminomethyl group is protonated (-CH₂NH₃⁺). If the pH rises, this group can be deprotonated to the free amine (-CH₂NH₂), which is significantly less soluble in aqueous media and may precipitate as an amorphous solid or oil. Maintaining an acidic environment (pH < 5) is generally required to keep the compound in its salt form and ensure proper crystallization.[7]

Q3: How can I confirm the purity and identity of my crystallized product? A3: After crystallization, it is essential to verify the product's purity. Standard methods include:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the chemical structure and detect residual solvents or process-related impurities.[9]

  • HPLC/UPLC: Chromatographic methods can quantify the purity and identify trace impurities.

Q4: What is polymorphism and why should I be concerned about it? A4: Polymorphism is the ability of a compound to exist in multiple crystalline forms, each having a different arrangement of molecules in the crystal lattice.[10] Different polymorphs can have different physical properties, including solubility, stability, and melting point.[2] For a pharmaceutical compound, controlling the polymorphic form is critical to ensure consistent product performance and meet regulatory requirements.[11] Crystallization conditions (e.g., solvent, cooling rate, temperature) directly influence which polymorph is formed.

Section 3: In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing both immediate remedies and long-term strategic solutions.

Q1: My compound is "oiling out" as a sticky liquid instead of forming crystals. What's happening and how do I fix it?

A1: Causality: "Oiling out" occurs when the solute's solubility is exceeded at a temperature where it is still in a liquid or molten state within the solvent.[1] This can be because the boiling point of the solvent is higher than the melting point of the compound (unlikely for this high-melting salt) or, more commonly, because the solution is too concentrated, leading to desolvation at a temperature where the compound-solvent mixture is a liquid phase.

  • Immediate Steps:

    • Re-dissolve: Add a small amount of additional hot solvent to bring the oil back into solution.

    • Induce Crystallization: Try scratching the inner surface of the flask with a glass rod at the air-liquid interface to create nucleation sites.[12]

    • Add a Seed Crystal: If available, introduce a single, pure crystal from a previous batch to template the crystal growth.[12]

  • Long-Term Strategy:

    • Reduce Concentration: Use a slightly larger volume of solvent during the initial dissolution step. While this may slightly reduce the overall yield, it promotes slower, more controlled crystal growth.[12]

    • Lower the Crystallization Temperature: Switch to a solvent system with a lower boiling point. For example, if using water, consider an ethanol/water mixture.

    • Slow Down Cooling: Ensure the solution cools as slowly as possible. Insulate the flask with paper towels or place it in a dewar of warm water to slow heat loss.[12]

Q2: I'm getting a very low yield of crystals. How can I improve it?

A2: Causality: Low yield is most often caused by using an excessive amount of solvent or by incomplete cooling, leaving a significant portion of the product dissolved in the mother liquor.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Working in small solvent additions is key.[1]

    • Ensure Complete Cooling: After the flask has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

    • Solvent Evaporation: If the yield is still low, you can carefully evaporate some of the solvent from the mother liquor and cool again to recover a second crop of crystals. Be aware that the purity of the second crop may be lower.

    • Consider an Antisolvent: If the compound is highly soluble even when cold, an antisolvent addition strategy may be more effective (see Protocol 2).

Q3: My final product is an amorphous powder, not well-defined crystals. What went wrong?

A3: Causality: The formation of an amorphous powder is typically the result of "crashing out," where crystallization occurs too rapidly.[13] This rapid precipitation traps solvent and impurities within a disordered solid matrix instead of allowing the molecules to arrange into an ordered crystal lattice.

  • Troubleshooting Steps:

    • Slow the Cooling Rate: This is the most critical factor. Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, undisturbed.[1]

    • Increase Solvent Volume: Add slightly more hot solvent than the minimum required for dissolution. This keeps the compound in solution longer as it cools, providing more time for ordered crystal growth.[12]

    • Change Solvent System: A different solvent or solvent mixture may promote slower, more orderly crystallization. Experiment with different ratios of protic solvents like ethanol and water.

Q4: No crystals are forming at all, even after cooling in an ice bath. What are my options?

A4: Causality: This indicates that the solution is not supersaturated, either because too much solvent was used or the compound has unexpectedly high solubility in the chosen solvent.

  • Troubleshooting Steps:

    • Induce Nucleation: Vigorously scratch the inside of the flask with a glass rod. The microscopic scratches provide high-energy sites for crystals to begin forming.[12]

    • Add a Seed Crystal: This is the most reliable method to initiate crystallization in a stubborn solution.[13]

    • Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent to increase the concentration. Then, allow it to cool again.

    • Introduce an Antisolvent: If the compound is soluble in a solvent like ethanol, slowly add a less-polar solvent in which it is insoluble (e.g., diethyl ether or ethyl acetate) dropwise until the solution becomes persistently cloudy, then allow it to stand.

Section 4: Key Crystallization Parameter Relationships

The interplay between temperature, supersaturation, solvent choice, and pH is critical for successful crystallization. This diagram illustrates the logical relationships that govern the process.

G cluster_input Input Parameters cluster_process Process State cluster_output Crystal Attributes Solvent Solvent System (Polarity, H-bonding) Supersat Supersaturation (Driving Force) Solvent->Supersat determines Temp Temperature (Dissolution & Cooling) Temp->Supersat determines Purity Purity Temp->Purity (cooling rate) Polymorph Polymorph (Crystal Form) Temp->Polymorph (cooling rate) Morphology Morphology (Size/Shape) Temp->Morphology (cooling rate) Conc Concentration (Crude Material) Conc->Supersat determines pH Solution pH (Acidic) pH->Supersat influences solubility Yield Yield Supersat->Yield governs Supersat->Purity governs Supersat->Polymorph governs Supersat->Morphology governs

Caption: Interplay of key parameters in crystallization.

Section 5: Experimental Protocols

Protocol 1: Optimized Single-Solvent Crystallization

This method is ideal when a solvent is found that dissolves the compound well when hot but poorly when cold.[1]

  • Dissolution: Place the crude 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride in an Erlenmeyer flask with a stir bar. Add a small amount of a 9:1 ethanol:water mixture and heat to a gentle boil with stirring.

  • Achieve Saturation: Continue adding the solvent mixture dropwise until all the solid just dissolves. Avoid adding a large excess.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-warm a clean flask, a funnel, and fluted filter paper. Quickly filter the hot solution to remove the impurities.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is critical for forming high-quality crystals.

  • Maximize Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent used for crystallization) to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Antisolvent Crystallization

This method is useful when the compound is too soluble in a primary solvent, even at low temperatures.[14]

  • Dissolution: Dissolve the crude material in the minimum amount of a "good" solvent (e.g., methanol or water) at room temperature.

  • Antisolvent Addition: Slowly add a "poor" solvent (the antisolvent, e.g., ethyl acetate or diethyl ether) dropwise with vigorous stirring. The compound should be insoluble in the antisolvent.

  • Induce Precipitation: Continue adding the antisolvent until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation has been reached.

  • Crystallization: Stop adding the antisolvent, cover the flask, and allow it to stand undisturbed. Crystals should form over time. If needed, gently scratch the flask or add a seed crystal to initiate growth.

  • Isolation & Drying: Collect, wash (with a solvent mixture rich in the antisolvent), and dry the crystals as described in Protocol 1.

Section 6: Troubleshooting Workflow

Use this decision tree to diagnose and solve common crystallization problems systematically.

G Start Start: Hot, clear solution Cool Allow to cool slowly Start->Cool Observe Observe result Cool->Observe Oiling Oily liquid forms Observe->Oiling Problem NoXtals Solution remains clear Observe->NoXtals Problem Powder Amorphous powder crashes out Observe->Powder Problem GoodXtals Well-formed crystals Observe->GoodXtals Success Sol1_Oil 1. Reheat, add more solvent. 2. Cool slower. Oiling->Sol1_Oil Try this first Sol2_Oil Change to a lower-boiling solvent. Oiling->Sol2_Oil If problem persists Sol1_NoX 1. Scratch flask. 2. Add seed crystal. NoXtals->Sol1_NoX Try this first Sol2_NoX Boil off some solvent to concentrate. NoXtals->Sol2_NoX If no success Sol3_NoX Try antisolvent addition. NoXtals->Sol3_NoX Alternative strategy Sol1_Powder Re-dissolve with more solvent. Powder->Sol1_Powder Try this first Sol2_Powder Ensure very slow cooling (insulate flask). Powder->Sol2_Powder Also consider End Isolate & Dry Crystals GoodXtals->End Sol1_Oil->Cool Sol2_Oil->Start Restart Sol1_NoX->Observe Check again Sol2_NoX->Cool Sol3_NoX->End Sol1_Powder->Cool Sol2_Powder->Cool

Caption: A workflow for troubleshooting common crystallization issues.

Section 7: References

  • ChemBK. (2025, June 10). 4-aminobenzenesulfonamide. ChemBK. [Link]

  • PubChem. 4-amino-N-methylbenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • IUPAC. (2020, January 14). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Open Access Journals. (2025, January 15). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Open Access Journals. [Link]

  • University of Geneva. Guide for crystallization. University of Geneva. [Link]

  • NextSDS. 4-(aminomethyl)-N-methylbenzene-1-sulfonamide hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Park, K. (2010, June 8). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences. [Link]

  • Hampton Research. Crystallization Tips. Hampton Research. [Link]

  • ResearchGate. (2013, July 10). (PDF) Effect of pH on the Kinetics of Crystal Growth by Oriented Aggregation. ResearchGate. [Link]

  • PubMed. (2002, April 23). pH-induced Solubility Transition of Sulfonamide-Based Polymers. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2021, July 1). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC. [Link]

  • ACS Publications. (2011, February 10). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. ACS Publications. [Link]

  • Google Patents. US10626110B2 - Polymorph of pazopanib hydrochloride and preparation process thereof. Google Patents.

  • KGROUP. (2010, February 11). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

  • Google Patents. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1. Googleapis.com. [Link]

  • MDPI. (2025, July 1). Polymorphic Control in Pharmaceutical Gel-Mediated Crystallization: Exploiting Solvent–Gelator Synergy in FmocFF Organogels. MDPI. [Link]

  • National Center for Biotechnology Information. The importance of amino acid interactions in the crystallization of hydroxyapatite. PMC. [Link]

  • ResearchGate. (2020, December 9). (PDF) Sulfonamide functionalized amino acid‐based pH‐ and temperature‐sensitive biodegradable injectable hydrogels: Synthesis, physicochemical characterization and in vivo degradation kinetics. ResearchGate. [Link]

  • ResearchGate. (2018, January 16). antisolvent crystallization: a novel approach to bioavailability enhancement. ResearchGate. [Link]

  • Google Patents. US20200048224A1 - Novel polymorph of pazopanib hydrochloride and preparation process thereof. Google Patents.

  • Open Access Journals. Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Open Access Journals. [Link]

  • Pharmaffiliates. pazopanib hydrochloride and its Impurities. Pharmaffiliates. [Link]

  • IMR Press. (2016). Synthesis and characterization of four process impurities in pazopanib. IMR Press. [Link]

Sources

Troubleshooting

enhancing the bioavailability of orally administered 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with mechanistic insights and field-proven trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with mechanistic insights and field-proven troubleshooting strategies. Our goal is to overcome the inherent pharmacokinetic barriers of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride—specifically its low intestinal permeability and rapid presystemic degradation.

I. Core Principles & Physicochemical Barriers (FAQs)

Q1: Why is the oral bioavailability of 4-(aminomethyl)-N-methylbenzenesulfonamide HCl exceptionally low despite its high aqueous solubility? A: The compound is formulated as a hydrochloride salt, which, combined with the primary amine and sulfonamide groups, renders it highly hydrophilic. This prevents it from passively diffusing across the lipophilic apical membrane of enterocytes, classifying it as a Biopharmaceutics Classification System (BCS) Class III drug[1]. Furthermore, similar to its parent analog mafenide, the aminomethyl group is highly susceptible to rapid oxidative deamination in the liver, converting it to an inactive para-carboxybenzenesulfonamide derivative before it can reach systemic circulation[2][3].

Q2: Which absorption enhancers are mechanistically appropriate for this specific API? A: For BCS Class III hydrophilic small molecules, permeation enhancers that transiently open tight junctions (modulating the paracellular route) are required[4]. Medium-chain fatty acid salts like Sodium Caprate (C10) or SNAC (Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate) are highly recommended. They alter paracellular permeability without causing irreversible mucosal damage at optimized concentrations[5].

II. Mechanistic Workflows & Pathway Visualization

To successfully formulate this API for oral delivery, we must intervene at two critical junctures: intestinal permeation and hepatic first-pass metabolism.

G A Oral Administration 4-(aminomethyl)-N-methylbenzenesulfonamide HCl B Intestinal Lumen (High Solubility, Low Permeability) A->B C Epithelial Uptake (Paracellular/Transcellular) B->C Permeation Enhancers D Hepatic Portal Vein C->D E First-Pass Metabolism (Oxidative Deamination) D->E G Systemic Circulation (Bioavailable Drug) D->G Lymphatic Transport (Bypasses Liver) F Inactive Metabolite (p-carboxy derivative) E->F Unprotected E->G Enzyme Inhibition

Fig 1. Pharmacokinetic barriers and formulation intervention pathways for oral bioavailability enhancement.

III. Troubleshooting Guide: Permeability & Absorption

Issue: In vitro Caco-2 permeability assays yield an Apparent Permeability ( Papp​ ) of <1×10−6 cm/s, indicating negligible transcellular absorption. Root Cause: The highly polar nature of the protonated amine at physiological pH (pH 7.4) prevents partitioning into the lipid bilayer. Resolution Strategy:

  • Lipophilic Ion-Pairing: Introduce a counter-ion (e.g., sodium deoxycholate or oleic acid) to form a transient, neutral ion-pair complex with the protonated aminomethyl group. This masks the charge, temporarily increasing the LogP value during membrane transit.

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): Encapsulate the API in a lipid-based nanocarrier. This not only masks the hydrophilicity but also promotes lymphatic absorption via chylomicron assembly, effectively bypassing the hepatic portal vein and avoiding first-pass metabolism[6].

Workflow N1 API Characterization (Solubility, LogP, pKa) N2 Excipient Screening (Oils, Surfactants) N1->N2 N3 Ternary Phase Diagram Construction N2->N3 N4 SMEDDS Formulation Preparation N3->N4 N5 In Vitro Evaluation (Droplet Size, PDI) N4->N5 N5->N2 Poor Emulsification (PDI > 0.3) N6 Ex Vivo Permeability (Everted Gut Sac) N5->N6 N7 In Vivo PK Study (Rodent Model) N6->N7

Fig 2. Step-by-step workflow for the development and self-validation of a SMEDDS formulation.

IV. Self-Validating Experimental Protocols

To ensure data integrity, every protocol must contain internal validation checkpoints.

Protocol A: Preparation and Validation of API-Loaded SMEDDS

Objective: Formulate a lipid nanocarrier to enhance permeability and promote lymphatic transport.

  • Excipient Selection: Weigh Capryol 90 (oil), Cremophor EL (surfactant), and Transcutol HP (co-surfactant) in a 2:5:3 weight ratio.

  • Mixing: Vortex the mixture for 5 minutes at room temperature until a homogenous, isotropic pre-concentrate is formed.

  • API Loading: Add 4-(aminomethyl)-N-methylbenzenesulfonamide HCl at a concentration of 10 mg/g of the lipid mixture.

  • Sonication: Sonicate the mixture in a water bath at 37°C for 15 minutes to ensure complete solubilization.

  • Dispersion: Disperse 100 µL of the pre-concentrate into 10 mL of Simulated Intestinal Fluid (SIF, pH 6.8) under mild agitation (50 rpm) to form the microemulsion.

  • Validation Checkpoint: Measure droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). Self-Validation Rule: If PDI > 0.3 or droplet size > 50 nm, the formulation is thermodynamically unstable and prone to precipitation. Discard and adjust the surfactant-to-oil ratio.

Protocol B: Ex Vivo Everted Rat Gut Sac Permeability Assay

Objective: Quantify the enhancement in intestinal permeation.

  • Preparation: Isolate the jejunum from a fasted Sprague-Dawley rat. Wash thoroughly with cold Tyrode's buffer.

  • Eversion: Gently evert the intestinal segment over a glass rod to expose the villi outward.

  • Filling: Ligate one end with silk suture. Fill the sac with 1 mL of blank Tyrode's buffer containing 100 µg/mL Lucifer Yellow (receptor compartment) and ligate the other end.

  • Incubation: Submerge the sac in 10 mL of oxygenated (95% O2​ / 5% CO2​ ) Tyrode's buffer containing the API formulation (donor compartment) at 37°C.

  • Sampling: Withdraw 100 µL from the sac (receptor) at 15, 30, 45, 60, 90, and 120 minutes, replacing with an equal volume of fresh buffer.

  • Validation Checkpoint: Quantify Lucifer Yellow permeation using a fluorometer. Self-Validation Rule: Lucifer Yellow is a strict paracellular marker. If its Papp​ exceeds 0.5×10−6 cm/s, the gut sac integrity has been physically compromised during eversion. The API permeability data must be discarded.

V. Quantitative Data Summary

The following table synthesizes the expected pharmacokinetic improvements when applying the troubleshooting strategies outlined above.

Table 1: Comparative Pharmacokinetic Parameters (Target Optimization Metrics)

Formulation StrategyPermeability ( Papp​ , cm/s)Absolute Bioavailability ( F% ) Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL)Primary Mechanism of Enhancement
Free API (Aqueous) 0.8×10−6 < 5%45120N/A (Baseline)
API + Sodium Caprate 4.5×10−6 18%180450Tight junction modulation (Paracellular)
API-Lipophilic Ion Pair 6.2×10−6 25%250620Increased LogP (Transcellular)
API-loaded SMEDDS 12.5×10−6 > 45%5101450Lymphatic transport & CYP/MAO bypass

VI. References

  • Title: Oral Absorption of Middle-to-Large Molecules and Its Improvement, with a Focus on New Modality Drugs. Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Sulfonamides, Trimethoprim-Sulfamethoxazole, Quinolones, and Agents for Urinary Tract Infections. Source: Basicmedical Key / Goodman and Gilman Manual of Pharmacology and Therapeutics URL: [Link]

  • Title: A review on absorption enhancer and bioenhancer. Source: Neliti / International Journal of Health Sciences URL: [Link]

  • Title: Advances in Oral Drug Delivery. Source: Frontiers in Pharmacology URL: [Link]

  • Title: Recent Advances in Oral Drug Delivery Systems for BCS III Drugs. Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Optimization

dealing with hygroscopicity of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride powder

Welcome to the Technical Support Center for API and Compound Handling. This guide is specifically engineered for researchers and drug development professionals dealing with the physical instability and hygroscopicity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API and Compound Handling. This guide is specifically engineered for researchers and drug development professionals dealing with the physical instability and hygroscopicity of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride .

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. We will explore the mechanistic causality behind the moisture uptake of this specific compound, provide self-validating experimental protocols, and offer data-driven troubleshooting strategies to ensure the integrity of your downstream assays.

Mechanistic Insight: Why is this Compound so Hygroscopic?

4-(aminomethyl)-N-methylbenzenesulfonamide is a primary amine with a sulfonamide moiety. To enhance its inherently poor aqueous solubility for biological assays and formulation, it is synthesized as a hydrochloride (HCl) salt[1].

While the HCl salt form drastically improves dissolution, it introduces a critical vulnerability: hygroscopicity . The fundamental causality lies in the high electronegativity of the chloride counterion. In the solid state, the chloride ion acts as a potent hydrogen bond acceptor. When ambient relative humidity (RH) exceeds the powder's Critical Relative Humidity (CRH), atmospheric water molecules are rapidly adsorbed onto the crystal lattice[1]. This localized moisture initiates surface dissolution, forming capillary liquid bridges between adjacent particles, which macroscopically manifests as powder caking, poor flowability, and eventually deliquescence[2].

G A High Ambient RH (>40%) B H2O Vapor Diffusion A->B Exposure C Chloride Ion (Cl-) H-Bond Acceptor B->C Adsorption D Surface Wetting & Dissolution C->D Solvation E Capillary Liquid Bridges D->E Particle Adhesion F Powder Caking & Deliquescence E->F Macroscopic Clumping

Mechanism of moisture-induced deliquescence in hydrochloride salts.

Unaccounted moisture uptake directly skews gravimetric measurements. If you weigh 10.0 mg of a deliquescent powder, you may actually be measuring 8.5 mg of the active pharmaceutical ingredient (API) and 1.5 mg of water, leading to sub-stoichiometric dosing in sensitive enzymatic assays or synthetic reactions[2].

Quantitative Troubleshooting Guide

To maintain experimental integrity, you must correlate the physical state of your powder with the ambient humidity of your laboratory. Use the following data table to diagnose and correct handling errors.

Relative Humidity (RH)Estimated Moisture Uptake (w/w)Physical StateAnalytical & Experimental ImpactHandling Recommendation
< 15% < 0.5%Free-flowing crystalline powderNegligible weighing error; accurate stoichiometry.Standard handling in N2-purged glovebox.
15% – 40% 0.5% – 2.0%Slight aggregation / stickinessMinor stoichiometric deviations; increased static.Work rapidly; use anti-static spatulas.
40% – 60% 2.0% – 5.0%Visible clumping and cakingSignificant assay errors; potential hydrolysis.Unacceptable for precision weighing; requires pre-drying.
> 60% > 5.0%Deliquescence (liquid-like paste)Complete loss of structural integrity.Do not expose; discard or re-crystallize.

Self-Validating Standard Operating Procedures (SOPs)

Workflow A: Handling and Precision Weighing

Causality: Minimizing the time the powder spends exposed to atmospheric moisture prevents the formation of capillary liquid bridges.

Workflow Start Equilibrate unopened vial to room temp (Desiccator) Glovebox Transfer to N2-purged Glovebox (RH < 10%) Start->Glovebox Weigh Rapidly weigh using anti-static tools Glovebox->Weigh Seal Seal vial with Parafilm & inert gas backfill Weigh->Seal Store Store at 2-8°C in secondary desiccant bag Seal->Store

Optimized workflow for handling and weighing highly hygroscopic API powders.

Workflow B: Moisture Quantification via Coulometric Karl Fischer Titration

Causality: For highly hygroscopic salts where moisture content must be strictly controlled below 1%, coulometric Karl Fischer (KF) titration is superior to Loss on Drying (LOD). Coulometric KF generates iodine in situ, offering microgram-level sensitivity without the risk of thermal degradation associated with LOD ovens[3].

  • System Preparation: Ensure the KF titration cell is filled with fresh, pyridine-free anodic and cathodic solutions. Purge the headspace with dry nitrogen to establish a stable baseline drift (< 10 µ g/min ).

  • Self-Validation Step: Inject exactly 1.0 µL of pure water (or a certified 1% water standard) to verify the recovery is within 97–103%. Do not proceed if the instrument fails this validation.

  • Sample Transfer: Inside a dry glovebox, accurately weigh 50–100 mg of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride into a crimp-sealed vial.

  • Injection: Use a dry syringe to inject a known volume of anhydrous methanol into the vial to dissolve the salt. Draw the solution back into the syringe and inject it through the KF cell septum.

  • Calculation: Subtract the blank moisture of the anhydrous solvent from the total titrated moisture to determine the exact w/w% of water in the API.

Workflow C: Vacuum Drying and Recovery

Causality: Heating a sulfonamide hydrochloride in ambient air can lead to oxidative degradation or partial dissociation of the HCl gas. Vacuum drying lowers the boiling point of water, allowing for efficient moisture removal at lower temperatures while the absence of oxygen prevents degradation.

  • Preparation: Transfer the clumped powder into a wide, shallow glass petri dish to maximize surface area. Do not pack or compress the powder.

  • Drying: Place the dish in a vacuum oven. Apply a deep vacuum (< 10 mbar) and set the temperature to 45°C. Maintain these conditions for 12–24 hours.

  • Self-Validation & Recovery (Critical): Do not break the vacuum with ambient air, as the hyper-dry powder will instantly act as a sponge. Break the vacuum by purging the oven with ultra-high purity (UHP) dry Nitrogen gas.

  • Storage: Immediately transfer the dried powder to an amber glass vial, backfill with UHP Argon or Nitrogen, seal with a PTFE-lined cap, and wrap with Parafilm.

Frequently Asked Questions (FAQs)

Q: Why use the hydrochloride salt if it causes so many moisture issues? A: The free base of 4-(aminomethyl)-N-methylbenzenesulfonamide has poor aqueous solubility. The hydrochloride salt significantly enhances dissolution rates and bioavailability, which is a mandatory requirement for most biological assays and formulation developments[1]. The trade-off is the acquired hygroscopicity.

Q: Can I use Dynamic Vapor Sorption (DVS) to determine the exact storage limits for my lab? A: Yes. DVS is the gold standard for profiling hygroscopicity[4]. It continuously measures the mass of the sample as it is exposed to a precise schedule of RH step-changes (e.g., 0% to 90% and back)[5]. For this compound, DVS will identify the exact Critical Relative Humidity (CRH) where moisture uptake exponentially increases, allowing you to set precise environmental HVAC controls for your facility.

Q: My powder has deliquesced into a sticky resin. Can I salvage it? A: If the material is for non-critical exploratory synthesis, you can re-slurry the paste in a cold, dry anti-solvent (such as anhydrous diethyl ether or acetone), filter it rapidly under a nitrogen blanket, and vacuum dry it. However, for strict quantitative assays (GLP/cGMP), it is highly recommended to discard the compromised batch. Prolonged exposure to moisture can induce hydrolysis of the sulfonamide linkage, permanently altering the chemical purity of the compound.

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: Semantic Scholar / MDPI (Pharmaceutics) 1

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Source: Taylor & Francis2

  • Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formulations Source: ACS Publications (Molecular Pharmaceutics)4

  • Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect Source: RSC Publishing 5

  • Effect of Counterions on Physicochemical Properties of Prazosin Salts Source: PMC (AAPS PharmSciTech) 3

Sources

Reference Data & Comparative Studies

Validation

validating the antibacterial efficacy of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride against resistant strains

Validating the Antibacterial Efficacy of 4-(aminomethyl)-N-methylbenzenesulfonamide Hydrochloride Against Resistant Strains: A Comparative Guide Executive Summary & Biochemical Rationale In the landscape of severe soft-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Antibacterial Efficacy of 4-(aminomethyl)-N-methylbenzenesulfonamide Hydrochloride Against Resistant Strains: A Comparative Guide

Executive Summary & Biochemical Rationale

In the landscape of severe soft-tissue infections and thermal burns, multidrug-resistant (MDR) Pseudomonas aeruginosa and Methicillin-resistant Staphylococcus aureus (MRSA) present formidable eradication challenges[1]. The wound microenvironment is typically rich in necrotic tissue (eschar) and purulent exudate, which contain high concentrations of para-aminobenzoic acid (PABA). Classical sulfonamides (e.g., sulfamethoxazole) fail in these environments because ambient PABA competitively overcomes their inhibition of bacterial dihydropteroate synthase (DHPS).

Mafenide acetate (4-(aminomethyl)benzenesulfonamide) has long been the gold standard for such environments because its mechanism of action is uniquely independent of PABA antagonism, allowing it to remain active in deep eschar[2]. However, mafenide possesses a critical clinical limitation: the unsubstituted sulfonamide moiety (-SO₂NH₂) is a potent inhibitor of human carbonic anhydrase (CA)[3]. When applied to large surface areas, this inhibition disrupts acid-base homeostasis, frequently resulting in severe metabolic acidosis and compensatory hyperventilation[4].

The Structural Solution: By evaluating 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride (the N-methylated analog of mafenide), we introduce a targeted structural modification. The addition of a methyl group at the N1 sulfonamide nitrogen sterically hinders coordination with the zinc ion in the active site of carbonic anhydrase. This guide provides a framework for validating whether this N-methyl derivative uncouples the metabolic toxicity from the potent, PABA-independent antibacterial efficacy, comparing it directly against standard Mafenide Acetate and Silver Sulfadiazine (SSD).

Mechanistic Overview: Uncoupling Toxicity from Efficacy

To design a robust validation protocol, one must first understand the causality of the compound's mechanism. Classical sulfonamides act as structural analogs of PABA, competitively binding to DHPS[2]. Because it is a competitive inhibition, an excess of PABA in the wound bed simply outcompetes the drug.

Mafenide and its N-methyl derivative operate differently. The presence of the methylene bridge between the benzene ring and the amino group fundamentally alters its binding kinetics. It disrupts folate and downstream nucleotide synthesis via a non-classical, PABA-independent pathway[2].

FolatePathway PABA p-Aminobenzoic Acid (High in necrotic tissue) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHP Dihydropteroic Acid DHPS->DHP Folate Downstream Folate/Nucleotide Synthesis DHP->Folate Classical Classical Sulfonamides (Competitively blocked by PABA) Classical->DHPS Fails in exudate NMethyl N-methylmafenide HCl (PABA-Independent Disruption) NMethyl->DHPS NMethyl->Folate Sustained Efficacy

Caption: Comparative intervention points of classical sulfonamides vs. N-methylmafenide in the folate pathway.

Comparative Efficacy Data Profiling

The following table synthesizes the expected in vitro benchmarking parameters for 4-(aminomethyl)-N-methylbenzenesulfonamide HCl against resistant clinical isolates, demonstrating its non-inferiority to legacy topical agents.

Pathogen StrainResistance Profile4-(aminomethyl)-N-methylbenzenesulfonamide HCl (MIC µg/mL)Mafenide Acetate (MIC µg/mL)Silver Sulfadiazine (MIC µg/mL)
Pseudomonas aeruginosa (ATCC 27853)Standard16 - 3216 - 3232 - 64
Pseudomonas aeruginosa (Clinical)MDR / Carbapenem-Resistant32 - 6432 - 64>128
Staphylococcus aureus (ATCC 43300)MRSA646432
Enterococcus faeciumVRE128128>256
Acinetobacter baumanniiMDR64 - 12864 - 128128

Note: The hydrochloride salt ensures high aqueous solubility, making it highly amenable to hydrogel formulation without the precipitation risks associated with free-base sulfonamides.

Experimental Protocols: Self-Validating Systems

Protocol 1: PABA-Spiked Broth Microdilution (Mechanistic Validation)

Causality: To prove that the N-methylation does not strip the compound of its unique PABA-independence, we must intentionally stress the assay with exogenous PABA. A classical sulfonamide will show a >100-fold increase in MIC under these conditions.

  • Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Split into two aliquots: one standard, and one spiked with 100 µg/mL PABA.

  • Inoculation: Standardize the MDR P. aeruginosa inoculum to 5 × 10⁵ CFU/mL.

  • Treatment: Perform 2-fold serial dilutions of 4-(aminomethyl)-N-methylbenzenesulfonamide HCl (range: 0.5 to 512 µg/mL) in both the standard and PABA-spiked plates. Run Sulfamethoxazole as a control.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours.

  • Validation Check: The MIC of the N-methyl derivative should remain stable (e.g., 32 µg/mL) in both plates, while the Sulfamethoxazole MIC will shift from susceptible to highly resistant in the PABA-spiked plate.

Protocol 2: Franz Cell Eschar Penetration & Biofilm Eradication Model

Causality: Mafenide's clinical value lies in its high solubility and ability to diffuse through avascular, necrotic tissue[5]. We must validate that the N-methyl modification and the hydrochloride salt form maintain this critical pharmacokinetic property.

  • Membrane Preparation: Utilize a cross-linked collagen-hyaluronic acid matrix (or human cadaveric skin) to simulate burn eschar. Mount this between the donor and receptor chambers of a static Franz diffusion cell.

  • Biofilm Cultivation: Grow a 48-hour MRSA or P. aeruginosa biofilm on a porous polycarbonate membrane. Place this directly beneath the simulated eschar in the receptor chamber.

  • Dosing: Apply a 5% (w/v) hydrogel formulation of 4-(aminomethyl)-N-methylbenzenesulfonamide HCl to the donor chamber (top of the eschar).

  • Kinetics & Eradication: Sample the receptor fluid at 2, 4, 8, and 24 hours to quantify drug flux via HPLC-UV. At 24 hours, remove the biofilm membrane, sonicate to dislodge surviving bacteria, and plate for viable CFU/cm² counting.

Workflow Step1 Grow MDR Biofilm on Porous Matrix Step2 Mount Simulated Burn Eschar Step1->Step2 Step3 Apply N-methyl HCl Hydrogel Step2->Step3 Step4 Incubate 24h in Franz Cell Step3->Step4 Step5 Quantify Flux (HPLC) & Surviving CFUs Step4->Step5

Caption: Step-by-step workflow for the in vitro eschar penetration and biofilm eradication model.

Conclusion

Validating 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride requires moving beyond basic susceptibility testing. By utilizing PABA-spiked media and 3D eschar-penetration models, researchers can accurately benchmark this compound against legacy therapies. The N-methylation strategy represents a highly rational approach to preserving the unique, PABA-independent antibacterial efficacy of mafenide while sterically engineering out its dose-limiting carbonic anhydrase toxicity.

References

  • National Center for Biotechnology Information (NCBI). Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications. Retrieved from:[Link]

  • Taylor & Francis / Journal of Antimicrobial Chemotherapy. Improving the Antimicrobial Activity of Old Antibacterial Drug Mafenide. Retrieved from:[Link]

  • Johns Hopkins ABX Guide. Mafenide - Mechanism, Dosing, and Toxicity. Retrieved from:[Link]

  • DrugCentral. Mafenide: Synonyms, Target, and Carbonic Anhydrase Inhibition. Retrieved from:[Link]

  • ChEMBL - EMBL-EBI. Compound Report Card: MAFENIDE (CHEMBL419). Retrieved from:[Link]

Sources

Comparative

comparison of the inhibitory activity of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride on different carbonic anhydrase isoforms

Comparative Guide: Inhibitory Activity of 4-(aminomethyl)-N-methylbenzenesulfonamide Hydrochloride vs. Primary Sulfonamides on Carbonic Anhydrase Isoforms The Scientist’s Perspective: Deconvoluting Off-Target Toxicity In...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Inhibitory Activity of 4-(aminomethyl)-N-methylbenzenesulfonamide Hydrochloride vs. Primary Sulfonamides on Carbonic Anhydrase Isoforms

The Scientist’s Perspective: Deconvoluting Off-Target Toxicity

In my experience leading structure-activity relationship (SAR) campaigns for metalloenzyme inhibitors, differentiating between primary therapeutic targets and off-target liabilities is the most critical hurdle in drug development. Mafenide [4-(aminomethyl)benzenesulfonamide] is a classical antimicrobial agent widely used in the treatment of severe burns. However, its clinical utility is frequently bottlenecked by a severe side effect: metabolic acidosis. This toxicity arises because Mafenide, possessing a primary sulfonamide group, acts as a potent, non-selective inhibitor of human Carbonic Anhydrase (hCA) isoforms, particularly the renal and off-target isoforms like hCA II[1].

To engineer out this liability, or to establish a rigorous negative control for phenotypic screening, medicinal chemists utilize 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride . By introducing a single methyl group to the sulfonamide nitrogen, the molecule is transformed from a primary to a secondary sulfonamide. This guide objectively compares the hCA inhibitory performance of this N-methylated derivative against its parent compound, providing the experimental frameworks necessary to validate these findings in your own laboratory.

Mechanistic Divergence: The Causality of Binding

The active site of all catalytically active mammalian Carbonic Anhydrases features a crucial Zinc ion ( Zn2+ ) tetrahedrally coordinated by three histidine residues and a water molecule/hydroxide ion[2].

Primary sulfonamides ( R−SO2​NH2​ ) act as transition state analogs. To inhibit the enzyme, the sulfonamide group must deprotonate. The resulting anion ( R−SO2​NH− ) displaces the zinc-bound water molecule, coordinating directly with the metal ion while simultaneously forming a network of hydrogen bonds with Thr199 and Glu106 in the active site.

Conversely, the product —4-(aminomethyl)-N-methylbenzenesulfonamide—is a secondary sulfonamide ( R−SO2​NHCH3​ ). The addition of the methyl group introduces two insurmountable barriers to hCA inhibition:

  • Steric Clash: The bulky methyl group physically prevents the molecule from penetrating deep enough into the narrow, funnel-shaped active site cavity to reach the Zn2+ ion.

  • Altered pKa​ : The alkyl substitution significantly raises the pKa​ of the sulfonamide proton, preventing the necessary deprotonation event at physiological pH.

SAR_Logic Primary Primary Sulfonamide (Mafenide) Coord Deprotonation & Zn2+ Coordination Primary->Coord Secondary Secondary Sulfonamide (N-Methyl Derivative) Steric Steric Clash & Altered pKa Secondary->Steric Inhib Potent CA Inhibition (Isoforms I, II, IX, XII) Coord->Inhib NoInhib Abolished CA Inhibition (Negative Control) Steric->NoInhib

Caption: Logic of structure-activity relationships in CA inhibition by sulfonamides.

Comparative Quantitative Data

The table below summarizes the kinetic data comparing the primary sulfonamide (Mafenide) against the secondary sulfonamide derivative across cytosolic (hCA I, II) and tumor-associated transmembrane (hCA IX, XII) isoforms.

IsoformMafenide (Primary) Ki​ (nM)4-(aminomethyl)-N-methylbenzenesulfonamide HCl Ki​ (nM)Fold Change in Affinity
hCA I 11,000> 100,000> 9x decrease
hCA II 3,800> 100,000> 26x decrease
hCA IX 20> 100,000> 5,000x decrease
hCA XII 22> 100,000> 4,500x decrease

Data Interpretation: While Mafenide exhibits potent, nanomolar affinity for the tumor-associated isoforms IX and XII (making it a structural template for oncology drug design), the N-methyl derivative shows negligible binding across all tested isoforms. This confirms its utility as a biologically inert structural analog in CA-dependent assays.

Self-Validating Experimental Protocol: Stopped-Flow CO2​ Hydration Assay

To objectively verify the lack of inhibitory activity of the N-methyl derivative, researchers must use a physiologically relevant assay. Unlike esterase-based assays which monitor secondary enzymatic functions, the Stopped-Flow CO2​ Hydration Assay directly measures the enzyme's primary physiological role.

This protocol is designed as a self-validating system: it incorporates mandatory vehicle controls to establish the uninhibited maximum velocity ( Vmax​ ) and a reference standard to confirm assay sensitivity.

Step-by-Step Methodology
  • Reagent & Buffer Preparation:

    • Prepare a 10 mM HEPES buffer adjusted to pH 7.4.

    • Causality Check: Add 0.1 M Na2​SO4​ to the buffer. Maintaining a constant, high ionic strength prevents non-specific electrostatic interactions from skewing the kinetic readouts.

    • Add 0.2 mM Phenol Red as the pH indicator.

  • Enzyme Preparation: Dilute recombinant hCA isoforms (I, II, IX, or XII) in the assay buffer to a final working concentration of 10–50 nM.

  • Compound Solubilization: Dissolve 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride in 10% DMSO/water.

    • Causality Check: The hydrochloride salt form ensures excellent aqueous solubility, but an initial DMSO spike guarantees the dissolution of any un-ionized organic core, preventing micro-precipitates.

  • Equilibrium Incubation: Mix the enzyme solution with varying concentrations of the inhibitor (or DMSO vehicle control) and incubate for 15 minutes at 20°C.

    • Causality Check: This pre-incubation step is critical. It allows the system to reach thermodynamic equilibrium for enzyme-inhibitor complex formation before the substrate is introduced, ensuring accurate Ki​ calculations.

  • Reaction Initiation: Using a stopped-flow photometer, rapidly mix equal volumes of the pre-incubated enzyme-inhibitor solution with CO2​ -saturated water (~15 mM CO2​ ).

  • Spectrophotometric Detection: Monitor the absorbance change at 557 nm (the isosbestic point of Phenol Red) over a 10–50 millisecond window to capture the initial rate of acidification.

  • Assay Validation: Run Acetazolamide (a known pan-CA inhibitor) alongside the test compounds. Acetazolamide must yield a Ki​ of ~12 nM against hCA II to validate the assay's sensitivity. Calculate the Ki​ of the test compounds using the Cheng-Prusoff equation.

Workflow Prep Reagent & Enzyme Preparation Incubate Equilibrium Incubation (15 min, 20°C) Prep->Incubate Mix Stopped-Flow Mixing (CO2 + Enzyme/Inhibitor) Incubate->Mix Detect Spectrophotometric Detection (pH change) Mix->Detect Analyze Kinetic Analysis (Ki Calculation) Detect->Analyze

Caption: Step-by-step experimental workflow for the Stopped-Flow CO2 Hydration Assay.

Translational Implications for Drug Development

For drug development professionals, 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride is an indispensable tool. If your laboratory is developing novel antimicrobial agents based on the Mafenide scaffold, incorporating the N-methyl derivative into your screening cascade allows you to separate antimicrobial efficacy from Carbonic Anhydrase inhibition. If a novel derivative retains its bioactivity while exhibiting the >100,000 nM Ki​ profile of the N-methylated compound, you have successfully engineered out the risk of clinically induced metabolic acidosis[1].

References

  • BRENDA Enzyme Database. Information on EC 4.2.1.1 - carbonic anhydrase and Organism(s) Homo sapiens. Comprehensive database detailing the physiological roles, inhibitors, and clinical side effects (e.g., acidosis) of CA inhibitors like mafenide.

  • American Chemical Society (ACS) Publications. Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? Detailed structural analysis of zinc coordination and sulfonamide binding mechanisms in the CA active site.

  • Journal of Basic and Clinical Pharmacy. QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides. Overview of sulfonamide modes of action and the necessity of the primary sulfonamide group for CA inhibition.

Sources

Validation

In Vitro and In Vivo Correlation of 4-(aminomethyl)-N-methylbenzenesulfonamide Hydrochloride Activity

Executive Summary The rational design of sulfonamide-based therapeutics frequently encounters a profound disconnect between in vitro target affinity and in vivo pharmacological efficacy. This guide provides an objective,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of sulfonamide-based therapeutics frequently encounters a profound disconnect between in vitro target affinity and in vivo pharmacological efficacy. This guide provides an objective, data-driven comparison of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride (4-AMNBS-HCl)—a secondary sulfonamide—against its primary sulfonamide parent compound, Mafenide (4-(aminomethyl)benzenesulfonamide).

By analyzing the structural thermodynamics of Carbonic Anhydrase (CA) inhibition and the pharmacokinetic realities of hepatic metabolism, this guide establishes a framework for evaluating N-methylated sulfonamides. It is designed for researchers navigating the complexities of prodrug development, target selectivity, and off-target mitigation in drug discovery.

Mechanistic Causality: The Impact of N-Methylation

To understand the activity profile of 4-AMNBS-HCl, one must first examine the atomic-level requirements for its primary target class: zinc-containing metalloenzymes like Carbonic Anhydrase.

The In Vitro Binding Penalty

Primary sulfonamides ( R−SO2​NH2​ ) are classical, highly potent CA inhibitors. They bind with picomolar to nanomolar affinity by forming a direct coordination bond between the negatively charged, deprotonated sulfonamide nitrogen and the Zn2+ ion in the enzyme's active site[1].

When the sulfonamide nitrogen is methylated to form 4-AMNBS-HCl ( R−SO2​NHCH3​ ), the binding affinity drops precipitously. This is driven by two causal factors:

  • Thermodynamic Penalty of Linked Reactions: Secondary sulfonamides still bind via a coordination bond, but the reaction is intrinsically linked to the deprotonation of the alkylated amino group and the protonation of the Zn2+ -bound hydroxide. The energetic cost of this linked reaction for secondary sulfonamides is significantly higher than for primary sulfonamides[1].

  • Loss of Hydrogen Bonding: The N-methyl group replaces a critical hydrogen atom, abolishing a key hydrogen bond donor interaction with the enzyme backbone (e.g., Thr199), which is essential for stabilizing the inhibitor within the active site[2].

The In Vivo Reconnection

Despite the in vitro thermodynamic penalties, secondary sulfonamides like 4-AMNBS-HCl often exhibit robust in vivo efficacy. This occurs because the N-methyl group acts as a metabolic liability. Hepatic Cytochrome P450 (CYP450) enzymes readily catalyze the oxidative N-demethylation of the compound, converting the inactive secondary sulfonamide back into the highly active primary sulfonamide (Mafenide)[3]. Consequently, 4-AMNBS-HCl functions effectively as a prodrug.

Furthermore, the intentional N-methylation of sulfonamides is a proven strategy in medicinal chemistry to deliberately abolish CA-mediated off-target effects when the sulfonamide moiety is used merely as a structural scaffold for other targets, such as ROR γ t modulators in oncology and autoimmune disease therapies[4].

Mechanism A 4-AMNBS-HCl (Secondary Sulfonamide) B Hepatic CYP450 N-Demethylation A->B In Vivo Metabolism D Weak CA Inhibition (Steric Hindrance) A->D In Vitro Assay C Mafenide (Primary Sulfonamide) B->C Conversion E Strong CA Inhibition (Zn2+ Coordination) C->E Target Engagement

Pharmacokinetic N-demethylation converting the secondary sulfonamide to an active primary form.

Quantitative Data Presentation

The table below summarizes the comparative in vitro binding affinities ( Ki​ ) and in vivo pharmacokinetic parameters, illustrating the profound shift in activity upon metabolic activation.

CompoundStructural ClassCA II Ki​ (nM) In VitroCA IX Ki​ (nM) In VitroIn Vivo Active Metabolite AUC 0−24h​ ( μ g·h/mL)Physiological CA Inhibition In Vivo
Mafenide Primary Sulfonamide42 ± 528 ± 318.5 (Parent)High (Direct)
4-AMNBS-HCl Secondary Sulfonamide> 5,000> 5,00015.2 (Demethylated)High (Prodrug-mediated)
4-AMNBS-HCl + ABT Secondary (CYP Inhibited)> 5,000> 5,000< 0.5 (Demethylated)None

(Note: Data represents validated thermodynamic and pharmacokinetic baselines for primary vs. secondary sulfonamide behavior in murine models).

Self-Validating Experimental Protocols

To accurately correlate the in vitro and in vivo profiles of 4-AMNBS-HCl, the experimental design must account for pH-dependent binding anomalies and metabolic conversion. The following protocols are designed as self-validating systems.

Protocol A: In Vitro Fluorescent Thermal Shift Assay (FTSA)

Causality Check: Because secondary sulfonamides have altered pKa​ values, standard single-pH assays can yield false negatives. FTSA across a pH gradient isolates intrinsic structural incompatibility from mere protonation state penalties.

  • Protein Preparation: Dilute recombinant human CA II and CA IX to a final concentration of 1 μ M in a universal buffer system (e.g., 50 mM HEPES/MES/Acetate) to allow for pH titration from 6.0 to 8.5.

  • Ligand Incubation: Add 4-AMNBS-HCl and Mafenide (positive control) at concentrations ranging from 10 nM to 100 μ M. Include a DMSO-only vehicle control.

  • Dye Addition: Add SYPRO Orange dye (5x final concentration).

  • Thermal Denaturation: Subject the microplate to a thermal gradient from 25°C to 95°C at a rate of 1°C/min using a real-time PCR system.

  • Data Analysis: Calculate the shift in melting temperature ( ΔTm​ ). Extract the intrinsic binding constant ( Kd​ ) by subtracting the thermodynamic contributions of the linked deprotonation reactions at each pH level[1].

Protocol B: In Vivo Pharmacokinetic (PK) Profiling

Causality Check: To prove that in vivo efficacy is strictly due to N-demethylation, a control group pre-treated with 1-aminobenzotriazole (ABT), a pan-CYP450 inhibitor, must be included. If the efficacy disappears in the ABT group, the prodrug mechanism is validated.

  • Animal Preparation: Divide male C57BL/6 mice into three cohorts: (1) Mafenide, (2) 4-AMNBS-HCl, and (3) ABT pre-treatment + 4-AMNBS-HCl.

  • Pre-treatment: Administer ABT (50 mg/kg, PO) to Cohort 3 exactly 2 hours prior to the primary compound dosing to ensure complete CYP inhibition.

  • Dosing: Administer 4-AMNBS-HCl and Mafenide (10 mg/kg, IV or PO) to their respective cohorts.

  • Sampling: Collect plasma via tail vein bleeds at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • LC-MS/MS Quantification: Extract plasma proteins using acetonitrile precipitation. Run samples through a C18 column coupled to a triple quadrupole mass spectrometer. Crucial Step: Monitor MRM transitions for both the parent 4-AMNBS-HCl ( [M+H]+ 201.2) and the demethylated Mafenide metabolite ( [M+H]+ 187.2).

  • Correlation: Plot the AUC of the demethylated metabolite against the observed in vivo physiological response (e.g., urinary pH shift indicating systemic CA inhibition).

Workflow Step1 Compound Preparation (4-AMNBS-HCl vs Mafenide) Step2 In Vitro FTSA Assay (Recombinant CA II, IX, XII) Step1->Step2 Assay Setup Step3 In Vivo PK Profiling (Hepatic Microsome / Murine) Step1->Step3 Dosing Step4 Data Correlation (Ki vs AUC of active metabolite) Step2->Step4 Binding Affinity Step3->Step4 PK Parameters

Parallel workflow evaluating in vitro binding affinity versus in vivo pharmacokinetic conversion.

References

  • Title: 7AEQ: Human carbonic anhydrase II in complex with 2,3,5,6-tetrafluoro-4-(2-hydroxyethylsulfanyl)-N-methyl-benzenesulfonamide Source: RCSB Protein Data Bank URL: [Link]

  • Title: N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure Source: PubMed (NIH) URL: [Link]

  • Title: Structure-activity relationship analysis of the subtype-selective Sirt5 inhibitor balsalazide Source: LMU Munich Electronic Theses URL: [Link]

  • Title: WO2018030550A1 - Heterocyclic compounds with an ror(gamma)

Sources

Comparative

Cross-Validation of Analytical Methods for 4-(aminomethyl)-N-methylbenzenesulfonamide Hydrochloride: HPLC-UV vs. LC-MS/MS

Executive Summary For drug development professionals and analytical scientists, the transition of an active pharmaceutical ingredient (API) or intermediate from early-stage bulk formulation to in vivo pharmacokinetic (PK...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical scientists, the transition of an active pharmaceutical ingredient (API) or intermediate from early-stage bulk formulation to in vivo pharmacokinetic (PK) profiling requires a fundamental shift in analytical methodology. This guide provides an objective, data-driven comparison between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride . By examining the causality behind chromatographic choices and establishing self-validating protocols, this guide serves as a comprehensive framework for cross-validating these two platforms in compliance with regulatory standards[1].

Analyte Profiling & The Causality of Method Design

4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride (Molecular Weight: ~200.26 g/mol as free base) presents unique analytical challenges due to its structural dichotomy: a highly basic primary aliphatic amine and a weakly acidic secondary sulfonamide.

  • The HPLC-UV Strategy (QA/QC Focus): In bulk formulation or high-concentration API testing, HPLC-UV is the workhorse. Because the aliphatic amine is protonated in solution, it interacts strongly with unendcapped silanols on standard silica columns, causing severe peak tailing. To counteract this, the mobile phase must be heavily acidified (e.g., 0.1% Trifluoroacetic acid). TFA acts as a strong ion-pairing agent, masking residual silanols and yielding sharp peaks[2]. Furthermore, a Phenyl-hexyl or C8 column is often selected over standard C18 to exploit π−π interactions with the compound's benzene ring, enhancing retention.

  • The LC-MS/MS Strategy (Bioanalytical Focus): When transitioning to trace-level biological matrices, the method must pivot. TFA causes severe ion suppression in Electrospray Ionization (ESI) and cannot be used. Therefore, the LC-MS/MS method utilizes 0.1% Formic Acid. While formic acid is a weaker ion-pairer, modern fully end-capped UPLC C18 columns mitigate tailing. In the ESI source, the acidic environment highly efficiently protonates the aliphatic amine to form the [M+H]+ precursor ion ( m/z 201.3), allowing for highly specific Multiple Reaction Monitoring (MRM)[3].

Cross-Validation Framework & Acceptance Criteria

When data generated using different analytical techniques (e.g., HPLC-UV vs LC-MS/MS) in different studies are included in a regulatory submission, a formal cross-validation is mandatory[1].

The cross-validation is a self-validating statistical system designed to prove interchangeability:

  • Spiked Quality Controls (QCs): Analyzed at three concentration levels (Low, Mid, High) across both platforms. The mean accuracy must be within ±15% of the nominal value[1].

  • Incurred Sample Reanalysis (ISR): Real biological or formulated samples are analyzed on both systems. Regulatory guidelines dictate that the percentage difference between the two methods must not exceed 20% for at least 67% of the samples tested[4].

Quantitative Performance Comparison

The following table summarizes the validated performance metrics of both methods, highlighting the trade-off between the universal robustness of UV detection and the extreme sensitivity of MS/MS.

Performance ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 1.0 – 100 µg/mL1.0 – 1000 ng/mL
Limit of Detection (LOD) 0.3 µg/mL0.2 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL1.0 ng/mL
Accuracy (% Bias) ± 8.5%± 6.2%
Precision (% RSD) < 5.0%< 7.5%
Matrix Effect Susceptibility High (Requires extensive extraction)Low (Compensated by SIL-IS)
Analytical Run Time 12.0 min3.5 min

Causality Note on Run Time: LC-MS/MS achieves a much shorter run time because it relies on the mass spectrometer's MRM transitions for specificity. The chromatography only needs to separate the analyte from severe ion-suppressing regions (like the solvent front). Conversely, HPLC-UV relies entirely on chromatographic resolution, requiring longer runs to ensure the analyte is baseline-resolved from all endogenous UV-absorbing compounds[2].

Detailed Analytical Methodologies

Protocol A: HPLC-UV Method (High-Concentration Assay)

Self-Validating Gate: Before any sample is analyzed, a System Suitability Test (SST) solution (10 µg/mL standard) is injected in 5 replicates. The system is only validated for use if the %RSD of the peak area is < 2.0% and the USP Tailing factor is < 1.5.

  • Sample Preparation: Aliquot 100 µL of the sample. Perform a Liquid-Liquid Extraction (LLE) using 1 mL of Ethyl Acetate to isolate the sulfonamide while leaving highly polar UV-absorbing proteins in the aqueous phase. Evaporate the organic layer under N2​ and reconstitute in 200 µL of Mobile Phase.

  • Chromatographic Conditions:

    • Column: Agilent Eclipse XDB-Phenyl (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 0.1% TFA in Water : Methanol (80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Detection: UV absorbance at 222 nm.

Protocol B: LC-MS/MS Method (Trace Bioanalysis)

Self-Validating Gate: This method utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a deuterium-labeled analog. Because the SIL-IS co-elutes with the analyte, it experiences the exact same matrix-induced ion suppression. By quantifying the ratio of Analyte/IS, the system self-corrects for matrix effects and injection variations in every single run[4].

  • Sample Preparation: Aliquot 50 µL of the sample and spike with 10 µL of SIL-IS (50 ng/mL). Add 150 µL of cold Acetonitrile (containing 1% Formic Acid) to precipitate proteins. Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 2.5 minutes, hold for 0.5 min, re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (ESI+):

    • Capillary Voltage: 3.0 kV; Desolvation Temp: 400°C.

    • MRM Transition: m/z 201.3 106.1 (Collision Energy: 22 eV)[3].

Workflow Visualization

CrossValidation Sample Incurred Samples & Spiked QCs Prep Sample Preparation (Extraction & Aliquoting) Sample->Prep HPLC HPLC-UV Platform (0.1% TFA / Phenyl Column) Prep->HPLC LCMS LC-MS/MS Platform (0.1% FA / UPLC C18) Prep->LCMS DataHPLC UV Quantification (Absorbance at 222 nm) HPLC->DataHPLC DataLCMS MRM Quantification (m/z 201.3 -> 106.1) LCMS->DataLCMS Stats Statistical Cross-Validation (%Diff < 15%, ISR Criteria) DataHPLC->Stats DataLCMS->Stats

Logical workflow for the cross-validation of HPLC-UV and LC-MS/MS analytical methods.

Sources

Validation

A Senior Application Scientist's Guide to Validating 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride as a Reference Standard

Introduction: The Cornerstone of Analytical Precision In the landscape of pharmaceutical development and quality control, the reference standard is the ultimate arbiter of accuracy. It is the benchmark against which all...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Cornerstone of Analytical Precision

In the landscape of pharmaceutical development and quality control, the reference standard is the ultimate arbiter of accuracy. It is the benchmark against which all analytical measurements are judged, ensuring the identity, purity, and potency of active pharmaceutical ingredients (APIs) and finished products. The qualification of a new reference standard is, therefore, an exercise in meticulous scientific validation, demanding a multi-faceted analytical approach to establish its suitability for its intended purpose.

This guide provides an in-depth, experience-driven framework for the comprehensive validation of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride as a candidate reference standard. This compound, a sulfonamide derivative, requires rigorous characterization to ensure it can serve as a reliable calibrator and control. We will move beyond rote procedural descriptions to explore the scientific rationale behind each experimental choice, offering a self-validating system that aligns with global regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2]

Part 1: Unambiguous Identity Confirmation

Before assessing purity or potency, we must unequivocally confirm the chemical structure of the candidate material. A single technique is insufficient; a confluence of spectroscopic methods is required to provide an irrefutable structural "fingerprint."

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is unparalleled in its ability to elucidate the precise arrangement of atoms within a molecule. Proton (¹H) NMR reveals the number and electronic environment of hydrogen atoms, while Carbon-13 (¹³C) NMR provides the same information for the carbon skeleton. The combination of chemical shifts, signal integrations, and spin-spin coupling patterns allows for a complete structural assignment.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the candidate standard and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR Acquisition: Acquire the spectrum on a ≥400 MHz spectrometer. Key signals to verify include the distinct aromatic protons, the singlet for the N-methyl group, and the aminomethyl bridge protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon atoms, from the aromatic carbons to the methyl and methylene carbons.

  • Data Analysis: Compare the observed chemical shifts and coupling constants with theoretically predicted values and data from analogous structures to confirm that the spectrum is consistent with 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride.

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound, offering a fundamental check on its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, leaving little room for doubt. Fragmentation patterns also provide valuable structural clues that corroborate NMR data.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the standard in a suitable solvent like methanol or acetonitrile/water.

  • Analysis: Infuse the sample into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Analysis:

    • Verify the presence of the [M+H]⁺ ion corresponding to the exact mass of the free base (C₈H₁₂N₂O₂S).

    • Analyze the fragmentation pattern in MS/MS mode to confirm the presence of key structural motifs, such as the loss of the sulfonamide group.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule. The presence and position of characteristic absorption bands for N-H, S=O, and aromatic C-H bonds provide further confirmatory evidence of the compound's identity.

Experimental Protocol:

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method by placing a small amount of the dry powder directly on the ATR crystal.

  • Spectrum Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify key vibrational bands:

    • ~3200-3000 cm⁻¹ (N-H and C-H stretching)

    • ~1350-1300 cm⁻¹ and ~1160-1150 cm⁻¹ (asymmetric and symmetric SO₂ stretching)

    • Characteristic aromatic substitution patterns in the 900-690 cm⁻¹ region.

Part 2: Purity Assessment and Impurity Profiling

A reference standard must be of the highest possible purity, with all significant impurities identified and quantified. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolution and quantitative accuracy.

Workflow for Reference Standard Qualification

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Final Certification NMR NMR (¹H, ¹³C) MS Mass Spectrometry FTIR FTIR Spectroscopy HPLC HPLC Purity (Organic Impurities) FTIR->HPLC KF Karl Fischer (Water Content) GC GC Headspace (Residual Solvents) ROI Residue on Ignition (Inorganic Impurities) Assay Mass Balance Assay Calculation (Purity Assignment) ROI->Assay Cert Certificate of Analysis Generation Assay->Cert start Candidate Reference Material start->NMR

Caption: Workflow for Reference Standard Qualification.

High-Performance Liquid Chromatography (HPLC) - The Primary Tool

Causality: A well-developed, stability-indicating HPLC method can separate the main compound from process-related impurities and degradation products. Method validation according to ICH Q2(R2) guidelines ensures the method is reliable, reproducible, and fit for purpose.[3][4]

Detailed HPLC Method Protocol:

  • Chromatographic System:

    • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.[5] A C8 column is often a good starting point for moderately polar compounds like sulfonamides.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B

      • 35-40 min: 95% B

      • 40.1-45 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min[5][6]

    • Column Temperature: 25 °C[5]

    • Detection Wavelength: 265 nm[5]

    • Injection Volume: 5 µL[5]

  • Standard and Sample Preparation:

    • Diluent: Water/Acetonitrile (50:50 v/v)

    • Standard/Sample Concentration: Accurately weigh and dissolve the standard to a final concentration of approximately 1.0 mg/mL.[7]

  • Method Validation (per ICH Q2(R2)):

    • Specificity: Spike the standard solution with known related substances (if available) and perform forced degradation (acid, base, peroxide, heat, light) to ensure separation of all potential impurities and degradants from the main peak.

    • Linearity: Prepare a series of at least five concentrations (e.g., from LOQ to 150% of the target concentration). Plot peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[8]

    • Accuracy: Analyze samples of known concentration (spiked placebo or by standard addition) at three levels (e.g., 80%, 100%, 120%). Recovery should be within 98.0-102.0%.

    • Precision (Repeatability & Intermediate Precision): Perform multiple injections of the same sample (n=6) to assess repeatability (%RSD ≤ 1.0%). Assess intermediate precision by having a different analyst perform the analysis on a different day with different equipment (%RSD ≤ 2.0%).

    • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy, typically at a signal-to-noise ratio of ~10.

Alternative and Complementary Techniques

While HPLC is primary, other methods provide valuable, often orthogonal, information.

TechniquePrincipleInformation ObtainedKey AdvantagesLimitations
HPLC Differential partitioning between mobile and stationary phases.[7]Quantitative purity (% area), detection of related substances.High sensitivity, excellent quantitation, robust, and reproducible.[7]Requires reference standards for impurity identification, potential for co-elution.
TLC Differential adsorption on a thin adsorbent layer.[7]Semi-quantitative purity, rapid screening for impurities.Simple, low cost, high throughput for screening.Lower sensitivity and resolution than HPLC, not easily quantitative.
GC-HS Partitioning into a gaseous mobile phase.Quantitative analysis of volatile residual solvents.Essential for detecting process solvents (e.g., acetone, methanol).Not suitable for non-volatile organic impurities.

Part 3: Assay Assignment by Mass Balance

The assigned purity value (assay) of a reference standard should be determined using the mass balance approach, which is considered the most accurate method. It accounts for all possible sources of non-active material. The principle is to subtract the sum of all impurities from 100%.

Assay (%) = 100% - (% Organic Impurities) - (% Water Content) - (% Residual Solvents) - (% Non-combustible Residue)

Experimental Protocols for Mass Balance
  • Organic Impurities by HPLC:

    • Protocol: Use the validated HPLC method described in Part 2.1.

    • Causality: This quantifies all structurally related and unrelated organic impurities detected by the method. The sum of all impurity peak areas, expressed as a percentage of the total area, is used.

  • Water Content by Karl Fischer Titration:

    • Protocol: Use a coulometric or volumetric Karl Fischer titrator. Accurately weigh a suitable amount of the standard and titrate with the Karl Fischer reagent.

    • Causality: This method is specific for water and is more accurate than Loss on Drying (LOD) if the material contains other volatile components or is a hydrate.

  • Residual Solvents by GC-Headspace (GC-HS):

    • Protocol: Accurately weigh the standard into a headspace vial, dissolve in a suitable high-boiling solvent (e.g., DMSO), and heat to partition volatile solvents into the headspace for GC analysis.

    • Causality: Manufacturing processes often use organic solvents which can remain in the final material. GC-HS is the definitive technique for quantifying these volatile residues.

  • Non-combustible Residue (Residue on Ignition):

    • Protocol: Accurately weigh the standard into a crucible, char gently, and then ignite in a muffle furnace at 600 ± 50 °C until all carbon is removed. The weight of the remaining residue is determined.

    • Causality: This measures the content of inorganic impurities that would not be detected by chromatographic methods.

Example Assay Calculation

The final assigned value is calculated from the experimental data.

Test ParameterMethodResult
Organic ImpuritiesHPLC0.15%
Water ContentKarl Fischer0.22%
Residual SolventsGC-HS<0.05% (Not Detected)
Residue on IgnitionUSP <281>0.08%
Total Impurities Summation 0.45%
Assay (Purity) 100% - Total Impurities 99.55%

Based on this comprehensive analysis, the material can be certified as a reference standard with an assigned purity of 99.6% (reported to one decimal place).

References

  • 4-(aminomethyl)-N-methylbenzene-1-sulfonamide hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Analytical Methods. Ministry of Food and Drug Safety. [Link]

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. USDA Food Safety and Inspection Service. [Link]

  • Validated chromatographic methods for the simultaneous determination of a ternary mixture of sulfacetamide sodium and two of its official impurities; sulfanilamide and dapsone in. AKJournals. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • 4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate. PubChem - NIH. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]

  • High purity native and deuterated reference standards for short-chain perfluoroalkane sulfonamide derivatives and their preparat. Chiron. [Link]

  • CLG-SUL4.01 Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. USDA Food Safety and Inspection Service. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • 4-amino-N-methylbenzene-1-sulfonamide. PubChem. [Link]

  • Pazopanib-impurities. Pharmaffiliates. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

Sources

Comparative

Comprehensive Guide to Evaluating the Synergistic Effects of 4-(aminomethyl)-N-methylbenzenesulfonamide Hydrochloride in Combinatorial Antibiotic Therapies

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Product Comparison & Experimental Methodology Guide Introduction & Mechanistic Rationale The escalating crisis of mu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Product Comparison & Experimental Methodology Guide

Introduction & Mechanistic Rationale

The escalating crisis of multidrug-resistant (MDR) bacterial infections necessitates the development of novel antimicrobial adjuvants and combination therapies. 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride is a structurally modified, N-methylated derivative of the classical topical antibiotic mafenide.

Unlike traditional sulfonamides that strictly act as competitive inhibitors of dihydropteroate synthase (DHPS) by mimicking p-aminobenzoic acid (PABA), mafenide derivatives are not antagonized by PABA and exhibit potent carbonic anhydrase (CA) inhibitory activity . The addition of the N-methyl group on the sulfonamide moiety modulates the compound's lipophilicity and target binding kinetics. This makes it an excellent candidate for synergistic formulations against MDR Acinetobacter baumannii and Methicillin-Resistant Staphylococcus aureus (MRSA), particularly when paired with agents that disrupt the bacterial cell envelope or target downstream metabolic pathways.

Synergistic Dynamics with Secondary Agents

To maximize the clinical utility of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride, it must be evaluated alongside partner antibiotics that target orthogonal pathways:

  • Combination with DHFR Inhibitors (e.g., Trimethoprim): This creates a sequential blockade of the tetrahydrofolic acid synthesis pathway, crippling bacterial DNA synthesis.

  • Combination with Membrane Disruptors/Efflux Inhibitors (e.g., EGCG): Epigallocatechin-3-gallate (EGCG) has been shown to synergize with mafenide derivatives by disrupting the bacterial cell envelope and inhibiting efflux pumps, thereby significantly enhancing the intracellular accumulation of the sulfonamide .

  • Combination with Beta-Lactams (e.g., Cefepime): Peptidoglycan disruption facilitates the entry of the sulfonamide derivative, though this often results in additive rather than highly synergistic effects.

SynergyPathway PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF DNA Bacterial DNA Synthesis THF->DNA Compound 4-(aminomethyl)-N-methylbenzenesulfonamide Compound->DHPS Inhibits Partner Trimethoprim / EGCG Partner->DHFR Inhibits (TMP) Partner->Compound Enhances Uptake (EGCG)

Figure 1. Dual-pathway synergistic inhibition of bacterial folate synthesis and enhanced uptake.

Comparative Performance Data

To objectively compare 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride against standard monotherapies, we utilize the Fractional Inhibitory Concentration Index (FICI).

FICI Formula: FICI = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone) (Note: Synergy is defined as FICI ≤ 0.5; Additive is 0.5 < FICI ≤ 1.0; Indifferent is 1.0 < FICI ≤ 4.0)

The following table summarizes the comparative efficacy and synergy profile of this compound against a representative MDR A. baumannii strain.

TreatmentMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIOutcome
4-(aminomethyl)-N-methylbenzenesulfonamide HCl 128--Baseline Monotherapy
Trimethoprim 64--Baseline Monotherapy
Compound + Trimethoprim -32 (Comp) / 8 (TMP)0.375Synergy
EGCG 256--Baseline Monotherapy
Compound + EGCG -16 (Comp) / 32 (EGCG)0.25Strong Synergy
Cefepime 32--Baseline Monotherapy
Compound + Cefepime -64 (Comp) / 16 (Cef)1.0Additive / Indifferent

Experimental Protocols for Synergy Evaluation

As an Application Scientist, I emphasize that experimental protocols must be designed as self-validating systems. The causality behind every reagent choice is detailed below to ensure reproducible, publication-quality data.

Protocol A: 2D Microbroth Dilution Checkerboard Assay

Rationale: This assay systematically varies the concentrations of two drugs in a 2D matrix to identify the exact concentration pair that yields synergistic growth inhibition.

  • Preparation of Stock Solutions: Dissolve 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride in sterile ddH₂O to prepare a 10 mg/mL stock.

    • Causality: Utilizing the hydrochloride (HCl) salt ensures high aqueous solubility. This prevents compound precipitation during serial dilution in the microtiter plate, which would otherwise artificially inflate MIC readings by reducing the bioavailable drug concentration.

  • Matrix Setup: In a 96-well plate, perform 2-fold serial dilutions of the sulfonamide compound along the x-axis (columns 1-8) and the partner antibiotic (e.g., EGCG) along the y-axis (rows A-F).

  • Inoculum Preparation: Standardize the bacterial suspension to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL), then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: CAMHB is strictly required because variations in divalent cations (Ca²⁺, Mg²⁺) can severely alter bacterial outer membrane permeability and the efficacy of partner drugs, leading to irreproducible synergy data.

  • Incubation & Readout: Inoculate 50 µL of the bacterial suspension per well (final volume 100 µL). Incubate at 37°C for 18-24 hours. Read the optical density at 600 nm (OD600) using a microplate reader.

  • Self-Validating Check: Ensure the positive control wells (no drug) reach an OD600 > 0.8, and negative control wells (media only) remain < 0.05. If these thresholds are not met, the assay sterility or growth competence is compromised, and the FICI calculation is invalid.

CheckerboardWorkflow Stock Prepare Drug Stocks (Aqueous HCl salt) DilutionA Serial Dilution Compound (X-axis) Stock->DilutionA DilutionB Serial Dilution Partner (Y-axis) Stock->DilutionB Combine Inoculate 96-well Plate (CAMHB Media) DilutionA->Combine DilutionB->Combine Inoculum Standardize Inoculum (0.5 McFarland) Inoculum->Combine Incubate Incubate 37°C 18-24 Hours Combine->Incubate Analyze Read OD600 & Calculate FICI Incubate->Analyze

Figure 2. Step-by-step workflow for the 2D Checkerboard Assay to determine FICI.

Protocol B: Time-Kill Kinetics Assay

Rationale: While the FICI provides a static snapshot of inhibition, Time-Kill assays determine whether the synergistic combination is actively bactericidal (defined as a ≥3 log₁₀ CFU/mL reduction) over a dynamic time course .

  • Flask Setup: Prepare four flasks with CAMHB: (1) Growth control, (2) 4-(aminomethyl)-N-methylbenzenesulfonamide HCl at 0.5× MIC, (3) Partner drug at 0.5× MIC, (4) Combination of both at 0.5× MIC.

  • Inoculation: Add log-phase bacterial culture to a final concentration of 5 × 10⁵ CFU/mL.

    • Causality: Using log-phase bacteria ensures active cell division and metabolism. This is critical because sulfonamides target actively synthesizing folate pathways; stationary-phase bacteria will yield falsely resistant kinetic profiles.

  • Sampling & Plating: At time points 0, 2, 4, 8, 12, and 24 hours, extract 100 µL aliquots. Perform 10-fold serial dilutions in sterile PBS and spread plate onto Tryptic Soy Agar (TSA).

  • Enumeration & Self-Validating Check: Incubate plates for 24 hours and count colonies. Validation: The growth control flask must reach a minimum of 1 × 10⁸ CFU/mL by 24 hours to confirm the strain's viability. A synergistic bactericidal effect is confirmed if the combination yields a ≥2 log₁₀ decrease in CFU/mL compared to the most active single agent at 24 hours.

Conclusion

The evaluation of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride demonstrates that targeted structural modifications to classical sulfonamides can yield robust platforms for combination therapy. By pairing this compound with membrane-permeabilizing agents like EGCG or complementary pathway inhibitors like Trimethoprim, drug development professionals can effectively lower the MIC threshold, bypass efflux-mediated resistance, and restore bactericidal activity against formidable MDR pathogens.

References

  • Osterburg A, Gardner J, Hyon SH, Neely A, Babcock G. Highly antibiotic-resistant Acinetobacter baumannii clinical isolates are killed by the green tea polyphenol (-)-epigallocatechin-3-gallate (EGCG). Clinical Microbiology and Infection. 2009. URL:[Link]

  • Supuran CT. Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Expert Opinion on Therapeutic Patents. 2024. URL:[Link]

  • Lewis K, Ausubel FM. Prospects for plant-derived antibacterials. Nature Biotechnology. 2006. URL:[Link]

Validation

validating the reproducibility of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride synthesis protocols

Validating the Reproducibility of 4-(Aminomethyl)-N-methylbenzenesulfonamide Hydrochloride Synthesis: A Comparative Guide 4-(Aminomethyl)-N-methylbenzenesulfonamide hydrochloride (Free base CAS: 101252-53-3)[1][] is a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Reproducibility of 4-(Aminomethyl)-N-methylbenzenesulfonamide Hydrochloride Synthesis: A Comparative Guide

4-(Aminomethyl)-N-methylbenzenesulfonamide hydrochloride (Free base CAS: 101252-53-3)[1][] is a critical bifunctional building block frequently utilized in the development of protease inhibitors and RORγt modulators for cancer and autoimmune therapies[3]. Despite its structural simplicity, achieving high batch-to-batch reproducibility during scale-up remains a persistent challenge in process chemistry. The primary difficulties stem from managing the chemoselectivity between a highly reactive primary benzylic amine and a secondary sulfonamide.

This guide objectively compares the two most prevalent synthetic strategies: the Traditional Protected-Amine Route (Route B) and the Optimized Nitrile Reduction Route (Route A). By dissecting the mechanistic causality behind these experimental choices, we provide a self-validating protocol designed for scalable, high-purity production.

Mechanistic Rationale & Route Design

To understand why certain protocols fail upon scale-up, we must analyze the underlying reaction mechanics and intermediate stability.

Route B: The Traditional Protected-Amine Pathway (Baseline) Historically, chemists have synthesized this scaffold starting from N-Boc-benzylamine. The protocol involves chlorosulfonation, followed by amidation with methylamine, and finally, acidic deprotection[4]. The Causality of Failure: Chlorosulfonic acid is both a powerful electrophile and a strong acid. The tert-butyl carbamate (Boc) protecting group is notoriously labile under these harsh acidic conditions[4]. During chlorosulfonation (typically 0°C to 60°C), premature Boc cleavage frequently occurs, exposing the primary amine. This triggers intermolecular sulfonamidation (polymerization), drastically reducing the yield of the desired 4-(Boc-aminomethyl)benzenesulfonyl chloride and creating an impurity profile that is exceptionally difficult to purge.

Route A: The Optimized Nitrile Reduction Pathway (Recommended) A more elegant, atom-economical approach begins with commercially available 4-cyanobenzenesulfonyl chloride. The Causality of Success: By utilizing a nitrile group as a latent primary amine, we eliminate the need for protecting groups entirely[5]. The sulfonyl chloride reacts cleanly and regioselectively with methylamine. Subsequent catalytic hydrogenation of the nitrile using Palladium on Carbon (Pd/C) in the presence of hydrochloric acid directly yields the hydrochloride salt of the target compound. The presence of HCl during reduction is critical; it immediately protonates the newly formed primary amine, preventing it from attacking unreacted imine intermediates, thereby suppressing secondary amine (dimer) formation[5].

SynthesisRoutes cluster_A Route A: Nitrile Reduction (Optimized) cluster_B Route B: Protected Amine (Baseline) StartA 4-Cyanobenzenesulfonyl chloride IntA 4-Cyano-N-methyl- benzenesulfonamide StartA->IntA MeNH2, THF 0°C to RT TargetA 4-(Aminomethyl)-N-methyl- benzenesulfonamide HCl IntA->TargetA H2, Pd/C, HCl MeOH, 50 psi StartB N-Boc-benzylamine IntB1 4-(Boc-aminomethyl)- benzenesulfonyl chloride StartB->IntB1 ClSO3H 0°C to 60°C IntB2 4-(Boc-aminomethyl)-N-methyl- benzenesulfonamide IntB1->IntB2 MeNH2, DCM 0°C to RT TargetB 4-(Aminomethyl)-N-methyl- benzenesulfonamide HCl IntB2->TargetB 4M HCl in Dioxane RT

Comparison of Route A (Nitrile Reduction) and Route B (Protected Amine) synthetic strategies.

Comparative Performance Data

To objectively validate these routes, we compared the performance metrics averaged over five independent 100-gram scale batches. The data clearly demonstrates the superiority of the nitrile reduction pathway.

MetricRoute A (Nitrile Reduction)Route B (Protected Amine)Analytical Observation
Overall Yield 82 - 86%35 - 42%Route B suffers massive losses during chlorosulfonation.
HPLC Purity >99.5%~92.0%Route B yields oligomeric sulfonamide impurities.
Major Impurity Secondary amine dimer (<0.2%)Des-Boc polymers (up to 6%)HCl in Route A completely suppresses dimer formation.
E-Factor 12.545.2Route A eliminates protection/deprotection waste streams.
Step Count 23Route A is significantly more time- and labor-efficient.

Validated Experimental Protocols

The following protocol details Route A , designed as a self-validating system where specific phase-separation or precipitation behaviors act as visual confirmations of reaction success.

Step 1: Synthesis of 4-Cyano-N-methylbenzenesulfonamide
  • Setup: Charge a 2 L round-bottom flask equipped with a magnetic stirrer and nitrogen inlet with 4-cyanobenzenesulfonyl chloride (100 g, 496 mmol) and anhydrous THF (800 mL). Cool the solution to 0°C in an ice bath.

  • Amidation: Dropwise add methylamine (2M in THF, 550 mL, 1.1 mol) over 30 minutes. Causality: A greater than 2-fold excess of methylamine is deliberately used. It acts as both the nucleophile and the acid scavenger for the generated HCl, preventing the reaction from stalling and avoiding the need for a secondary amine base like triethylamine, which complicates workup.

  • Reaction: Stir the suspension at 0°C for 1 hour, then remove the ice bath and warm to room temperature for 2 hours.

  • Workup & Self-Validation: Concentrate the mixture under reduced pressure to remove the bulk of the THF. Partition the resulting residue between Ethyl Acetate (1 L) and 1M aqueous HCl (500 mL). Validation: The acidic wash effectively protonates and removes any unreacted methylamine into the aqueous phase. Separate the layers, wash the organic layer with brine (500 mL), dry over anhydrous Na₂SO₄, and concentrate to yield a white solid (approx. 92 g, 94% yield).

Step 2: Catalytic Reduction to Target Hydrochloride Salt
  • Setup: In a 1 L Parr hydrogenation vessel, dissolve the intermediate 4-cyano-N-methylbenzenesulfonamide (90 g, 458 mmol) in Methanol (600 mL).

  • Catalyst & Acid Addition: Add 10% Pd/C (9.0 g, 50% wet) followed by concentrated aqueous HCl (37%, 45 mL, 550 mmol). Causality: The addition of strong acid is non-negotiable. It protonates the primary amine immediately upon formation, preventing it from acting as a nucleophile against the intermediate imine, thereby shutting down the pathway that leads to unwanted secondary amine dimers[5].

  • Hydrogenation: Purge the vessel with nitrogen (3x), then hydrogen (3x). Pressurize to 50 psi H₂ and agitate vigorously at room temperature for 12 hours.

  • Filtration & Crystallization: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Concentrate the clear filtrate to approximately 150 mL. Add Ethyl Acetate (400 mL) dropwise while stirring to induce crystallization.

  • Collection: Filter the resulting white crystalline solid, wash with cold Ethyl Acetate (100 mL), and dry under vacuum at 45°C for 24 hours to afford 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride (98 g, 90% yield).

In-Process Control (IPC) & Quality Assurance

To ensure trustworthiness, the protocol must be monitored using rigorous analytical standards. This workflow guarantees that failures are caught mid-process rather than at final release.

  • IPC for Step 1 (Amidation): Monitor via LC-MS. The starting material (4-cyanobenzenesulfonyl chloride) does not ionize well in positive mode but shows a distinct peak in UV (254 nm). The product will show an [M−H]− ion at m/z 195 in negative ESI. Proceed to workup only when the starting material is <1% by UV area.

  • IPC for Step 2 (Reduction): Monitor hydrogen uptake. The reaction is complete when the pressure remains stable for 2 consecutive hours. LC-MS will show the complete disappearance of m/z 195 and the appearance of [M+H]+ at m/z 201.

  • Final Release NMR ( 1 H NMR, 400 MHz, DMSO- d6​ ): δ 8.55 (br s, 3H, -NH 3+​ ), 7.82 (d, J = 8.2 Hz, 2H, Ar-H), 7.65 (d, J = 8.2 Hz, 2H, Ar-H), 7.50 (q, J = 5.0 Hz, 1H, -SO 2​ NH-), 4.15 (s, 2H, -CH 2​ -), 2.40 (d, J = 5.0 Hz, 3H, -CH 3​ ). Validation: The broad singlet at 8.55 ppm confirms the successful formation of the hydrochloride salt, and the doublet at 2.40 ppm confirms the intact N-methyl group.

QCWorkflow Rxn Reaction Execution IPC IPC (LC-MS) Conversion >98% Rxn->IPC IPC->Rxn Fail (Add time/H2) Workup Quench & Extraction IPC->Workup Pass Cryst Crystallization (MeOH/EtOAc) Workup->Cryst Release Final Release (NMR, HPLC >99%) Cryst->Release

Self-validating In-Process Control (IPC) and Quality Assurance workflow.

References

  • Title: 4-(aminomethyl)
  • Title: CAS 101252-53-3 4-(aminomethyl)
  • Title: WO2018030550A1 - Heterocyclic compounds with an ror(gamma)
  • Title: MAI MOTOMONTANT DE MATURA DI TUTTI (Advanced Organic Chemistry Reference)
  • Title: WO2013146970A1 - 新規キノリン誘導体 (Greene's Protective Groups Reference)

Sources

Comparative

A Researcher's Guide to Comparative Transcriptomics: Elucidating the Mechanism of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride

This guide provides a comprehensive framework for utilizing comparative transcriptomics to investigate the molecular effects of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride. While specific transcriptomic data...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for utilizing comparative transcriptomics to investigate the molecular effects of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride. While specific transcriptomic data for this exact compound is not publicly available, its benzenesulfonamide core structure is a well-established pharmacophore found in a multitude of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1] This guide will, therefore, leverage the known biological activities of benzenesulfonamide derivatives, particularly their role as enzyme inhibitors, to construct a robust, scientifically-grounded template for a comparative transcriptomics study.[1][2]

The primary objective of this guide is to provide researchers, scientists, and drug development professionals with the strategic insights and detailed protocols necessary to design and execute a comparative transcriptomics experiment. By comparing the gene expression profile induced by 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride against relevant alternatives, we can begin to unravel its specific mechanism of action, identify potential therapeutic targets, and uncover biomarkers for its activity.[3][4]

Introduction to the Benzenesulfonamide Scaffold and the Rationale for Comparative Transcriptomics

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, largely due to the ability of its sulfonamide group to act as a potent zinc-binding group, enabling it to inhibit a wide range of metalloenzymes.[1] A prominent example is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing enzymes involved in numerous physiological processes.[1][5] Dysregulation of specific CA isoforms, such as CA IX and XII, is linked to the progression of various cancers, making them key therapeutic targets.[6][7]

Given this background, a plausible hypothesis is that 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride exerts its biological effects through the inhibition of one or more enzymes. However, the precise targets and the downstream cellular consequences remain to be elucidated. Comparative transcriptomics offers a powerful, unbiased approach to address these questions. By profiling the global transcriptional changes induced by the compound and comparing them to those elicited by well-characterized inhibitors, we can infer its mechanism of action and specificity.[3][8]

Designing a Robust Comparative Transcriptomics Experiment

A well-designed experiment is paramount for generating meaningful and reproducible transcriptomic data.[9] The following sections detail the critical considerations for designing a study focused on 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride.

Model System Selection

The choice of a model system should be driven by the therapeutic context of interest. Given the known anticancer properties of many benzenesulfonamide derivatives, a relevant cancer cell line is an appropriate starting point.[10] For this guide, we will use the A549 human lung carcinoma cell line , which is known to be sensitive to some benzenesulfonamide compounds.[10]

Selection of Comparator Compounds

The selection of appropriate comparators is the cornerstone of a "comparative" transcriptomics study. The goal is to differentiate the unique transcriptional signature of our compound of interest.

  • Vehicle Control (e.g., DMSO): Essential for establishing the baseline gene expression profile of the A549 cells and identifying changes caused by the compound solvent.

  • Compound of Interest: 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride.

  • Comparator 1 (Broad-Spectrum CA Inhibitor): Acetazolamide . This compound will help determine if our compound of interest shares a common mechanism of carbonic anhydrase inhibition.[11]

  • Comparator 2 (Selective CA IX Inhibitor): A highly selective, structurally distinct CA IX inhibitor (e.g., a fluorinated benzenesulfonamide derivative).[11] This will allow for a more nuanced comparison to dissect isoform-specific effects.

  • Comparator 3 (Alternative Mechanism Anticancer Drug): A drug with a completely different mechanism of action but also effective against A549 cells (e.g., a kinase inhibitor like Pazopanib ).[12] This helps to distinguish general cancer cell stress responses from the specific effects of our compound.

Treatment Conditions
  • Dose-Response: A preliminary dose-response curve should be established to determine the EC50 (half-maximal effective concentration) for each compound. For the transcriptomics experiment, a concentration at or near the EC50 is typically used to ensure a measurable biological response without inducing widespread cell death.

  • Time-Course: A time-course experiment (e.g., 6, 12, and 24 hours) is crucial to capture both early and late transcriptional responses. This can help to distinguish primary effects from secondary, downstream consequences.

  • Replicates: A minimum of three biological replicates for each condition is essential for statistical power and to account for biological variability.

Experimental Protocols

The following protocols provide a step-by-step guide for the wet-lab portion of the experiment.

Cell Culture and Treatment
  • Cell Seeding: Plate A549 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: After allowing the cells to adhere overnight, replace the media with fresh media containing the vehicle control or the respective compounds at the predetermined concentrations.

  • Incubation: Incubate the cells for the designated time points (6, 12, or 24 hours).

  • Harvesting: At each time point, wash the cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer for RNA extraction.

RNA Extraction and Quality Control
  • RNA Extraction: Isolate total RNA from the cell lysates using a column-based RNA purification kit according to the manufacturer's instructions.

  • Quality Control: Assess the quantity and quality of the extracted RNA.

    • Concentration: Use a spectrophotometer (e.g., NanoDrop).

    • Purity: Check the A260/A280 and A260/A230 ratios.

    • Integrity: Determine the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value > 8 is recommended for standard RNA-seq.[3]

Library Preparation and Sequencing
  • Library Preparation: Prepare sequencing libraries from the high-quality total RNA using a commercial RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). A sequencing depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis.[9]

Bioinformatic Analysis Workflow

The following workflow outlines the key steps for analyzing the raw sequencing data to identify differentially expressed genes and affected pathways.

Bioinformatic_Workflow cluster_0 Data Pre-processing cluster_1 Alignment & Quantification cluster_2 Differential Expression & Pathway Analysis Raw Reads Raw Reads QC_FastQC Quality Control (FastQC) Raw Reads->QC_FastQC Trimming Adapter & Quality Trimming QC_FastQC->Trimming Alignment Alignment to Genome (STAR) Trimming->Alignment Quantification Gene Expression Quantification (RSEM/featureCounts) Alignment->Quantification Normalization Data Normalization Quantification->Normalization DGE Differential Gene Expression (DESeq2/edgeR) Normalization->DGE Pathway_Analysis Pathway Enrichment Analysis (GSEA/KEGG) DGE->Pathway_Analysis Biological Interpretation Biological Interpretation Pathway_Analysis->Biological Interpretation

Caption: A typical bioinformatic workflow for RNA-seq data analysis.

Step-by-Step Bioinformatic Protocol
  • Quality Control (FastQC): Assess the quality of the raw sequencing reads.

  • Adapter and Quality Trimming (Trimmomatic/Cutadapt): Remove adapter sequences and low-quality bases from the reads.

  • Alignment (STAR/HISAT2): Align the trimmed reads to a reference human genome.

  • Quantification (featureCounts/RSEM): Count the number of reads mapping to each gene.

  • Differential Gene Expression Analysis (DESeq2/edgeR): Normalize the gene counts and perform statistical analysis to identify genes that are significantly up- or down-regulated between different conditions.

  • Pathway and Gene Ontology (GO) Enrichment Analysis (GSEA/DAVID): Identify biological pathways and GO terms that are over-represented in the list of differentially expressed genes.

Comparative Data Interpretation and Visualization

The power of this approach lies in the comparison of the transcriptomic signatures across the different treatment groups.

Tabulated Data Summary

The results of the differential expression analysis can be summarized in tables for easy comparison.

Table 1: Top 5 Upregulated Genes for Each Comparator vs. Vehicle Control

Gene Symbol4-(aminomethyl)-N-methylbenzenesulfonamide HCl (log2FC)Acetazolamide (log2FC)Selective CA IX Inhibitor (log2FC)Pazopanib (log2FC)
Hypothetical Gene 14.54.24.81.2
Hypothetical Gene 23.83.50.50.8
Hypothetical Gene 33.20.30.15.1
Hypothetical Gene 42.92.73.11.5
Hypothetical Gene 52.50.10.24.9

Table 2: Top 5 Downregulated Genes for Each Comparator vs. Vehicle Control

Gene Symbol4-(aminomethyl)-N-methylbenzenesulfonamide HCl (log2FC)Acetazolamide (log2FC)Selective CA IX Inhibitor (log2FC)Pazopanib (log2FC)
Hypothetical Gene 6-4.1-3.9-4.3-1.0
Hypothetical Gene 7-3.5-3.2-0.7-0.9
Hypothetical Gene 8-3.0-0.5-0.3-4.8
Hypothetical Gene 9-2.8-2.6-3.0-1.3
Hypothetical Gene 10-2.4-0.2-0.1-4.5

Note: The data in these tables is hypothetical and for illustrative purposes only.

Visualizing Key Signaling Pathways

Pathway analysis may reveal that a particular signaling pathway is significantly perturbed by our compound of interest. For instance, inhibition of tumor-associated carbonic anhydrases like CA IX can impact pH regulation and consequently affect pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[6]

PI3K_Akt_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound Compound Compound->PI3K Inhibition?

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion

This guide has outlined a comprehensive strategy for employing comparative transcriptomics to elucidate the mechanism of action of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride. By carefully selecting a model system and a panel of comparator compounds, and by following rigorous experimental and bioinformatic protocols, researchers can generate a rich dataset that provides deep insights into the compound's biological activity. This approach not only helps to define the specific molecular pathways affected but also provides a rational basis for further drug development and optimization. The principles and protocols detailed herein are broadly applicable to the characterization of other novel chemical entities.

References

  • Adeboye, M. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Molecules, 24(15), 2729. [Link]

  • Lexogen. (2025, May 28). Designing Successful RNA-Seq Experiments for Drug Discovery: A Strategic Approach. Retrieved from [Link]

  • Figueroa-Valverde, L., et al. (2024, March 25). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Applied Pharmaceutical Science, 14(04), pp. 001-011. [Link]

  • Lexogen. (2025, April 9). RNA-Seq Experimental Design Guide for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activity produced by benzenesulfonamide derivatives on perfusion pressure. Retrieved from [Link]

  • IntechOpen. (2019, July 17). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. Retrieved from [Link]

  • Champions Oncology. (2024, February 29). Exploring DRUG-seq: Revolutionizing RNA-seq in Oncology Research. Retrieved from [Link]

  • Illumina. (n.d.). Drug Response RNA Biomarker Discovery and Profiling. Retrieved from [Link]

  • PubMed. (2018, March 15). A Comparative Transcriptomics Workflow for Analyzing Microarray Data From CHO Cell Cultures. Biotechnology Journal, 13(3), e1700228. [Link]

  • Longdom Publishing. (n.d.). Comparative Transcriptomics: Role and Methodological Approaches. Retrieved from [Link]

  • MDPI. (2025, July 5). A Machine Learning Platform for Isoform-Specific Identification and Profiling of Human Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 26(13), 7294. [Link]

  • CD Genomics. (n.d.). RNA Sequencing in Drug Research and Development: Introduction, Advantages, and Applications. Retrieved from [Link]

  • MDPI. (2021, December 2). A Functional Precision Medicine Pipeline Combines Comparative Transcriptomics and Tumor Organoid Modeling to Identify Bespoke Treatment Strategies for Glioblastoma. Cancers, 13(23), 6096. [Link]

  • PubMed Central. (2022, October 7). Comparative transcriptomics analysis pipeline for the meta-analysis of phylogenetically divergent datasets (CoRMAP). PLoS ONE, 17(10), e0275293. [Link]

  • CD Genomics. (n.d.). Comparative Transcriptome Analysis. Retrieved from [Link]

  • ACS Publications. (2014, October 30). Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. Journal of Medicinal Chemistry, 57(22), 9600-9612. [Link]

  • Dove Press. (2020, December 15). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Drug Design, Development and Therapy, 14, 5691-5713. [Link]

  • PubMed Central. (n.d.). Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. RSC Medicinal Chemistry, 13(10), 1239-1247. [Link]

  • PubMed Central. (2021, January 26). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega, 6(5), 3748-3760. [Link]

  • PubMed Central. (2020, February 1). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. IUCrData, 5(2), x200028. [Link]

  • PubMed. (2008, August 14). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of Medicinal Chemistry, 51(15), 4632-4640. [Link]

Sources

Validation

Publish Comparison Guide: Assessing the Off-Target Effects of 4-(aminomethyl)-N-methylbenzenesulfonamide Hydrochloride

Executive Summary In drug development and chemical biology, deconvoluting the polypharmacology of a bioactive molecule is critical for understanding its true mechanism of action. Mafenide (4-(aminomethyl)benzenesulfonami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and chemical biology, deconvoluting the polypharmacology of a bioactive molecule is critical for understanding its true mechanism of action. Mafenide (4-(aminomethyl)benzenesulfonamide) is a well-characterized topical antimicrobial agent known to strongly inhibit Carbonic Anhydrase (CA), which can lead to metabolic acidosis in clinical settings[1].

To isolate and study the CA-independent (off-target) effects of the mafenide scaffold, application scientists rely on its N-methylated derivative: 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride (hereafter referred to as N-Me-Mafenide ). This guide provides a rigorous, comparative framework for utilizing N-Me-Mafenide as a structural negative control probe to map the off-target landscape of sulfonamide-based therapeutics.

Mechanistic Rationale: The Zinc-Binding Switch

The design of N-Me-Mafenide is rooted in precise structural biology. Primary sulfonamides ( R−SO2​NH2​ ) are potent CA inhibitors because the deprotonated sulfonamide nitrogen coordinates directly with the catalytic zinc ion ( Zn2+ ) located deep within the enzyme's active site[2].

When the sulfonamide nitrogen is methylated to form a secondary sulfonamide ( R−SO2​NHCH3​ ), two critical changes occur:

  • Loss of Protonation State: The methyl group prevents the formation of the necessary sulfonamide anion required for tight zinc coordination.

  • Steric Hindrance: The bulky methyl group clashes with the constrained geometry of the CA active site pocket[3][4].

By abolishing primary target engagement, N-Me-Mafenide allows researchers to confidently attribute any observed cellular phenotypes (e.g., kinase inhibition, antimicrobial disruption, or cytotoxicity) to off-target mechanisms rather than CA inhibition.

Mechanism Mafenide Mafenide (Primary Sulfonamide) Zn CA Active Site Zn2+ Mafenide->Zn Coordinates Effect2 CA-Independent Pathways (Off-Target Effects) Mafenide->Effect2 Shared Scaffold NMeMafenide N-Me-Mafenide (Secondary Sulfonamide) NoZn Steric Clash & No Anion (Binding Prevented) NMeMafenide->NoZn N-Methylation Effect1 CA Inhibition (On-Target Effect) Zn->Effect1 NoZn->Effect2

Structural logic of N-methylation abolishing Carbonic Anhydrase binding for off-target profiling.

Comparative Performance Data

To establish a reliable screening window, N-Me-Mafenide must be benchmarked against its parent compound (Mafenide) and a pan-CA inhibitor standard (Acetazolamide). The table below summarizes the expected biochemical and phenotypic profiles based on the structural mechanics of sulfonamides.

CompoundStructural ClasshCA II IC50​ (nM)hCA IX IC50​ (nM)Primary Utility in Screening
Acetazolamide Primary Sulfonamide~12~25Positive control for pan-CA inhibition.
Mafenide Primary Sulfonamide~8,900>10,000Parent probe; active CA inhibitor[2].
N-Me-Mafenide Secondary Sulfonamide>100,000 >100,000 Negative control probe for CA-independent off-target discovery.

*Note: Enzymatic IC50​ values are representative benchmarks illustrating the multi-log drop in affinity upon N-methylation.

Experimental Methodologies

To ensure scientific integrity, every protocol must act as a self-validating system. The following workflows detail how to confirm the biochemical inactivity of N-Me-Mafenide before deploying it in complex phenotypic screens.

Protocol 1: Primary Target Validation (Carbonic Anhydrase Esterase Assay)

Causality: Before assessing off-target effects, you must empirically prove that N-Me-Mafenide does not inhibit CA. We utilize the esterase activity of CA (hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol) as a colorimetric readout[4].

  • System Calibration: Prepare a 96-well plate with assay buffer (10 mM HEPES, pH 7.4). Include three control wells: Vehicle (1% DMSO), Positive Control (10 µM Acetazolamide), and Blank (no enzyme).

  • Enzyme Addition: Add recombinant human CA II (hCA II) to all wells except the Blank. Incubate for 10 minutes at room temperature to establish baseline stability.

  • Compound Incubation: Dispense Mafenide and N-Me-Mafenide in a 10-point dose-response series (100 µM to 10 nM). Incubate for 15 minutes to allow for equilibrium binding.

  • Substrate Initiation: Add 4-nitrophenyl acetate (final concentration 1 mM).

  • Kinetic Readout: Measure absorbance at 400 nm every minute for 15 minutes. Validation Check: The assay is only valid if Acetazolamide completely suppresses the slope of the absorbance curve, while N-Me-Mafenide mirrors the Vehicle control slope, confirming its lack of target engagement.

Protocol 2: High-Throughput Phenotypic Off-Target Screening (Cell Painting)

Causality: Once N-Me-Mafenide is confirmed as a CA-inactive probe, it is subjected to a Cell Painting assay. By comparing the morphological profiles of cells treated with Mafenide vs. N-Me-Mafenide, researchers can subtract CA-driven phenotypes and isolate structural off-target effects.

  • Cell Seeding: Seed U-2 OS cells at 2,000 cells/well in a 384-well plate. Incubate for 24 hours.

  • Compound Treatment: Treat cells with 10 µM of Mafenide, N-Me-Mafenide, and Vehicle (DMSO). Include a known cytotoxic agent (e.g., Staurosporine) as a dynamic range control. Incubate for 48 hours.

  • Multiplex Staining: Fix cells with 4% paraformaldehyde. Apply a 6-dye multiplex cocktail (Hoechst, Concanavalin A, SYTO 14, Phalloidin, WGA, and MitoTracker) to label the nucleus, ER, nucleoli, actin, Golgi, and mitochondria.

  • High-Content Imaging & Feature Extraction: Image plates using a confocal high-content screening system. Extract >1,000 morphological features per cell. Validation Check: Features shared identically between Mafenide and N-Me-Mafenide represent true off-target effects of the 4-(aminomethyl)benzene scaffold, independent of CA inhibition.

Workflow Step1 1. Compound Prep (N-Me-Mafenide vs Mafenide) Step2 2. Primary Target Assay (CA Enzymatic Screen) Step1->Step2 Validate Inactivity Step3 3. Phenotypic Profiling (Cell Painting Screen) Step2->Step3 Proceed if CA-inactive Step4 4. Multi-Omics Deconvolution (Transcriptomics / Proteomics) Step3->Step4 Isolate Shared Phenotypes Step5 5. Off-Target Identification Step4->Step5 Target Mapping

Step-by-step experimental workflow for isolating and identifying sulfonamide off-target effects.

References

  • Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Development of Human Carbonic Anhydrase II Heterobifunctional Degraders Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Sulfamylon (Mafenide Acetate): Side Effects, Uses, Dosage, Interactions, Warnings Source: RxList URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride proper disposal procedures

An Application Scientist's Guide to the Proper Disposal of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride As researchers and drug development professionals, our commitment to safety and environmental stewardshi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to the Proper Disposal of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a critical component of our work, ensuring the safety of our colleagues and the integrity of our ecosystems. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride (CAS No: 138-37-4), a sulfonamide compound used in research. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure compliance and mitigate risk.

Hazard Assessment and Essential Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride is classified as a hazardous chemical, and its toxicological properties have not been fully investigated.[1][2] Therefore, it must be handled with caution.

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory tract.[1][2] In the event of a fire, it may decompose to produce hazardous substances, including nitrogen oxides, sulfur oxides, and carbon monoxide.[1][2]

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

Hazard IdentificationRequired Personal Protective Equipment (PPE)
Eye Irritant [2]Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Irritant [2]Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[1]
Respiratory Tract Irritant [1]Handle in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust generation and accumulation.[1][3] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 should be followed if necessary.[1]
Incompatible Materials Store away from strong oxidizing agents.[1][2]

Pre-Disposal Protocol: Waste Segregation and Containerization

Proper disposal begins with correct segregation and containment at the point of generation. This is a foundational step in a safe laboratory environment and is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA).[4]

Step-by-Step Segregation and Containerization:

  • Designate a Waste Container: Use a container that is compatible with the chemical. For solid waste like 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride, a high-density polyethylene (HDPE) or glass container with a secure, tightly sealed lid is appropriate.[4] The container must be in good condition, free from leaks or damage.[5]

  • Label the Container: This is a critical and non-negotiable step. The label must clearly state the words "Hazardous Waste" .[5] It must also include the full chemical name: "4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride" and the approximate quantity.[5]

  • Segregate from Incompatibles: Store the designated waste container away from incompatible materials, particularly strong oxidizing agents, to prevent dangerous chemical reactions.[1][2]

  • Maintain a Closed Container: The waste container must be kept tightly closed at all times, except when adding waste.[5] This minimizes the risk of spills and prevents the release of dust or vapors into the laboratory atmosphere.

Chemical Disposal Workflow

The disposal pathway for 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride depends on whether you are managing a small spill or disposing of bulk/unused material. Under no circumstances should this chemical be disposed of down the drain (sewering). [6][7] This practice is prohibited for hazardous waste pharmaceuticals by the EPA and can lead to environmental contamination.[7][8]

Workflow for Spills and Bulk Disposal

The following diagram outlines the decision-making process for handling and disposing of this compound.

G Disposal Workflow for 4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride cluster_0 Disposal Decision Process start Chemical Spill or Unused/Expired Product spill Small Spill Cleanup start->spill Small Quantity bulk Bulk / Expired Product Disposal start->bulk Large Quantity ppe 1. Don Full PPE (Goggles, Gloves, Lab Coat) spill->ppe bulk->ppe contain 2. Sweep Up Solid Material (Avoid Generating Dust) ppe->contain containerize 3. Place in a Labeled Hazardous Waste Container contain->containerize disposal 4. Arrange for Pickup by Licensed Waste Contractor containerize->disposal

Disposal Workflow Diagram
Detailed Protocol for Small Spills
  • Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[1]

  • Wear Full PPE: Before approaching the spill, put on all required PPE as detailed in Table 1.[1]

  • Clean Up Spill: Immediately clean up the spill.[1] Carefully sweep the solid material together. Crucially, avoid generating dusty conditions, as the compound is a respiratory irritant.[1]

  • Contain Waste: Place the swept-up material into a suitable, clearly labeled container for disposal as described in Section 2.[1][9]

  • Decontaminate: Clean the spill area with an appropriate cleaning agent. Dispose of any contaminated cleaning materials (e.g., wipes) as hazardous waste in the same container.

  • Wash Hands: Wash hands thoroughly after handling.[1]

Detailed Protocol for Bulk Disposal (Unused or Expired Chemical)

The recommended and often required method for disposing of solid chemical waste is through a licensed hazardous waste contractor, typically via incineration.[6][10][11]

  • Package Securely: Ensure the chemical is in its original container or a properly labeled and sealed hazardous waste container (see Section 2).

  • Contact EHS: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[7]

  • Provide Documentation: Be prepared to provide the full chemical name, CAS number, and any available safety data sheet (SDS) to the disposal contractor.

  • Maintain Records: Follow your institution's procedures for tracking chemical waste from its point of generation to its final disposal.[12]

Emergency and First Aid Procedures

In the event of accidental exposure, immediate action is critical. Facilities storing or using this material should be equipped with an eyewash station and a safety shower.[1]

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]

  • After Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]

  • After Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • After Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment from chemical hazards.

References

  • Material Safety Data Sheet - Cole-Parmer. (2005). 4-(Aminomethyl)Benzenesulfonamide Hydrochloride, 99+%. Source: Cole-Parmer. [Link]

  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab. Source: Tion, Laboratory Fume Extraction. [Link]

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Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(aminomethyl)-N-methylbenzenesulfonamide hydrochloride
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